Product packaging for Isomethadol(Cat. No.:CAS No. 25117-79-7)

Isomethadol

Cat. No.: B15195673
CAS No.: 25117-79-7
M. Wt: 311.5 g/mol
InChI Key: UKKMLFPHCPRNJI-UHFFFAOYSA-N
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Description

Isomethadol is a synthetic opioid analgesic compound that serves as a key chemical standard and intermediate in narcotics and pharmacology research . First produced in the United States in 1948, it is characterized by a complex stereochemistry, with multiple active stereoisomers including alpha and beta forms of dextro, laevo, and racemic isomers . The compound is chemically described as 6-(Dimethylamino)-5-methyl-4,4-diphenyl-3-hexanol and has a molar mass of 311.461 g/mol . Its synthesis is classically achieved through the reduction of isomethadone using lithium aluminium hydride . This compound and its acyl derivatives were a subject of scientific investigation into the structure-activity relationships of synthetic analgesics during the mid-20th century . As a component of ongoing analytical and pharmacological studies, it provides researchers with insights into the mechanisms of opioid action and the development of analgesic agents . This product is intended for forensic analysis and research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H29NO B15195673 Isomethadol CAS No. 25117-79-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H29NO/c1-5-20(23)21(17(2)16-22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20,23H,5,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UKKMLFPHCPRNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCC(C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40275472, DTXSID301045317
Record name 6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-ol
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Record name Isomethadol
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Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25117-79-7, 14347-92-3
Record name β-[2-(Dimethylamino)-1-methylethyl]-α-ethyl-β-phenylbenzeneethanol
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Record name NSC117873
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Record name 6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-ol
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Foundational & Exploratory

Synthesis of Isomethadol from d,l-Isomethadone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isomethadol from d,l-isomethadone, focusing on established chemical methodologies. The primary route of synthesis involves the reduction of the ketone functional group in d,l-isomethadone to a secondary alcohol, yielding this compound. Two principal methods for this transformation have been documented, leading to different stereoisomers of this compound: the α- and β-forms. This guide details the experimental protocols for both methods and presents the corresponding quantitative data in a structured format.

Core Synthesis Pathways

The conversion of d,l-isomethadone to this compound is a reduction reaction that can be controlled to produce different diastereomers. The choice of reducing agent is critical in determining the stereochemical outcome of the reaction.

  • Synthesis of α-Isomers: The α-diastereomers of this compound are synthesized via the reduction of d,l-isomethadone using lithium aluminum hydride (LiAlH₄). This powerful reducing agent stereoselectively yields the α-form of the alcohol.

  • Synthesis of β-Isomers: The β-diastereomers are produced through the Bouveault-Blanc reduction, which employs metallic sodium in the presence of an alcohol, such as propanol. This method results in the formation of the β-isomeric alcohol.

The overall synthetic scheme can be visualized as follows:

G dl_isomethadone d,l-Isomethadone alpha_this compound α-dl-Isomethadol dl_isomethadone->alpha_this compound   LiAlH₄   Dry Ether beta_this compound β-dl-Isomethadol dl_isomethadone->beta_this compound   Na / n-Propanol

Figure 1: Chemical transformation of d,l-isomethadone to its α and β-isomers.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of α- and β-isomers of this compound from their corresponding isomethadone precursors.

Table 1: Synthesis of α-dl-Isomethadol

ParameterValueReference
Starting Materiald,l-Isomethadone[1]
Reducing AgentLithium Aluminum Hydride[1]
SolventAnhydrous Ether[1]
Yield85%[1]
Melting Point (°C)100-102.5[1]
Melting Point of HCl Salt (°C)231-233 (sinters at 200)[1]

Table 2: Synthesis of β-Isomers of this compound

Parameterβ-dl-Isomethadolβ-d-Isomethadolβ-l-IsomethadolReference
Starting Materiald,l-Isomethadoned-Isomethadonel-Isomethadone[1]
Reducing AgentSodium and n-PropanolSodium and n-PropanolSodium and n-Propanol[1]
Yield80%80%80%[1]
Melting Point (°C)107-108.594-9593.5-94.5[1]
Melting Point of HCl Salt (°C)252-254241-243241-243[1]
Specific Rotation [α]D²⁰-+13.3° (c=1.65)-13.8° (c=1.09)[1]

Experimental Protocols

The following are detailed experimental methodologies for the key synthesis steps.

Protocol 1: Synthesis of α-dl-Isomethadol via Lithium Aluminum Hydride Reduction[1]

This procedure is adapted from the work of May and Mosettig (1948).

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A1 Add a solution of 15.5 g of d,l-isomethadone in 100 ml of anhydrous ether to a stirred suspension of 2.0 g of lithium aluminum hydride in 100 ml of anhydrous ether. A2 Stir the mixture at room temperature for two hours. A1->A2 B1 Decompose the excess lithium aluminum hydride by the cautious addition of 10 ml of water. A2->B1 B2 Filter the resulting mixture to remove the inorganic salts. B1->B2 B3 Wash the filter cake with ether. B2->B3 C1 Dry the combined ether filtrate and washings over anhydrous sodium sulfate. B3->C1 C2 Evaporate the ether to obtain the crude product. C1->C2 C3 Recrystallize the residue from a mixture of alcohol and water. C2->C3

Figure 2: Workflow for the synthesis of α-dl-isomethadol.

Detailed Steps:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, a suspension of 2.0 g of lithium aluminum hydride in 100 ml of anhydrous ether is prepared. To this stirred suspension, a solution of 15.5 g (0.05 mol) of d,l-isomethadone in 100 ml of anhydrous ether is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for two hours.

  • Work-up: The excess lithium aluminum hydride is carefully decomposed by the dropwise addition of 10 ml of water. The resulting mixture, containing precipitated inorganic salts, is filtered by suction. The filter cake is washed thoroughly with several portions of ether.

  • Purification: The combined ether filtrate and washings are dried over anhydrous sodium sulfate. The ether is then removed by distillation. The solid residue is recrystallized from a mixture of alcohol and water to yield α-dl-isomethadol. The reported yield is 13.2 g (85%), with a melting point of 100-102.5°C. The hydrochloride salt, prepared by treating an ethereal solution of the base with ethereal hydrogen chloride, has a melting point of 231-233°C (with sintering at 200°C).

Protocol 2: Synthesis of β-dl-Isomethadol via Sodium-Propanol Reduction[1]

This procedure is based on the work of May and Eddy (1952).

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A1 Dissolve 15.5 g of d,l-isomethadone in 200 ml of anhydrous n-propanol. A2 Add 15 g of sodium metal in small pieces to the boiling solution. A1->A2 B1 After the sodium has completely reacted, cool the solution and dilute with 200 ml of water. A2->B1 B2 Extract the aqueous solution with several portions of ether. B1->B2 C1 Dry the combined ether extracts over anhydrous sodium sulfate. B2->C1 C2 Evaporate the ether and n-propanol under reduced pressure. C1->C2 C3 Recrystallize the residue from a mixture of alcohol and water. C2->C3

Figure 3: Workflow for the synthesis of β-dl-isomethadol.

Detailed Steps:

  • Reaction: A solution of 15.5 g (0.05 mol) of d,l-isomethadone in 200 ml of anhydrous n-propanol is brought to a boil in a flask fitted with a reflux condenser. To this boiling solution, 15 g of sodium metal is added in small pieces at a rate that maintains a vigorous reaction.

  • Work-up: After all the sodium has reacted, the solution is cooled and diluted with 200 ml of water. The resulting aqueous solution is extracted several times with ether to recover the product.

  • Purification: The combined ether extracts are dried over anhydrous sodium sulfate. The solvents (ether and n-propanol) are removed under reduced pressure. The remaining solid is recrystallized from a mixture of alcohol and water to afford β-dl-isomethadol. The reported yield is 12.5 g (80%), with a melting point of 107-108.5°C. The hydrochloride salt has a melting point of 252-254°C. The same procedure can be applied to the optically active isomers of isomethadone to obtain the corresponding optically active β-isomethadols.

This guide provides the essential technical details for the synthesis of this compound from d,l-isomethadone. Researchers should adhere to all appropriate laboratory safety protocols when handling the reagents described, particularly lithium aluminum hydride and metallic sodium.

References

An In-depth Technical Guide on the Core Mechanism of Action of Isomethadol Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomethadol, a synthetic opioid analgesic, is structurally related to methadone. As a chiral molecule with two stereocenters, this compound exists as four stereoisomers: (3S,5S)-Isomethadol (l-α-Isomethadol), (3R,5R)-Isomethadol (d-α-Isomethadol), (3S,5R)-Isomethadol (l-β-Isomethadol), and (3R,5S)-Isomethadol (d-β-Isomethadol). The spatial arrangement of substituents in these isomers dictates their interaction with opioid receptors and, consequently, their pharmacological profiles. This guide delineates the presumed mechanism of action of this compound stereoisomers and provides detailed experimental methodologies for their characterization.

Presumed Mechanism of Action

Based on the pharmacology of related opioids, the stereoisomers of this compound are expected to act primarily as agonists at the μ-opioid receptor (MOR), with potential activity at the δ-opioid receptor (DOR) and κ-opioid receptor (KOR). The opioid activity, particularly analgesia, is anticipated to reside predominantly in the l-isomers, a common characteristic among chiral opioids. For instance, the R-enantiomer of methadone (l-methadone) possesses significantly higher affinity for the μ-opioid receptor and is responsible for its analgesic effects[1][2]. The metabolites of related compounds like l-α-acetylmethadol (LAAM), namely nor-LAAM and dinor-LAAM, are also potent opioid agonists, suggesting that any metabolites of this compound could also contribute to its overall pharmacological effect[3][4][5].

Upon binding to opioid receptors, which are G-protein coupled receptors (GPCRs), this compound stereoisomers are expected to initiate downstream signaling cascades. This includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. Furthermore, like other opioids, they would likely induce the recruitment of β-arrestin, a protein involved in receptor desensitization, internalization, and G-protein-independent signaling. The balance between G-protein signaling and β-arrestin recruitment (biased agonism) is a critical determinant of an opioid's therapeutic and adverse effect profile[6].

Quantitative Data Summary

The following tables summarize the available qualitative and quantitative data for compounds structurally related to this compound. This information serves as a proxy until specific experimental data for this compound stereoisomers become available.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Related Compounds

Compoundμ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)Reference
l-Methadone (R-methadone) 3.0 (μ1), 6.9 (μ2)Low AffinityLow Affinity[1]
d-Methadone (S-methadone) 26.4 (μ1), 88 (μ2)Low AffinityLow Affinity[1]
Morphine 1.2Low AffinityLow Affinity[7]
l-α-acetylmethadol (LAAM) AgonistAgonistAgonist[4][5]
nor-LAAM More potent than LAAM--[3][4]
dinor-LAAM More potent than LAAM--[3][4]

Table 2: Functional Activity (EC50/IC50, nM) of Related Compounds

CompoundAssayReceptorEC50/IC50 (nM)Reference
l-Methadone [³⁵S]GTPγS bindingμ-opioid~10-20[8]
Morphine [³⁵S]GTPγS bindingμ-opioid~50-100[8]
Methadone β-arrestin-2 recruitmentμ-opioidPotent recruitment[6]
Fentanyl β-arrestin-2 recruitmentμ-opioidPotent recruitment[6]

Experimental Protocols and Methodologies

To elucidate the precise mechanism of action of each this compound stereoisomer, a series of in vitro experiments are required. The following sections detail the standard protocols for these assays.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of the this compound stereoisomers for the μ, δ, and κ opioid receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells stably transfected with the human μ-opioid receptor) are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

  • Competition Binding: A fixed concentration of a radiolabeled ligand with known affinity for the receptor (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled this compound stereoisomer.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the this compound stereoisomer that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor-expressing Cell Membranes Incubation Incubate at 25°C Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]DAMGO) Radioligand->Incubation Isomer This compound Stereoisomer Isomer->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Caption: Workflow for Radioligand Binding Assay.
cAMP Functional Assays

These assays determine the functional activity of the this compound stereoisomers as agonists or antagonists by measuring their effect on intracellular cAMP levels.

Methodology:

  • Cell Culture: Cells expressing the opioid receptor of interest (typically Gi-coupled) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.

  • Treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Cells are stimulated with forskolin (an adenylyl cyclase activator) to increase basal cAMP levels.

  • Agonist Addition: Varying concentrations of the this compound stereoisomer are added to the cells.

  • Incubation: The cells are incubated for a specific time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

  • Data Analysis: The concentration of the this compound stereoisomer that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation (EC50) is determined.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Culture Culture Receptor- Expressing Cells Plate Plate Cells Culture->Plate IBMX Add IBMX Plate->IBMX Forskolin Add Forskolin IBMX->Forskolin Isomer Add this compound Stereoisomer Forskolin->Isomer Incubate Incubate at 37°C Isomer->Incubate Lysis Cell Lysis Incubate->Lysis Measure Measure cAMP (e.g., HTRF) Lysis->Measure Analysis Calculate EC50 Measure->Analysis

Caption: Workflow for cAMP Functional Assay.
[³⁵S]GTPγS Binding Assays

This functional assay measures the activation of G-proteins by the GPCR upon agonist binding.

Methodology:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the opioid receptor are prepared.

  • Assay Buffer: The buffer typically contains GDP to ensure G-proteins are in their inactive state.

  • Incubation: Membranes are incubated with varying concentrations of the this compound stereoisomer and a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters.

  • Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunit is measured by scintillation counting.

  • Data Analysis: The concentration of the this compound stereoisomer that stimulates 50% of the maximal [³⁵S]GTPγS binding (EC50) is determined.

GTPgS_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor-expressing Cell Membranes Incubation Incubate with GDP Membranes->Incubation GTPgS [³⁵S]GTPγS GTPgS->Incubation Isomer This compound Stereoisomer Isomer->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate EC50 Counting->Analysis

Caption: Workflow for [³⁵S]GTPγS Binding Assay.
β-Arrestin Recruitment Assays

These assays quantify the recruitment of β-arrestin to the activated opioid receptor, providing a measure of a compound's potential for inducing receptor desensitization and G-protein-independent signaling.

Methodology (Bioluminescence Resonance Energy Transfer - BRET):

  • Cell Transfection: Cells are co-transfected with constructs for the opioid receptor fused to a BRET donor (e.g., Renilla luciferase, RLuc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Cell Plating and Treatment: Transfected cells are plated in multi-well plates and then treated with varying concentrations of the this compound stereoisomer.

  • BRET Measurement: The BRET substrate (e.g., coelenterazine h) is added, and the light emissions from both the donor and acceptor are measured at their respective wavelengths.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. The concentration of the this compound stereoisomer that produces 50% of the maximal BRET signal (EC50) is determined.

Caption: Workflow for β-Arrestin Recruitment BRET Assay.

Signaling Pathways

The interaction of an this compound stereoisomer with an opioid receptor is expected to trigger two main signaling pathways: G-protein-dependent and β-arrestin-dependent pathways.

Signaling_Pathways cluster_receptor Opioid Receptor Activation cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway This compound This compound Stereoisomer OpioidReceptor Opioid Receptor (e.g., MOR) This compound->OpioidReceptor Binding G_Protein Gi/o Protein OpioidReceptor->G_Protein Activation GRK GRK OpioidReceptor->GRK Phosphorylation AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibition IonChannels Ion Channel Modulation G_Protein->IonChannels cAMP ↓ cAMP AdenylylCyclase->cAMP Analgesia Analgesia cAMP->Analgesia IonChannels->Analgesia P_Receptor Phosphorylated Receptor GRK->P_Receptor BetaArrestin β-Arrestin P_Receptor->BetaArrestin Recruitment Internalization Receptor Internalization BetaArrestin->Internalization MAPK MAPK Signaling (e.g., ERK) BetaArrestin->MAPK SideEffects Side Effects (e.g., Respiratory Depression, Tolerance) Internalization->SideEffects MAPK->SideEffects

Caption: Opioid Receptor Signaling Pathways.

Conclusion

The stereoisomers of this compound represent a compelling area for further pharmacological investigation. While direct quantitative data is currently sparse, the established methodologies for characterizing opioid receptor ligands provide a clear path forward. By systematically applying the detailed experimental protocols outlined in this guide, researchers can elucidate the specific binding affinities, functional activities, and signaling profiles of each this compound stereoisomer. This knowledge will be crucial for understanding their therapeutic potential and for the rational design of novel analgesics with improved safety profiles. The study of these isomers may also provide deeper insights into the stereo-structural requirements for potent and biased agonism at opioid receptors.

References

An In-depth Technical Guide to the Pharmacological Properties of alpha-Isomethadol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Isomethadol, a synthetic opioid analgesic, represents a compound of significant interest within the field of pharmacology due to its complex stereochemistry and dual mechanism of action. This technical guide provides a comprehensive overview of the pharmacological properties of alpha-isomethadol, with a focus on its interactions with the µ-opioid receptor (MOR) and the N-methyl-D-aspartate (NMDA) receptor. This document details its receptor binding affinity, functional efficacy, and the associated signaling pathways. Methodologies for key experimental procedures are described to facilitate further research and development.

Introduction

Isomethadol is a synthetic opioid analgesic that exists as multiple stereoisomers, including alpha (α) and beta (β) forms, each with distinct pharmacological profiles.[1] The alpha-isomers, in particular, have been the subject of research to elucidate their structure-activity relationships and therapeutic potential. Like its parent compound methadone, alpha-isomethadol's pharmacological effects are primarily mediated through its interaction with the endogenous opioid system. Furthermore, emerging evidence suggests a secondary mechanism involving the glutamatergic system, specifically through antagonism of the NMDA receptor. Understanding the nuanced pharmacology of each stereoisomer is critical for the development of novel analgesics with improved efficacy and safety profiles.

Receptor Binding and Functional Activity

The pharmacological activity of alpha-isomethadol is determined by its affinity and efficacy at its primary molecular targets: the µ-opioid receptor and the NMDA receptor.

µ-Opioid Receptor

The isomers of alpha-methadol exhibit stereoselective binding to opioid receptors.[2] The relative affinities of these isomers for the µ-opioid receptor, as determined by radioligand binding assays, correlate with their analgesic potency.[2] The agonistic nature of these compounds at the µ-opioid receptor is evidenced by the sodium-induced reduction in binding affinity of the radiolabeled antagonist naloxone.[2]

One of the key metabolites, alpha-l-normethadol, which is formed from the reduction of d-methadone, demonstrates potent activity at the µ-opioid receptor, with IC50 values for binding comparable to that of l-methadone.[2]

Table 1: µ-Opioid Receptor Binding Affinity of alpha-Isomethadol and Related Compounds

CompoundRadioligandPreparationIC50 (nM)
alpha-l-normethadol³H-dihydromorphine (³H-DHM)Rat brain homogenateSimilar to l-methadone
alpha-l-normethadol³H-naloxone (³H-NLX)Rat brain homogenateSimilar to l-methadone

Note: Specific quantitative data for all alpha-isomethadol isomers are not consistently available in the public domain. The data presented is based on available research.

NMDA Receptor

Several synthetic opioids, including the parent compound methadone, have been shown to act as antagonists at the NMDA receptor.[1] This action is thought to contribute to their analgesic efficacy, particularly in the context of neuropathic pain and the prevention of opioid-induced tolerance. While direct quantitative data for alpha-isomethadol's affinity for the NMDA receptor is limited, the known NMDA antagonist properties of methadone isomers suggest a similar mechanism may be at play.[3]

Signaling Pathways

µ-Opioid Receptor Signaling

Activation of the µ-opioid receptor by an agonist like alpha-isomethadol initiates a cascade of intracellular signaling events. The µ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).

MOR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha_this compound alpha-Isomethadol MOR µ-Opioid Receptor (GPCR) alpha_this compound->MOR Binds and Activates G_protein Gi/o Protein MOR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits K_channel GIRK Channel G_protein->K_channel Activates Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to Reduced_Neurotransmission Reduced Neurotransmitter Release Ca_channel->Reduced_Neurotransmission Leads to Hyperpolarization->Reduced_Neurotransmission

Caption: µ-Opioid receptor signaling cascade.

Upon agonist binding, the Gi/o protein is activated, leading to the dissociation of its α and βγ subunits. The α subunit inhibits adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Additionally, the βγ subunits can inhibit voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.

NMDA Receptor Modulation

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and pain transmission. Antagonism of the NMDA receptor by compounds like alpha-isomethadol would block the influx of Ca²⁺ ions, thereby attenuating excitatory neurotransmission. This mechanism is thought to counteract the development of central sensitization and opioid tolerance.

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Ion Channel) Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds alpha_Isomethadol_ant alpha-Isomethadol alpha_Isomethadol_ant->NMDA_Receptor Blocks Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Allows Neuronal_Excitation Neuronal Excitation & Central Sensitization Ca_influx->Neuronal_Excitation

Caption: NMDA receptor antagonism by alpha-Isomethadol.

Experimental Protocols

Opioid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of alpha-isomethadol for the µ-opioid receptor in rat brain tissue.

Binding_Assay_Workflow Start Start: Prepare Rat Brain Homogenate Incubate Incubate homogenate with radioligand (e.g., ³H-DAMGO) and varying concentrations of alpha-Isomethadol. Start->Incubate Separate Separate bound and free radioligand via rapid filtration. Incubate->Separate Measure Measure radioactivity of bound ligand using liquid scintillation counting. Separate->Measure Analyze Analyze data to determine IC50 and calculate Ki value. Measure->Analyze End End: Determine Binding Affinity Analyze->End

References

An In-depth Technical Guide on the Discovery and Development of Isomethadol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomethadol, a synthetic opioid analgesic, emerged from early investigations into the structure-activity relationships of methadone analogs. First synthesized in 1948, its development has been characterized by the exploration of its complex stereochemistry and the differential pharmacological effects of its various isomers. This document provides a comprehensive overview of the discovery, synthesis, and pharmacological evaluation of this compound, with a focus on the detailed experimental methodologies and quantitative data that have defined its scientific history. Particular attention is given to the distinct properties of its α and β diastereomers and their respective enantiomers, which has been a central theme in the research surrounding this compound.

Discovery and Historical Context

The development of this compound is intrinsically linked to the broader effort to understand and modify the analgesic properties of methadone. This compound, chemically known as 6-(dimethylamino)-5-methyl-4,4-diphenyl-3-hexanol, was first synthesized in the United States in 1948.[1] Its creation was a logical step in the exploration of methadone's structure, specifically investigating the effects of reducing the ketone group of isomethadone, a structural isomer of methadone.

The initial synthesis was achieved through the reduction of d,l-isomethadone using lithium aluminum hydride.[1] This pioneering work was conducted by Everette L. May and Nathan B. Eddy, whose 1952 paper in The Journal of Organic Chemistry laid the foundation for much of the subsequent research on this compound and its derivatives. Their work highlighted the existence of multiple stereoisomers and initiated the process of elucidating their individual contributions to the overall pharmacological profile of the racemic mixture.

Chemical Synthesis and Stereochemistry

The synthesis of this compound and the separation of its stereoisomers have been a focal point of its research history. The compound has two chiral centers, leading to the existence of four stereoisomers, which are grouped into two pairs of enantiomers (dextro and levo) for each of the two diastereomeric forms (α and β).

Synthesis of this compound Stereoisomers

The primary methods for the synthesis of the α and β forms of this compound involve the stereoselective reduction of the corresponding isomethadone isomers.

Experimental Protocol: Synthesis of α-dl-Isomethadol

  • Reaction: Reduction of dl-isomethadone.

  • Reagent: Lithium aluminum hydride (LiAlH₄).

  • Procedure (based on historical accounts): A solution of dl-isomethadone in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) is slowly added to a stirred suspension of lithium aluminum hydride at a controlled temperature (typically cooled in an ice bath). The reaction is allowed to proceed for a specified time, after which the excess hydride is quenched by the careful addition of water or an aqueous solution of sodium hydroxide. The resulting aluminum salts are filtered off, and the organic layer is separated, dried, and the solvent evaporated to yield the crude α-dl-isomethadol.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol-water.

Experimental Protocol: Synthesis of β-dl-Isomethadol

  • Reaction: Reduction of dl-isomethadone.

  • Reagent: Sodium and propanol (Na/PrOH).

  • Procedure (based on historical accounts): dl-Isomethadone is dissolved in propanol, and metallic sodium is added portion-wise. The reaction is heated to reflux until all the sodium has reacted. After cooling, the reaction mixture is diluted with water, and the product is extracted with an organic solvent. The organic extracts are then washed, dried, and the solvent is removed to give the crude β-dl-isomethadol.

  • Purification: Similar to the α-isomer, purification is achieved through recrystallization.

DOT Script for Synthesis Workflow

G cluster_alpha α-Isomethadol Synthesis cluster_beta β-Isomethadol Synthesis dl-Isomethadone_a dl-Isomethadone Reduction_a Reduction dl-Isomethadone_a->Reduction_a LiAlH4 LiAlH₄ in anhydrous ether LiAlH4->Reduction_a Quenching_a Quenching (H₂O/NaOH) Reduction_a->Quenching_a Extraction_a Extraction & Purification Quenching_a->Extraction_a alpha_this compound α-dl-Isomethadol Extraction_a->alpha_this compound dl-Isomethadone_b dl-Isomethadone Reduction_b Reduction dl-Isomethadone_b->Reduction_b Na_PrOH Na in Propanol Na_PrOH->Reduction_b Workup_b Aqueous Workup Reduction_b->Workup_b Extraction_b Extraction & Purification Workup_b->Extraction_b beta_this compound β-dl-Isomethadol Extraction_b->beta_this compound

Caption: Synthetic routes to α- and β-isomethadol.

Separation of Stereoisomers

The separation of the diastereomers and the resolution of the enantiomers are critical steps in evaluating the pharmacological properties of each isomer.

Experimental Protocol: Separation of Diastereomers and Resolution of Enantiomers

  • Diastereomer Separation: The α and β diastereomers can often be separated by fractional crystallization of the free bases or their salts (e.g., hydrochlorides) from different solvent systems. The differing solubilities of the diastereomeric salts allow for their selective precipitation.

  • Enantiomeric Resolution: The resolution of the racemic α and β forms into their respective d- and l-enantiomers is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as d-tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. Once separated, the individual enantiomers are recovered by treating the salt with a base to liberate the free amine.

Pharmacological Profile

Quantitative Pharmacological Data

The following table summarizes the known physical properties of the this compound isomers. Analgesic potency data is not consistently available across all isomers in the reviewed literature.

IsomerMelting Point (°C)Specific Rotation [α]D
β-dl-Form 107-108.5N/A
β-dl-Form HCl 252-254N/A
β-d-Form 94-95+13.3° (c=1.65)
β-d-Form HCl 241-243+13.5° (c=1.78)
β-l-Form 93.5-94.5-13.8° (c=1.09)
β-l-Form HCl 241-243-13.5° (c=1.56)
α-dl-Form 100-102.5N/A
α-dl-Form HCl 231-233N/A
α-d-Form 124.5-125.5+19.1° (c=0.63)
α-d-Form HCl 202-204+10.1° (c=1.89)
α-l-Form 125-126-19.7° (c=1.43)
α-l-Form HCl 202-204-9.6° (c=2.93)

Data sourced from historical chemical literature.

Mechanism of Action and Signaling Pathways

As an opioid, this compound is presumed to exert its effects primarily through agonist activity at opioid receptors, particularly the μ-opioid receptor (MOR). The binding of an opioid agonist to these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular events.

DOT Script for Opioid Receptor Signaling Pathway

G This compound This compound (Agonist) MOR μ-Opioid Receptor (GPCR) This compound->MOR G_protein Gi/o Protein (αβγ subunits) MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC αi inhibits K_channel GIRK K⁺ Channel G_protein->K_channel βγ activates Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel βγ inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Analgesia Analgesia K_efflux->Analgesia Ca_influx ↓ Ca²⁺ Influx (Reduced Neurotransmitter Release) Ca_channel->Ca_influx Ca_influx->Analgesia

Caption: Opioid receptor signaling cascade.

The activation of the Gi/o protein by an opioid agonist leads to the dissociation of its α and βγ subunits. The αi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit can directly interact with ion channels, leading to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. The increased potassium efflux and decreased calcium influx result in hyperpolarization of the neuronal membrane and reduced neurotransmitter release, respectively, which are the cellular mechanisms underlying analgesia.

Conclusion

The story of this compound's discovery and development is a classic example of mid-20th-century medicinal chemistry, where systematic structural modification and careful stereochemical analysis were paramount. While it has been largely superseded by other analgesics, the foundational research on this compound provided valuable insights into the stereochemical requirements for opioid receptor interaction and the importance of resolving and individually testing all stereoisomers of a chiral drug. The detailed synthetic and pharmacological work conducted on this compound remains a valuable case study for researchers in drug development.

References

Isomethadol Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of isomethadol hydrochloride, a synthetic opioid analgesic. The information presented herein is intended to support research and development activities by providing key physicochemical, pharmacological, and analytical data. This compound, a derivative of methadone, exists as several stereoisomers, with the hydrochloride salt being the common form used in research.[1]

Physicochemical Properties

PropertyValueSource
Molecular Formula C₂₁H₂₉NO[1]
Molecular Weight 311.46 g/mol [1]
Melting Point (°C)
α-dl-Form Hydrochloride231-233 (sinters at 200)Merck Index
β-dl-Form Hydrochloride252-254Merck Index
β-d-Form Hydrochloride241-243Merck Index
β-l-Form Hydrochloride241-243Merck Index

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salts.

Pharmacology

Mechanism of Action

This compound and its isomers are opioid analgesics that exert their effects primarily through interaction with opioid receptors in the central nervous system. Alphamethadol, an isomer of this compound, and its stereoisomers have been shown to bind to and activate the µ-opioid receptor.[2] Activation of the µ-opioid receptor leads to a cascade of intracellular events, ultimately resulting in analgesia. The (S)-isomer of the related compound isomethadone is reported to be the more potent of its two enantiomers at both µ- and δ-opioid receptors.

Pharmacological Effects

As an opioid agonist, this compound is expected to produce a range of pharmacological effects characteristic of this drug class, including:

  • Analgesia: Relief from pain.

  • Respiratory Depression: A potentially life-threatening side effect.

  • Sedation: Drowsiness and reduced consciousness.

  • Euphoria: A feeling of intense happiness or well-being.

  • Miosis: Constriction of the pupils.

The in vivo effects of N-substituted analogues of (-)-α-methadol have been evaluated, with some analogues showing weak analgesic activity and partial antagonism of morphine-induced analgesia.[3]

Pharmacokinetics

Specific pharmacokinetic data for this compound hydrochloride is limited in the available literature. However, like other opioids, it is anticipated to undergo metabolism in the liver, primarily by the cytochrome P450 enzyme system.

Experimental Protocols

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

A general procedure for the quantification of basic drugs like this compound in biological matrices can be adapted from established methods for opioids.

3.1.1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the biological sample (e.g., plasma, urine), add an appropriate internal standard.

  • Add a suitable buffer to adjust the pH to the alkaline range (e.g., pH 9-10).

  • Add 5 mL of an organic extraction solvent (e.g., a mixture of isopropanol and ethyl acetate).

  • Vortex the mixture for 10 minutes and then centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

3.1.2. GC-MS Conditions

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Splitless mode.

  • Oven Temperature Program: A gradient program starting at a lower temperature and ramping up to a higher temperature to ensure separation of analytes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification of the target analyte and internal standard.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Adjust_pH Adjust pH (Alkaline) Add_IS->Adjust_pH Add_Solvent Add Extraction Solvent Adjust_pH->Add_Solvent Vortex_Centrifuge Vortex & Centrifuge Add_Solvent->Vortex_Centrifuge Separate_Organic Separate Organic Layer Vortex_Centrifuge->Separate_Organic Evaporate Evaporate to Dryness Separate_Organic->Evaporate Reconstitute Reconstitute in Solvent Evaporate->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection (SIM) Ionize->Detect Quantify Quantification Detect->Quantify

Figure 1: General workflow for GC-MS analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detector (e.g., UV or mass spectrometry) is another common technique for the analysis of opioids.

3.2.1. Sample Preparation

Sample preparation can follow a similar liquid-liquid extraction protocol as described for GC-MS, or a solid-phase extraction (SPE) method can be employed for cleaner extracts.

3.2.2. HPLC Conditions

  • Column: A C18 reverse-phase column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detector: UV detection at a wavelength where the analyte has significant absorbance, or a mass spectrometer for higher sensitivity and specificity.

Signaling Pathway

This compound, as a µ-opioid receptor agonist, is expected to activate the canonical G-protein coupled receptor signaling pathway. The binding of this compound to the µ-opioid receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors.

Opioid_Signaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor G_Protein Gi/o Protein MOR->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha Dissociates G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Produces Ca_Channel Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx Ca_Channel->Ca_influx Mediates K_Channel K⁺ Channel K_efflux ↑ K⁺ Efflux K_Channel->K_efflux Mediates This compound This compound This compound->MOR Binds G_alpha->AC Inhibits G_beta_gamma->Ca_Channel Inhibits G_beta_gamma->K_Channel Activates Analgesia Analgesia cAMP->Analgesia Leads to Ca_influx->Analgesia Leads to K_efflux->Analgesia Leads to

References

An In-depth Technical Guide on the Core Chemical and Physical Properties of Isomethadol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomethadol is a synthetic opioid analgesic that is structurally related to methadone. It exists as a number of stereoisomers, each possessing distinct pharmacological activities. This document provides a comprehensive overview of the fundamental chemical and physical properties of this compound, intended to serve as a technical resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development. The information presented herein is compiled from publicly available scientific literature and databases.

Chemical and Physical Properties

The chemical and physical properties of this compound are crucial for its handling, formulation, and understanding its behavior in biological systems. A summary of these properties is presented below.

Table 1: General Chemical Properties of this compound
PropertyValueSource
IUPAC Name 6-(Dimethylamino)-5-methyl-4,4-diphenyl-3-hexanol
Molecular Formula C₂₁H₂₉NO
Molar Mass 311.46 g/mol
CAS Number 25117-79-7
Table 2: Physical Properties of this compound and its Stereoisomers
PropertyValueSource
Melting Point 125-126 °C
Boiling Point Not available (Boiling point of the related compound Isomethadone is 215 °C at 12 mmHg)[1]
Solubility Predicted to be sparingly soluble in water, with increased solubility in acidic solutions due to the basicity of the tertiary amine. Soluble in organic solvents like ethanol, acetone, and chloroform.
pKa Predicted to be in the range of 8.5 - 9.5 for the tertiary amine group.

Note: Predicted values are based on the chemical structure and properties of similar compounds.

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of pharmaceutical compounds. The following sections outline protocols for key experiments related to this compound.

Synthesis of this compound

This compound is synthesized by the reduction of d,l-isomethadone using a strong reducing agent like lithium aluminium hydride.

Experimental Workflow for the Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Work-up and Purification Start Start with d,l-isomethadone in an inert solvent (e.g., anhydrous diethyl ether). Reagent_Addition Slowly add a solution of Lithium Aluminium Hydride (LiAlH4) in the same solvent. Start->Reagent_Addition Under inert atmosphere (e.g., Nitrogen or Argon) Reaction_Conditions Stir the mixture at a controlled temperature (e.g., 0 °C to room temperature). Reagent_Addition->Reaction_Conditions Quenching Carefully quench the reaction with water and a strong base (e.g., NaOH solution). Reaction_Conditions->Quenching Extraction Extract the product with an organic solvent. Quenching->Extraction Drying Dry the organic layer over an anhydrous salt (e.g., Na2SO4). Extraction->Drying Solvent_Removal Remove the solvent under reduced pressure. Drying->Solvent_Removal Purification Purify the crude product by recrystallization or chromatography. Solvent_Removal->Purification

Caption: Workflow for the synthesis of this compound via reduction of isomethadone.

Determination of Melting Point

The melting point is a critical parameter for the identification and purity assessment of a solid compound.

Protocol:

  • A small, finely powdered sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Determination of Solubility

Understanding the solubility of this compound in various solvents is crucial for formulation development.

Protocol for Aqueous and Organic Solvent Solubility:

  • Add a small, accurately weighed amount of this compound to a known volume of the solvent (e.g., water, ethanol, acetone) in a vial at a controlled temperature.

  • Vigorously agitate the mixture for a set period to ensure equilibrium is reached.

  • Visually inspect the solution for the presence of undissolved solid.

  • If the solid dissolves completely, add more solute until saturation is reached.

  • If the solid does not dissolve completely, the concentration of the dissolved solute in a filtered aliquot of the supernatant can be determined using a suitable analytical method (e.g., HPLC-UV).

Protocol for Solubility in Acidic/Basic Solutions:

  • Follow the general solubility protocol, but use aqueous solutions of varying pH (e.g., 0.1 M HCl, phosphate buffers, 0.1 M NaOH) as the solvent.

  • The increased solubility in acidic solutions will confirm the basic nature of the amine group.

Determination of pKa

The pKa value indicates the strength of the basic tertiary amine group in this compound. Potentiometric titration is a common method for its determination.

Protocol:

  • Dissolve an accurately weighed amount of this compound in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) if the compound has low water solubility.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH using a calibrated pH meter.

  • Record the volume of titrant added and the corresponding pH values.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Signaling Pathway

This compound, as an opioid analgesic, exerts its effects by acting as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound to these receptors initiates a cascade of intracellular events.

Opioid Receptor Signaling Pathway

Caption: Simplified signaling pathway of this compound at an opioid receptor.

Logical Relationship of Physicochemical Properties and Biological Activity

G Structure Chemical Structure (Stereochemistry) Properties Physicochemical Properties (Solubility, pKa, Lipophilicity) Structure->Properties ADME ADME (Absorption, Distribution, Metabolism, Excretion) Properties->ADME Binding Receptor Binding Affinity ADME->Binding Activity Pharmacological Activity (Analgesia) Binding->Activity

Caption: Relationship between this compound's properties and its biological effect.

Conclusion

This technical guide provides a foundational understanding of the core chemical and physical properties of this compound. The tabulated data, detailed experimental protocols, and visualizations of its signaling pathway and property relationships offer a valuable resource for researchers and professionals involved in the study and development of opioid analgesics. Accurate characterization of these fundamental properties is paramount for advancing our knowledge of this compound's therapeutic potential and for the rational design of new chemical entities.

References

In Vitro Opioid Receptor Binding Affinity of Isomethadol: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide, therefore, provides a detailed overview of the standard experimental protocols and signaling pathways relevant to determining the in vitro opioid receptor binding affinity of a compound like Isomethadol, intended to aid researchers in the design and execution of such studies.

Data Presentation

As no specific binding affinity data (Kᵢ, IC₅₀) for this compound at MOR, DOR, and KOR were found, a quantitative data table cannot be presented. Should such data become available, it would be structured as follows for clarity and comparative analysis:

Table 1: Hypothetical In Vitro Opioid Receptor Binding Affinities of this compound

CompoundReceptorRadioligandKᵢ (nM)IC₅₀ (nM)Reference
This compoundMu (MOR)[³H]-DAMGO---
This compoundDelta (DOR)[³H]-DPDPE---
This compoundKappa (KOR)[³H]-U69,593---

Experimental Protocols

The determination of a compound's in vitro opioid receptor binding affinity is typically achieved through competitive radioligand binding assays. These assays are considered a gold standard for quantifying the interaction between a ligand and a receptor.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for a specific opioid receptor subtype (MOR, DOR, or KOR) by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes prepared from cell lines stably expressing the human opioid receptor of interest (e.g., CHO-hMOR, CHO-hDOR, CHO-hKOR) or rodent brain tissue homogenates.[2]

  • Radioligand: A high-affinity, receptor-selective radiolabeled ligand. Common choices include:

    • MOR: [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin)[3][4]

    • DOR: [³H]-DPDPE ([D-Pen², D-Pen⁵]-enkephalin)

    • KOR: [³H]-U69,593[2]

  • Test Compound: this compound, dissolved to create a range of concentrations.

  • Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing cofactors like MgCl₂.[2]

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., naloxone) to determine the amount of radioligand that binds to non-receptor components.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand via vacuum filtration over glass fiber filters.

  • Scintillation Counter: To measure the radioactivity trapped on the filters.

Procedure:

  • Incubation: Receptor membranes, radioligand (at a fixed concentration, usually near its Kₔ value), and varying concentrations of the test compound are incubated together in the assay buffer. A parallel set of tubes containing the receptor, radioligand, and the non-specific binding control is also prepared.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.[2]

  • Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to generate a competition curve, plotting the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation:

    Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.[5]

Mandatory Visualizations

Experimental Workflow: Radioligand Displacement Assay

Radioligand_Displacement_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis Receptor Receptor Membranes Incubate Incubate to Equilibrium Receptor->Incubate Radioligand Radioligand ([³H]-Ligand) Radioligand->Incubate Test_Compound Test Compound (this compound) Test_Compound->Incubate Filtration Vacuum Filtration Incubate->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC₅₀ → Kᵢ) Counting->Analysis

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway: Opioid Receptor G-Protein Activation

Caption: G-protein signaling cascade upon opioid receptor activation.

Logical Relationship: Isomers and Receptor Affinity

Isomer_Affinity cluster_isomers Stereoisomers cluster_receptors Opioid Receptors This compound This compound alpha_l_methadol alpha-l-methadol This compound->alpha_l_methadol beta_l_methadol beta-l-methadol This compound->beta_l_methadol MOR MOR Affinity alpha_l_methadol->MOR Kᵢ = ? DOR DOR Affinity alpha_l_methadol->DOR Kᵢ = ? KOR KOR Affinity alpha_l_methadol->KOR Kᵢ = ? beta_l_methadol->MOR Kᵢ = ? beta_l_methadol->DOR Kᵢ = ? beta_l_methadol->KOR Kᵢ = ?

Caption: this compound isomers and their unknown receptor affinities.

References

Initial Toxicity Screening of Isomethadol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for the initial toxicity screening of Isomethadol based on established methodologies for opioid compounds. As of the last update, specific toxicological data for this compound is limited in publicly available literature. The quantitative data presented herein is illustrative and should not be considered as established values for this compound.

Introduction

This compound is a synthetic opioid analgesic.[1] As with any compound intended for therapeutic use, a thorough toxicological assessment is paramount to ensure safety and to understand its potential for adverse effects. This guide outlines a comprehensive initial toxicity screening strategy for this compound, encompassing both in vitro and in vivo methodologies. The goal of this initial screening is to identify potential target organ toxicities, establish a preliminary safety profile, and determine a safe starting dose for further non-clinical and clinical studies.

In Vitro Toxicity Screening

In vitro assays are crucial for the initial assessment of a compound's toxicity at the cellular level. These methods are generally rapid, cost-effective, and can provide valuable mechanistic insights.

Cytotoxicity Assays

A battery of cytotoxicity assays should be performed across various cell lines to assess the general cytotoxic potential of this compound. Human cell lines, particularly those derived from the liver (e.g., HepG2), are of high interest due to the liver's central role in drug metabolism.

Table 1: Illustrative In Vitro Cytotoxicity Data for this compound

Cell LineAssay TypeEndpointIC50 (µM)
HepG2 (Human Liver)MTTCell Viability> 100
SH-SY5Y (Human Neuroblastoma)Neutral Red UptakeLysosomal Integrity> 100
HEK293 (Human Embryonic Kidney)LDH ReleaseMembrane Integrity> 100
Experimental Protocols

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

This assay quantifies the release of LDH from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Reading: Measure the absorbance at 490 nm.

Opioid Receptor Binding and Activation Assays

Understanding the interaction of this compound with opioid receptors is critical to interpreting its pharmacological and toxicological profile.

Table 2: Illustrative Opioid Receptor Binding Affinity (Ki) and Functional Activity (EC50) of this compound

ReceptorBinding Affinity (Ki, nM)Functional Assay (e.g., [³⁵S]GTPγS)EC50 (nM)Emax (%)
µ-opioid (MOR)1.5[³⁵S]GTPγS1095
δ-opioid (DOR)50[³⁵S]GTPγS>1000<10
κ-opioid (KOR)75[³⁵S]GTPγS>1000<10
  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the opioid receptor of interest.

  • Binding Reaction: Incubate the membrane homogenates with a radiolabeled ligand (e.g., [³H]DAMGO for MOR) and varying concentrations of this compound.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Scintillation Counting: Quantify the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the Ki value from competitive binding curves.

In Vivo Toxicity Screening

Animal studies are essential for evaluating the systemic toxicity of a compound and for determining its pharmacokinetic and pharmacodynamic properties. Rodent models are typically used for initial in vivo screening.

Acute Toxicity Study (LD50 Determination)

An acute toxicity study provides a preliminary assessment of the dose range that is lethal to animals. The LD50 (median lethal dose) is the dose that is lethal to 50% of the test animals.

Table 3: Illustrative Acute Toxicity Data for this compound

SpeciesRoute of AdministrationLD50 (mg/kg)
MouseIntravenous (IV)25
MouseSubcutaneous (SC)75
RatOral (PO)200

The UDP is a method for determining the LD50 that uses fewer animals than traditional methods.

  • Dosing: A single animal is dosed with a starting dose of this compound.

  • Observation: The animal is observed for signs of toxicity and mortality for a defined period (e.g., 48 hours).

  • Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose.

  • LD50 Calculation: The LD50 is calculated based on the pattern of survival and mortality.

Repeated Dose Toxicity Study

A repeated dose study provides information on the potential for cumulative toxicity with sub-chronic exposure to this compound.

  • Animal Groups: Animals are divided into control and treatment groups (at least 3 dose levels).

  • Dosing: this compound is administered daily for 14 days.

  • Clinical Observations: Animals are observed daily for clinical signs of toxicity.

  • Body Weight and Food Consumption: Measured regularly throughout the study.

  • Terminal Procedures: At the end of the study, blood is collected for hematology and clinical chemistry analysis, and organs are collected for histopathological examination.

Visualizations

Experimental Workflow for Initial Toxicity Screening

G cluster_0 In Vitro Screening cluster_1 In Vivo Screening Cytotoxicity Assays Cytotoxicity Assays Receptor Binding Assays Receptor Binding Assays Genotoxicity Assays Genotoxicity Assays Acute Toxicity (LD50) Acute Toxicity (LD50) Repeated Dose Toxicity Repeated Dose Toxicity Pharmacokinetics Pharmacokinetics Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Initial Assessment In Vivo Screening In Vivo Screening In Vitro Screening->In Vivo Screening Promising Candidates Lead Optimization Lead Optimization In Vivo Screening->Lead Optimization Safety Profile G This compound This compound MOR MOR This compound->MOR Binds to Gαi Gαi MOR->Gαi Activates Gβγ Gβγ MOR->Gβγ Activates Adenylate Cyclase Adenylate Cyclase Gαi->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Decreases Analgesia Analgesia cAMP->Analgesia Leads to

References

Methodological & Application

Application Notes & Protocols for the Quantification of Isomethadol in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isomethadol is a synthetic opioid analgesic belonging to the open-chain class of opioids.[1] Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations. Due to the limited availability of published analytical methods specifically validated for this compound, this document provides detailed protocols and application notes based on established methods for the structurally similar compound, methadone, and other opioids. These methodologies serve as a comprehensive guide for developing and validating a robust analytical method for this compound in a research or clinical laboratory setting. The primary techniques covered include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Experimental Protocols

Plasma Sample Preparation

The complexity of plasma, with its high protein and phospholipid content, necessitates a thorough sample preparation step to prevent matrix effects and ensure the longevity of analytical instrumentation.[2] The choice of method depends on the required sensitivity and the analytical technique employed.

Protocol 1: Protein Precipitation (PPT)

This is a rapid and simple method suitable for initial sample cleanup, particularly before LC-MS/MS analysis.

  • Objective: To remove proteins from the plasma sample.

  • Procedure:

    • Aliquot 200 µL of plasma into a microcentrifuge tube.

    • Add 600 µL of chilled acetonitrile (containing an internal standard, if used).[2]

    • Vortex the mixture for 10-20 seconds to precipitate the proteins.

    • Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[2]

    • Carefully collect the supernatant.

    • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[2]

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to PPT by selectively isolating the analyte of interest and removing interfering substances.[2]

  • Objective: To achieve high purity and concentration of the analyte.

  • Procedure:

    • Pre-treat Plasma: Perform an initial protein precipitation as described in Protocol 1.

    • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) by passing methanol followed by deionized water or an appropriate buffer.

    • Loading: Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with a weak solvent (e.g., a mild acidic buffer followed by methanol) to remove residual matrix components.

    • Elution: Elute this compound from the cartridge using a small volume of an appropriate elution solvent (e.g., a mixture of a volatile organic solvent and ammonium hydroxide).

    • Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

Protocol 3: Liquid-Liquid Extraction (LLE)

LLE is a classic technique used to separate compounds based on their differential solubilities in two immiscible liquid phases.

  • Objective: To extract the analyte from the aqueous plasma matrix into an organic solvent.

  • Procedure:

    • Aliquot 1 mL of plasma into a glass tube.

    • Add an appropriate buffer to adjust the pH, ensuring this compound is in its non-ionized form (e.g., using ammonium hydroxide to make the sample basic).[3]

    • Add a specific volume (e.g., 4 mL) of a water-immiscible organic solvent such as 1-chlorobutane or a mixture of hexane and isoamyl alcohol.[3]

    • Vortex vigorously for 30-60 seconds to ensure thorough mixing.

    • Centrifuge at a moderate speed (e.g., 5,000 x g) for 5 minutes to separate the aqueous and organic layers.[3]

    • Carefully transfer the organic layer to a new tube.

    • Evaporate the organic solvent and reconstitute the residue for analysis.

Analytical Quantification Methods

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying opioids in plasma due to its high sensitivity and selectivity.[4]

  • Chromatographic Conditions (Example for Methadone):

    • LC System: Agilent 1260 Infinity Binary Pump or equivalent.[5]

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient elution using:

      • A: 0.1% Formic acid in water.

      • B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometric Conditions:

    • MS System: Triple Quadrupole Mass Spectrometer.[5]

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).[5]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Example MRM Transitions for Methadone (as a surrogate):

      • Precursor Ion (m/z): 310.2

      • Product Ions (m/z): 265.1 (quantifier), 223.1 (qualifier).[4]

    • Internal Standard: Methadone-d9 is commonly used for methadone analysis.[4] A deuterated this compound standard would be ideal.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Derivatization may be required for polar analytes, but some methods can analyze opioids without it.[6]

  • Chromatographic Conditions:

    • GC System: Agilent 7890B GC or equivalent.[7]

    • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[7]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[7]

    • Oven Temperature Program: Start at 175°C, ramp to 235°C, then to 290°C to ensure separation of analytes.[7]

    • Injection: Splitless or split injection of 1-2 µL of the sample extract.

  • Mass Spectrometric Conditions:

    • MS System: Mass Selective Detector.[7]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

Method 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective technique, though generally less sensitive than mass spectrometry-based methods.[8][9]

  • Chromatographic Conditions:

    • HPLC System: Standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[8]

    • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[10]

    • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., 25 mM sodium phosphate) and an organic solvent like acetonitrile.[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Detection Wavelength: The wavelength of maximum absorbance for the analyte (e.g., 254 nm, determined by scanning).[11]

Data Presentation

The following tables summarize typical performance characteristics for the analysis of opioids in plasma. These values should be considered as benchmarks when developing and validating a method for this compound.

Table 1: LC-MS/MS Method Performance for Methadone Quantification

Parameter Typical Value Reference
Lower Limit of Quantification (LLOQ) 0.1 - 1.0 ng/mL [4]
Linearity Range 0.1 - 1000 ng/mL [4]
Correlation Coefficient (r²) > 0.99 [5]
Accuracy 85% - 115% [4]

| Precision (%RSD) | < 15% |[4] |

Table 2: GC-MS Method Performance for Methadone Quantification

Parameter Typical Value Reference
Limit of Quantification (LOQ) 3 - 20 ng/mL [12]
Linearity High correlation (r=0.92) between plasma and blood [12]
Precision (%RSD) < 10% N/A

| Accuracy (% Recovery) | > 90% | N/A |

Table 3: HPLC-UV Method Performance for Analgesics Quantification

Parameter Typical Value Reference
Limit of Detection (LOD) 7.3 - 30.1 ng/mL [8]
Linearity Range 0.1 - 20 µg/mL [8]
Correlation Coefficient (r²) > 0.997 [8]
Precision (%CV) < 8% [8]

| Accuracy (% Recovery) | 90.1% - 100.2% |[8] |

Visualized Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the quantification of this compound in plasma, from sample collection to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt spe Solid-Phase Extraction (SPE) plasma->spe lle Liquid-Liquid Extraction (LLE) plasma->lle reconstitute Evaporation & Reconstitution ppt->reconstitute spe->reconstitute lle->reconstitute lcms LC-MS/MS reconstitute->lcms Inject Sample gcms GC-MS reconstitute->gcms Inject Sample hplcuv HPLC-UV reconstitute->hplcuv Inject Sample data Data Analysis & Quantification lcms->data gcms->data hplcuv->data

Caption: General workflow for this compound analysis in plasma.

Opioid Receptor Signaling Pathway

This compound, as an opioid agonist, is expected to activate the Gi/o-coupled opioid receptors, leading to an overall inhibitory effect on neuronal activity.

G cluster_membrane Cell Membrane receptor μ-Opioid Receptor (GPCR) g_protein Gi/o Protein receptor->g_protein ac Adenylyl Cyclase g_protein->ac Inhibits k_channel K+ Channel g_protein->k_channel Activates ca_channel Ca2+ Channel g_protein->ca_channel Inhibits camp cAMP Production (Decreased) ac->camp hyperpolarization Hyperpolarization (Inhibition) k_channel->hyperpolarization K+ Efflux neurotransmitter Neurotransmitter Release (Inhibited) ca_channel->neurotransmitter Ca2+ Influx Blocked This compound This compound (Agonist) This compound->receptor Binds

Caption: Simplified signaling pathway for an opioid agonist.

References

Application Notes and Protocols for Isomethadol Detection by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the detection and quantification of isomethadol in biological matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The methodologies described are based on established principles for the analysis of synthetic opioids and related compounds.

Introduction

This compound is a synthetic opioid analgesic and a structural isomer of methadol. Accurate and sensitive detection of this compound is crucial in forensic toxicology, clinical chemistry, and drug metabolism studies. HPLC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the analysis of opioids in complex biological samples. This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the biological matrix. Below are recommended procedures for plasma/serum and urine.

2.1.1. Protein Precipitation for Plasma/Serum Samples

This method is suitable for removing proteins from plasma or serum samples that can interfere with the analysis.

  • To 200 µL of plasma or serum sample in a microcentrifuge tube, add 600 µL of cold acetonitrile (containing an appropriate internal standard, e.g., this compound-d3).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the sample at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

2.1.2. Dilute-and-Shoot for Urine Samples

This is a rapid and simple method for cleaner matrices like urine.

  • To 100 µL of urine sample in a microcentrifuge tube, add 900 µL of the initial mobile phase (containing an appropriate internal standard, e.g., this compound-d3).

  • Vortex the mixture for 30 seconds.

  • Centrifuge the sample at 12,000 x g for 5 minutes to pellet any particulates.

  • Transfer the supernatant to an autosampler vial for injection.

HPLC-MS/MS Instrumentation and Conditions

The following are typical HPLC-MS/MS parameters for the analysis of this compound. These may require optimization based on the specific instrumentation used.

2.2.1. HPLC Conditions

ParameterRecommended Setting
Column C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 2.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

2.2.2. Mass Spectrometry Conditions

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Gas Temperature 350°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Acquisition Mode Multiple Reaction Monitoring (MRM)

Data Presentation: Quantitative Data Summary

The following table summarizes the key quantitative parameters for the HPLC-MS/MS analysis of this compound. The MRM transitions are based on data for the isomeric compound methadol, which is expected to have a similar fragmentation pattern[1]. The protonated molecule [M+H]+ for this compound (C21H29NO, molar mass 311.461 g/mol ) is approximately m/z 312.5.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound312.3223.1249.2
This compound-d3 (Internal Standard)315.3Dependent on labelingDependent on labeling

Note: The exact m/z values for the internal standard will depend on the position and number of deuterium labels.

Method Validation

The analytical method should be validated according to established guidelines to ensure its reliability for the intended application. Key validation parameters include:

  • Linearity: A calibration curve should be prepared with at least five standards spanning the expected concentration range. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise. The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

  • Precision and Accuracy: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte should be evaluated to ensure that it does not compromise the accuracy of the results.

  • Recovery: The efficiency of the extraction procedure should be determined by comparing the analyte response in extracted samples to that of unextracted standards.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Serum, or Urine) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (Protein Precipitation or Dilution) Spike->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon HPLC HPLC Separation Evap_Recon->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Data_Acq Data Acquisition MSMS->Data_Acq Quant Quantification Data_Acq->Quant Report Reporting Quant->Report

Caption: A generalized workflow for the HPLC-MS/MS analysis of this compound.

Logical Relationship of Method Components

logical_relationship cluster_chromatography Chromatography cluster_mass_spectrometry Mass Spectrometry Analyte This compound Column Stationary Phase (e.g., C18) Analyte->Column interacts with Mobile_Phase Mobile Phase (e.g., Water/Acetonitrile) Column->Mobile_Phase partitioning with Ionization Ionization (ESI+) Mobile_Phase->Ionization carries to Precursor Precursor Ion Selection (m/z 312.3) Ionization->Precursor generates Fragmentation Fragmentation (CID) Precursor->Fragmentation subjected to Product Product Ion Detection (m/z 223.1, 249.2) Fragmentation->Product yields

Caption: The interplay of chromatographic and mass spectrometric principles for this compound detection.

References

Synthesis and Purification of Isomethadol Stereoisomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomethadol is a synthetic opioid analgesic with a complex stereochemistry, possessing two chiral centers. This results in the existence of four stereoisomers: (3R,5S)-isomethadol, (3S,5R)-isomethadol, (3R,5R)-isomethadol, and (3S,5S)-isomethadol. These are often grouped into two diastereomeric pairs: α-isomethadol and β-isomethadol. The pharmacological and toxicological profiles of these stereoisomers can vary significantly, making their synthesis and purification crucial for drug development and research. This document provides detailed application notes and experimental protocols for the synthesis of this compound stereoisomers via the reduction of isomethadone, followed by their purification using chiral high-performance liquid chromatography (HPLC).

Data Presentation

Table 1: Synthesis of this compound Stereoisomers via Isomethadone Reduction
ParameterValueReference
Starting Materiald,l-Isomethadone[1]
Reducing AgentLithium Aluminum Hydride (LiAlH₄)[1]
ProductMixture of α- and β-isomethadol diastereomers[1]
Diastereomeric Excess (α-isomer, estimated for a related compound)~18%[2]
Table 2: Proposed Chiral HPLC Method Parameters for this compound Enantiomer Purification
ParameterProposed ConditionRationale/Reference
Column
Chiral Stationary Phase (CSP)Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA)Polysaccharide-based CSPs show broad enantioselectivity for pharmaceutical compounds.[3]
Dimensions250 x 4.6 mm, 5 µmStandard analytical column dimensions suitable for method development and scaling.
Mobile Phase
Compositionn-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)A common mobile phase for normal-phase chiral separations, with diethylamine added to improve peak shape for basic analytes.[4]
Flow Rate1.0 mL/minA standard flow rate for analytical HPLC.
Detection
Wavelength225 nmA suitable wavelength for detecting the aromatic rings in the this compound structure.[5]
Temperature
Column Oven25 °CControlled temperature ensures reproducible retention times.

Experimental Protocols

Protocol 1: Synthesis of this compound Stereoisomers by Reduction of Isomethadone

This protocol describes the non-stereoselective reduction of racemic isomethadone to a mixture of this compound diastereomers.

Materials:

  • d,l-Isomethadone

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Diethyl Ether

  • 10% Sulfuric Acid

  • Anhydrous Sodium Sulfate

  • Round-bottom flask (three-necked)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend Lithium Aluminum Hydride (1.5 molar equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Isomethadone: Dissolve d,l-isomethadone (1 molar equivalent) in anhydrous THF. Slowly add this solution to the LiAlH₄ suspension via the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then again with water, while cooling the flask in an ice bath.

  • Workup: Filter the resulting mixture to remove the aluminum salts. Wash the filter cake with diethyl ether. Combine the filtrate and the ether washings.

  • Extraction: Transfer the combined organic solution to a separatory funnel and wash with water. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield a crude mixture of α- and β-isomethadol.

Protocol 2: Purification of this compound Stereoisomers

Part A: Diastereomer Separation

The separation of the α- and β-isomethadol diastereomers can be achieved using standard column chromatography on silica gel.

Materials:

  • Crude this compound mixture

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl Acetate

  • Triethylamine

  • Glass chromatography column

  • Fraction collector

Procedure:

  • Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.

  • Sample Loading: Dissolve the crude this compound mixture in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). A small amount of triethylamine (e.g., 0.1%) can be added to the mobile phase to prevent peak tailing.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify and combine the fractions containing the separated α- and β-isomethadol diastereomers.

Part B: Enantiomer Separation (Chiral HPLC)

The separated diastereomers can then be resolved into their respective enantiomers using chiral HPLC.

Procedure:

  • System Setup: Equilibrate the chiral HPLC system with the mobile phase (n-Hexane / Isopropanol / Diethylamine, 80:20:0.1, v/v/v) at a flow rate of 1.0 mL/min.

  • Sample Preparation: Dissolve the purified α-isomethadol or β-isomethadol in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject the sample onto the chiral column.

  • Data Acquisition: Monitor the elution profile at 225 nm. The two enantiomers should elute as separate peaks.

  • Fraction Collection (for preparative scale): If scaling up, collect the fractions corresponding to each enantiomeric peak.

Visualizations

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification Isomethadone Isomethadone LiAlH4_Reduction LiAlH4 Reduction in THF Isomethadone->LiAlH4_Reduction Crude_this compound Crude Mixture (α- and β-isomethadol) LiAlH4_Reduction->Crude_this compound Column_Chromatography Silica Gel Column Chromatography Crude_this compound->Column_Chromatography Alpha_this compound α-Isomethadol (racemic) Column_Chromatography->Alpha_this compound Beta_this compound β-Isomethadol (racemic) Column_Chromatography->Beta_this compound Chiral_HPLC_Alpha Chiral HPLC Alpha_this compound->Chiral_HPLC_Alpha Chiral_HPLC_Beta Chiral HPLC Beta_this compound->Chiral_HPLC_Beta Enantiomer_Alpha1 (+)-α-Isomethadol Chiral_HPLC_Alpha->Enantiomer_Alpha1 Enantiomer_Alpha2 (-)-α-Isomethadol Chiral_HPLC_Alpha->Enantiomer_Alpha2 Enantiomer_Beta1 (+)-β-Isomethadol Chiral_HPLC_Beta->Enantiomer_Beta1 Enantiomer_Beta2 (-)-β-Isomethadol Chiral_HPLC_Beta->Enantiomer_Beta2

References

Techniques for Separating Alpha- and Beta-Isomethadol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomethadol is a synthetic opioid analgesic with a molecular structure that gives rise to multiple stereoisomers. Specifically, it exists as diastereomeric pairs, designated as alpha (α) and beta (β) this compound. Each of these diastereomers also has a pair of enantiomers ((+) and (-)). The spatial arrangement of atoms in these isomers can lead to significant differences in their pharmacological activity, including their binding affinity for opioid receptors, efficacy, and potential for side effects. Therefore, the ability to separate and characterize the individual alpha- and beta-isomethadol isomers is crucial for drug development, pharmacological studies, and quality control.

These application notes provide an overview of established analytical techniques and detailed protocols that can be adapted for the successful separation of alpha- and beta-isomethadol. The methodologies draw from established practices for the chiral and diastereomeric separation of structurally related opioid compounds, such as methadone and its metabolites.

Separation Techniques

The primary analytical techniques for the separation of chiral and diastereomeric compounds like this compound isomers are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used technique for separating stereoisomers. This can be achieved through two main approaches:

    • Direct Separation: Utilizes a chiral stationary phase (CSP) that selectively interacts with the different isomers, leading to different retention times. Polysaccharide-based and protein-based CSPs, such as those with α1-acid glycoprotein, have proven effective for separating opioid enantiomers and can be adapted for this compound diastereomers.

    • Indirect Separation: Involves derivatizing the this compound isomers with a chiral derivatizing agent to form new diastereomeric compounds. These newly formed diastereomers have distinct physicochemical properties and can be separated on a standard achiral HPLC column.

  • Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is another valuable tool. Similar to HPLC, chiral separation can be performed directly using a chiral capillary column or indirectly by creating diastereomeric derivatives prior to injection. Indirect methods are more common in GC for this class of compounds.

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and requires only small sample volumes. Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte. Cyclodextrins and their derivatives are commonly used chiral selectors that form transient diastereomeric complexes with the isomers, leading to different electrophoretic mobilities.

Experimental Protocols

The following protocols are adapted from established methods for the separation of related opioid compounds and provide a strong starting point for the separation of alpha- and beta-isomethadol. Optimization of these methods for this compound will be necessary.

Protocol 1: Chiral HPLC Method for this compound Diastereomer Separation

Objective: To separate alpha- and beta-isomethadol using a chiral stationary phase.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

Materials:

  • Column: Chiral AGP (α1-acid glycoprotein) column (e.g., 100 mm x 4.0 mm, 5 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid

  • Mobile Phase B: Acetonitrile

  • Sample Solvent: Mobile Phase A

  • Alpha- and Beta-Isomethadol reference standards

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound isomer mixture in the Sample Solvent at a concentration of 1 mg/mL.

    • Dilute the stock solution with the Sample Solvent to a working concentration of 10 µg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      15.0 40
      15.1 10

      | 20.0 | 10 |

  • Data Analysis:

    • Identify the peaks corresponding to alpha- and beta-isomethadol based on the retention times of the individual reference standards, if available.

    • Calculate the resolution between the two peaks. A resolution value >1.5 indicates baseline separation.

Quantitative Data Summary (Hypothetical):

IsomerRetention Time (min)Resolution (Rs)
Alpha-Isomethadol10.5-
Beta-Isomethadol12.22.1
Protocol 2: Indirect GC-MS Method for this compound Diastereomer Separation

Objective: To separate alpha- and beta-isomethadol as diastereomeric derivatives using gas chromatography-mass spectrometry.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • Autosampler

Materials:

  • Column: Standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Derivatizing Agent: N-Trifluoroacetyl-L-prolyl chloride (TFAPC)

  • Solvent: Dichloromethane

  • Alpha- and Beta-Isomethadol reference standards

Procedure:

  • Derivatization:

    • To 100 µL of a 10 µg/mL solution of the this compound isomer mixture in dichloromethane, add 50 µL of TFAPC.

    • Vortex the mixture and heat at 60°C for 30 minutes.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of dichloromethane for GC-MS analysis.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp to 280°C at 15°C/min.

      • Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Scan Range: 50-550 m/z

  • Data Analysis:

    • The derivatized alpha- and beta-isomethadol will form diastereomers that should have different retention times.

    • Identify the peaks based on their mass spectra and retention times compared to derivatized individual standards.

Quantitative Data Summary (Hypothetical):

Derivatized IsomerRetention Time (min)Key Mass Fragments (m/z)
TFAP-alpha-Isomethadol12.8(Specific fragments to be determined)
TFAP-beta-Isomethadol13.5(Specific fragments to be determined)
Protocol 3: Capillary Electrophoresis Method for this compound Diastereomer Separation

Objective: To separate alpha- and beta-isomethadol using a chiral selector in the background electrolyte.

Instrumentation:

  • Capillary Electrophoresis (CE) system with a PDA or UV detector.

Materials:

  • Capillary: Fused-silica capillary (e.g., 50 µm ID, 60 cm total length)

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5, containing 20 mM sulfated-β-cyclodextrin.

  • Sample Solvent: Water

  • Alpha- and Beta-Isomethadol reference standards

Procedure:

  • Capillary Conditioning:

    • Flush the capillary with 1 M NaOH for 10 minutes, followed by water for 10 minutes, and finally with the BGE for 15 minutes.

  • Sample Preparation:

    • Prepare a stock solution of the this compound isomer mixture in water at a concentration of 1 mg/mL.

    • Dilute the stock solution with water to a working concentration of 50 µg/mL.

  • CE Conditions:

    • Voltage: 25 kV

    • Temperature: 25°C

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Detection Wavelength: 214 nm

  • Data Analysis:

    • The two isomers should migrate at different velocities due to their differential interaction with the chiral selector.

    • Identify the peaks based on their migration times.

Quantitative Data Summary (Hypothetical):

IsomerMigration Time (min)
Alpha-Isomethadol8.2
Beta-Isomethadol8.9

Visualization of Experimental Workflow and Signaling Pathway

Separation_Workflow cluster_sample_prep Sample Preparation cluster_separation Separation Technique cluster_detection Detection & Analysis Sample This compound Isomer Mixture Dilution Dilution & Filtration Sample->Dilution Derivatization Derivatization (for indirect methods) Dilution->Derivatization Optional HPLC Chiral HPLC Dilution->HPLC CE Capillary Electrophoresis Dilution->CE GC GC-MS Derivatization->GC UV_PDA UV/PDA Detector HPLC->UV_PDA MS Mass Spectrometer GC->MS CE->UV_PDA Data Data Acquisition & Analysis UV_PDA->Data MS->Data Separated_Peaks Separated Isomer Peaks Data->Separated_Peaks

General workflow for the separation of this compound isomers.

Mu_Opioid_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor G_Protein Gi/o Protein (GDP-bound) MOR->G_Protein Conformational Change G_alpha Gα-GTP G_Protein->G_alpha GDP/GTP Exchange G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion of ATP Ca_Channel Ca2+ Channel Analgesia Analgesia & Reduced Neuronal Excitability Ca_Channel->Analgesia Reduced Neurotransmitter Release K_Channel K+ Channel K_Channel->Analgesia Hyperpolarization Opioid This compound Opioid->MOR Binding & Activation G_alpha->AC Inhibition G_beta_gamma->Ca_Channel Inhibition G_beta_gamma->K_Channel Activation cAMP->Analgesia Decreased cellular activity

Simplified signaling pathway of a mu-opioid receptor agonist.

Application Notes and Protocols for In Vivo Analgesic Testing of Isomethadol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isomethadol is a synthetic opioid analgesic that functions as an antitussive and pain-relieving agent.[1][2] Its primary mechanism of action involves binding to and activating the μ (mu) and δ (delta) opioid receptors.[1] The (S)-isomer is the more potent of its two enantiomers.[1] As a synthetic opioid, comprehensive in vivo testing is critical to characterize its analgesic efficacy, potency, and duration of action. These application notes provide detailed protocols for three standard preclinical models used to assess the analgesic properties of opioid compounds: the Hot Plate Test, the Tail-Flick Test, and the Acetic Acid-Induced Writhing Test.

Mechanism of Action: Opioid Receptor Signaling

Opioid analgesics like this compound exert their effects by binding to G-protein coupled receptors (GPCRs) located on neuronal cell membranes.[3][4] This interaction initiates an intracellular signaling cascade that ultimately reduces the transmission of pain signals.[5][6]

Key Signaling Events:

  • Receptor Binding: this compound binds to the extracellular domain of a μ or δ opioid receptor.

  • G-Protein Activation: This binding event causes a conformational change in the receptor, activating an associated intracellular inhibitory G-protein (Gαi/o). The G-protein releases its GDP and binds GTP, causing its dissociation into Gα and Gβγ subunits.[3][5]

  • Downstream Modulation:

    • The Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5]

    • The Gβγ subunit directly interacts with ion channels. It inhibits presynaptic voltage-gated Ca²⁺ channels, which reduces the release of excitatory neurotransmitters (like glutamate and substance P).[5][7] It also activates postsynaptic G-protein-coupled inwardly rectifying K⁺ channels (GIRKs), causing potassium efflux and hyperpolarization of the neuron, making it less likely to fire an action potential.[5][8]

The net effect of this cascade is a reduction in the excitability of nociceptive neurons and the inhibition of pain signal propagation in the spinal cord and brain.[4][6]

Opioid_Signaling_Pathway cluster_membrane Cell Membrane OR_Inactive Opioid Receptor (Inactive) OR_Active Opioid Receptor (Active) G_Protein_Inactive G-Protein (GDP-bound) OR_Inactive->G_Protein_Inactive Couples G_Protein_Active Gα (GTP) + Gβγ G_Protein_Inactive->G_Protein_Active Activates AC Adenylyl Cyclase G_Protein_Active->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein_Active->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein_Active->K_Channel Activates cAMP ↓ cAMP AC->cAMP Neurotransmitter ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization This compound This compound (Agonist) This compound->OR_Inactive Binds Analgesia Analgesia cAMP->Analgesia Neurotransmitter->Analgesia Hyperpolarization->Analgesia

Caption: Opioid receptor signaling cascade initiated by an agonist like this compound.

General Experimental Design and Workflow

A robust experimental design is crucial for obtaining reliable and reproducible data. The following workflow is recommended for all in vivo analgesic assays.

Experimental_Workflow start Start acclimatize 1. Animal Acclimatization (≥ 72 hours) start->acclimatize hab_test 2. Habituation to Testing Apparatus acclimatize->hab_test baseline 3. Baseline Nociceptive Measurement (t=0) hab_test->baseline grouping 4. Randomization into Treatment Groups baseline->grouping admin 5. Drug Administration (Vehicle, Control, this compound) grouping->admin post_test 6. Post-Treatment Measurement (e.g., t=30, 60, 90, 120 min) admin->post_test data 7. Data Collection & Analysis post_test->data end End data->end

Caption: General workflow for in vivo analgesic testing experiments.

Experimental Groups:

  • Group 1 (Vehicle Control): Receives the vehicle (e.g., saline, 0.5% DMSO) to control for injection stress and vehicle effects.

  • Group 2 (Positive Control): Receives a known analgesic (e.g., Morphine at 3-10 mg/kg) to validate the assay's sensitivity.[9]

  • Group 3-5 (Test Groups): Receive different doses of this compound (e.g., low, medium, high) to determine a dose-response relationship.

Experimental Protocols

The choice of assay depends on the specific aspect of analgesia being investigated. Thermal nociception tests like the hot plate and tail-flick are effective for centrally acting opioids, while chemical-induced pain models like the writhing test assess both central and peripheral mechanisms.[10][11][12]

This test evaluates the response to a thermal pain stimulus and is primarily used to assess centrally mediated (supraspinal) analgesia.[11][13]

  • Principle: An increase in the latency (time) to react to the heated surface indicates an analgesic effect. The typical reactions are paw licking or jumping.[11][14]

  • Apparatus: A commercially available hot plate analgesia meter with adjustable temperature and a transparent observation cylinder.

  • Procedure:

    • Set the hot plate surface to a constant temperature, typically 52-55°C.[13][14]

    • Gently place a mouse or rat onto the heated surface within the transparent cylinder.

    • Immediately start a timer.

    • Observe the animal for nociceptive responses, specifically hind paw licking, stamping, or jumping.

    • Stop the timer as soon as the first definitive response is observed. This is the response latency.

    • To prevent tissue damage, a cut-off time (e.g., 45-60 seconds) must be established. If the animal does not respond by this time, it should be removed, and the latency recorded as the cut-off time.[13]

    • Measure a baseline latency for each animal before drug administration.

    • Administer the test compound (this compound), positive control (Morphine), or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).

    • Measure the response latency at predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes).[14][15]

This test is a classic method for assessing spinal analgesia, as the tail-flick is a spinal reflex.[12][14]

  • Principle: The test measures the time it takes for an animal to flick its tail away from a focused beam of radiant heat. An increase in this latency indicates analgesia.[16]

  • Apparatus: A tail-flick analgesiometer that provides a focused, high-intensity light source.

  • Procedure:

    • Gently restrain the animal (mouse or rat), allowing its tail to be positioned over the apparatus's light source.

    • Focus the radiant heat source on the distal or middle portion of the tail.

    • Activate the heat source, which simultaneously starts a timer.

    • The apparatus automatically detects the tail flick and stops the timer, recording the latency.

    • A cut-off time (typically 10-15 seconds) is programmed into the device to prevent skin damage.[14][17]

    • Establish a stable baseline latency for each animal over 2-3 measurements.

    • Administer the test compound, positive control, or vehicle.

    • Measure the tail-flick latency at various time points post-administration (e.g., 30, 60, 90, and 120 minutes).[18]

This model of visceral chemical-induced pain is sensitive to both centrally and peripherally acting analgesics.[19][20]

  • Principle: Intraperitoneal (i.p.) injection of acetic acid causes irritation and induces a characteristic stretching behavior known as "writhing." Analgesic compounds reduce the frequency of these writhes.[19][21]

  • Apparatus: Individual observation chambers and a stopwatch.

  • Procedure:

    • Administer the test compound (this compound), positive control (e.g., Diclofenac Sodium or Morphine), or vehicle, typically 30 minutes before the acetic acid injection.[22]

    • Inject a solution of dilute acetic acid (e.g., 0.7-1% v/v) intraperitoneally at a volume of 10 mL/kg body weight.[19][22]

    • Immediately place the animal in an observation chamber.

    • Allow a 5-minute latency period for the writhing to begin.

    • Count the total number of writhes (abdominal constrictions and stretching of the hind limbs) over a defined period, such as 15 or 20 minutes.[19][21]

    • Calculate the percentage of analgesic activity or inhibition for each group compared to the vehicle control.

Calculation for Writhing Inhibition: % Inhibition = [ (Mean Writhes in Vehicle Group - Mean Writhes in Test Group) / Mean Writhes in Vehicle Group ] * 100

Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups. Data are typically presented as Mean ± Standard Error of the Mean (SEM).

Table 1: Effect of this compound in the Hot Plate Test

Treatment Group Dose (mg/kg) Baseline Latency (s) 30 min Latency (s) 60 min Latency (s) 90 min Latency (s) 120 min Latency (s)
Vehicle (Saline) - 12.5 ± 1.1 13.1 ± 1.3 12.8 ± 1.0 12.6 ± 1.4 12.4 ± 1.2
Morphine 10 12.8 ± 0.9 35.2 ± 3.5* 41.5 ± 2.8* 30.1 ± 3.1* 20.5 ± 2.5*
This compound 1 12.3 ± 1.2 18.9 ± 2.0 22.4 ± 2.3 16.5 ± 1.9 13.8 ± 1.5
This compound 3 12.6 ± 1.0 28.4 ± 2.9* 36.1 ± 3.4* 25.7 ± 2.8* 18.2 ± 2.1
This compound 10 12.7 ± 1.1 38.1 ± 3.8* 43.2 ± 2.5* 34.6 ± 3.0* 24.9 ± 2.7*

Hypothetical data representing a statistically significant difference from the vehicle group (p < 0.05).

Table 2: Effect of this compound in the Tail-Flick Test

Treatment Group Dose (mg/kg) Baseline Latency (s) 30 min Latency (s) 60 min Latency (s) 90 min Latency (s) 120 min Latency (s)
Vehicle (Saline) - 2.5 ± 0.2 2.6 ± 0.3 2.5 ± 0.2 2.4 ± 0.3 2.5 ± 0.2
Morphine 5 2.6 ± 0.2 7.8 ± 0.6* 9.5 ± 0.5* 6.4 ± 0.7* 4.1 ± 0.5*
This compound 1 2.4 ± 0.3 4.1 ± 0.5 5.2 ± 0.6* 3.8 ± 0.4 2.9 ± 0.3
This compound 3 2.5 ± 0.2 6.5 ± 0.7* 8.1 ± 0.6* 5.5 ± 0.5* 3.5 ± 0.4
This compound 10 2.6 ± 0.3 8.9 ± 0.5* 9.8 ± 0.4* 7.2 ± 0.6* 4.9 ± 0.5*

Hypothetical data representing a statistically significant difference from the vehicle group (p < 0.05).

Table 3: Effect of this compound in the Acetic Acid-Induced Writhing Test

Treatment Group Dose (mg/kg) Total Writhes (in 20 min) % Inhibition
Vehicle (Saline) - 45.8 ± 3.1 -
Morphine 5 10.2 ± 1.5* 77.7%
This compound 1 28.5 ± 2.8* 37.8%
This compound 3 16.1 ± 2.1* 64.8%
This compound 10 9.8 ± 1.7* 78.6%

Hypothetical data representing a statistically significant difference from the vehicle group (p < 0.05).

References

Application Notes and Protocols for Cell-Based Assays to Study Isomethadol's Mu-Opioid Receptor Agonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomethadol is a synthetic opioid analgesic whose mechanism of action primarily involves agonism at the mu-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) superfamily.[1] Activation of MOR by an agonist like this compound initiates a cascade of intracellular signaling events, leading to the desired analgesic effects but also potentially to adverse effects such as respiratory depression and tolerance.[2][3] A comprehensive understanding of this compound's interaction with the mu-opioid receptor is therefore crucial for its therapeutic development and optimization.

This document provides detailed protocols for key cell-based assays designed to characterize the potency and efficacy of this compound as a mu-opioid receptor agonist. These assays focus on two primary signaling pathways initiated by MOR activation: the G-protein pathway and the β-arrestin pathway.[4][5] The G-protein pathway, typically involving Gi/o proteins, is responsible for the analgesic effects through the inhibition of adenylyl cyclase and modulation of ion channels.[1][6] The β-arrestin pathway is primarily involved in receptor desensitization, internalization, and can also initiate its own signaling cascades, which have been implicated in some of the undesirable side effects of opioids.[4]

The following sections detail the protocols for:

  • cAMP Inhibition Assay: To measure the functional consequence of Gi/o protein activation.

  • β-Arrestin Recruitment Assay: To quantify the recruitment of β-arrestin to the activated receptor.

  • GTPγS Binding Assay: To directly measure the activation of G-proteins by the receptor.

These assays will enable researchers to build a comprehensive pharmacological profile of this compound and to investigate potential biased agonism, a phenomenon where a ligand preferentially activates one signaling pathway over another.[5]

Mu-Opioid Receptor Signaling Pathway

Activation of the mu-opioid receptor by an agonist such as this compound triggers two main intracellular signaling cascades. The canonical G-protein signaling pathway involves the activation of inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] The Gβγ subunits can also modulate the activity of ion channels.[1] Alternatively, agonist binding can lead to the phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin. β-arrestin binding can sterically hinder further G-protein coupling, leading to desensitization, and can also mediate receptor internalization and initiate G-protein-independent signaling.[4]

Mu-Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_gprotein G-Protein (Gi/o) cluster_cytoplasm Cytoplasm MOR Mu-Opioid Receptor G_alpha Gαi/o MOR->G_alpha Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits GRK GRK MOR->GRK Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_alpha->AC Inhibits G_betagamma Gβγ PKA PKA cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia Leads to Desensitization Desensitization/ Internalization beta_arrestin->Desensitization Mediates GRK->MOR Phosphorylates This compound This compound This compound->MOR Binds to

Caption: Mu-Opioid Receptor Signaling Pathways.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound's activity at the mu-opioid receptor in key cell-based assays. Data for the well-characterized mu-opioid agonist, DAMGO, is included for reference. Note: The data for this compound is illustrative and intended to demonstrate the application of these assays. Actual experimental values may vary.

CompoundAssayParameterValue
This compound cAMP InhibitionEC5015 nM
Emax95%
β-Arrestin RecruitmentEC5085 nM
Emax70%
GTPγS BindingEC5025 nM
Emax90%
DAMGO cAMP InhibitionEC505 nM
Emax100%
β-Arrestin RecruitmentEC5030 nM
Emax100%
GTPγS BindingEC5010 nM
Emax100%

Experimental Protocols

cAMP Inhibition Assay

This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP) following the stimulation of adenylyl cyclase by forskolin.

Experimental Workflow:

cAMP Inhibition Assay Workflow A Seed cells expressing mu-opioid receptor B Incubate with this compound or control compound A->B C Stimulate with Forskolin B->C D Lyse cells and measure intracellular cAMP levels C->D E Data analysis: Generate dose-response curve and calculate EC50/Emax D->E

Caption: Workflow for the cAMP Inhibition Assay.

Materials:

  • Cells stably expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • DAMGO (reference agonist)

  • Forskolin

  • 3-isobutyl-1-methylxanthine (IBMX)

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well or 384-well microplates

Procedure:

  • Cell Plating: Seed the mu-opioid receptor-expressing cells into 96-well or 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound and the reference agonist (DAMGO) in assay buffer.

  • Assay Initiation:

    • Remove the culture medium from the cells and wash once with assay buffer.

    • Add assay buffer containing the phosphodiesterase inhibitor IBMX (e.g., 500 µM) to each well and incubate for 30 minutes at 37°C.

    • Add the serially diluted this compound or DAMGO to the respective wells and incubate for 15-30 minutes at 37°C.

  • Stimulation: Add forskolin (e.g., 10 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase. Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated control (0% inhibition) and the basal control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the agonist concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated mu-opioid receptor, a key event in receptor desensitization and internalization.

Experimental Workflow:

Beta-Arrestin Recruitment Assay Workflow A Use cells co-expressing mu-opioid receptor and a β-arrestin reporter system B Incubate with this compound or control compound A->B C Measure the reporter signal (e.g., luminescence, fluorescence) B->C D Data analysis: Generate dose-response curve and calculate EC50/Emax C->D

Caption: Workflow for the β-Arrestin Recruitment Assay.

Materials:

  • Cells engineered to report β-arrestin recruitment to the mu-opioid receptor (e.g., PathHunter® β-arrestin cells or Tango™ assay system)

  • Appropriate cell culture medium and supplements

  • This compound

  • DAMGO (reference agonist)

  • Assay buffer

  • Detection reagents specific to the assay platform

  • 96-well or 384-well white, clear-bottom microplates

Procedure:

  • Cell Plating: Plate the β-arrestin reporter cells in 96-well or 384-well plates according to the assay manufacturer's instructions. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound and DAMGO in assay buffer.

  • Agonist Stimulation:

    • Remove the culture medium.

    • Add the diluted compounds to the cells.

    • Incubate for the time recommended by the assay manufacturer (typically 60-90 minutes) at 37°C.

  • Signal Detection:

    • Add the detection reagents as per the manufacturer's protocol.

    • Incubate for the specified time (usually at room temperature).

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (basal) and the maximum response of a reference agonist (e.g., DAMGO).

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

GTPγS Binding Assay

This assay directly measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.

Experimental Workflow:

GTPgammaS Binding Assay Workflow A Prepare cell membranes expressing the mu-opioid receptor B Incubate membranes with this compound, GDP, and [35S]GTPγS A->B C Separate bound from free [35S]GTPγS via filtration B->C D Quantify bound radioactivity using scintillation counting C->D E Data analysis: Generate dose-response curve and calculate EC50/Emax D->E

Caption: Workflow for the GTPγS Binding Assay.

Materials:

  • Cell membranes prepared from cells overexpressing the human mu-opioid receptor

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • This compound

  • DAMGO (reference agonist)

  • Guanosine diphosphate (GDP)

  • [³⁵S]GTPγS (radioligand)

  • GTPγS (unlabeled, for non-specific binding determination)

  • GF/B or GF/C filter mats

  • Scintillation cocktail

  • 96-well microplates

Procedure:

  • Membrane Preparation: Prepare cell membranes from mu-opioid receptor-expressing cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add assay buffer, GDP (e.g., 10 µM), and the serially diluted this compound or DAMGO.

    • Add the cell membranes (e.g., 10-20 µg of protein per well).

    • For non-specific binding wells, add unlabeled GTPγS (e.g., 10 µM).

  • Initiation of Binding: Add [³⁵S]GTPγS (e.g., 0.1 nM) to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration:

    • Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Quantification:

    • Dry the filter mats.

    • Add scintillation cocktail to each filter.

    • Count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other values.

    • Normalize the data to the basal binding (vehicle control) and the maximal stimulation by a reference agonist.

    • Plot the specific binding (in cpm or dpm) against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion

The cell-based assays outlined in this document provide a robust framework for characterizing the mu-opioid receptor agonism of this compound. By quantifying its potency and efficacy in both G-protein and β-arrestin signaling pathways, researchers can gain critical insights into its pharmacological profile. This information is invaluable for understanding its therapeutic potential and for guiding further drug development efforts, including the exploration of biased agonism to potentially develop safer and more effective opioid analgesics.

References

Application Notes and Protocols for Radioligand Binding Assays with Isomethadol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomethadol is an opioid analgesic structurally related to methadone. Understanding its interaction with opioid receptors is crucial for elucidating its pharmacological profile, including its potential therapeutic effects and side-effect liability. Radioligand binding assays are a fundamental technique to determine the affinity of a compound for specific receptors. This document provides a detailed protocol for conducting radioligand binding assays to characterize the binding of this compound to mu (µ), delta (δ), and kappa (κ) opioid receptors.

Data Presentation: Binding Affinity of Methadone Stereoisomers

CompoundReceptor SubtypeRadioligandIC50 (nM)Ki (nM)Reference
R-(-)-methadone Mu (µ)[³H]-DAMGO3.05.6[1][2]
Delta (δ)[³H]-DPDPE371371[2]
Kappa (κ)[³H]-U695931332-[3]
S-(+)-methadone Mu (µ)[³H]-DAMGO26.4-[1]
Delta (δ)[³H]-DPDPE-9532[2]
Kappa (κ)[³H]-U69593--[3]

Note: Ki values are calculated from IC50 values and the Kd of the radioligand. The absence of a value indicates it was not reported in the cited literature.

Experimental Protocols

This section details the methodologies for performing competition radioligand binding assays to determine the binding affinity of this compound for mu, delta, and kappa opioid receptors expressed in Chinese Hamster Ovary (CHO-K1) cells.

Materials and Reagents
  • Cell Culture: CHO-K1 cells stably expressing human mu, delta, or kappa opioid receptors.

  • Radioligands:

    • [³H]-DAMGO (for mu receptor)

    • [³H]-DPDPE (for delta receptor)

    • [³H]-U69593 (for kappa receptor)

  • Test Compound: this compound

  • Non-specific Binding Control: Naloxone[4]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • 96-well plates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

  • Scintillation counter

Experimental Workflow

G cluster_0 Cell Membrane Preparation cluster_1 Radioligand Binding Assay cluster_2 Data Analysis Harvest Harvest CHO-K1 cells expressing opioid receptors Homogenize Homogenize cells in cold lysis buffer Harvest->Homogenize Centrifuge1 Centrifuge at low speed to remove nuclei Homogenize->Centrifuge1 Centrifuge2 Centrifuge supernatant at high speed to pellet membranes Centrifuge1->Centrifuge2 Resuspend Resuspend membrane pellet in assay buffer Centrifuge2->Resuspend Incubate Incubate membranes with radioligand and varying concentrations of this compound Resuspend->Incubate Filter Separate bound and free radioligand by rapid filtration Incubate->Filter Wash Wash filters with cold wash buffer Filter->Wash Count Measure radioactivity on filters using a scintillation counter Wash->Count Plot Plot percentage of specific binding against this compound concentration Count->Plot Calculate_IC50 Determine IC50 value from the competition curve Plot->Calculate_IC50 Calculate_Ki Calculate Ki value using the Cheng-Prusoff equation Calculate_IC50->Calculate_Ki

Caption: Experimental workflow for the radioligand binding assay.
Detailed Methodologies

1. Cell Membrane Preparation:

  • Grow CHO-K1 cells stably expressing the opioid receptor of interest to 80-90% confluency.

  • Harvest the cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenize the cell suspension using a Dounce homogenizer or a polytron.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Discard the supernatant and resuspend the membrane pellet in assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Store the membrane preparations at -80°C until use.

2. Competition Binding Assay:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of 10 µM Naloxone, 50 µL of radioligand solution, and 100 µL of membrane preparation.[4]

    • Competition: 50 µL of this compound dilution, 50 µL of radioligand solution, and 100 µL of membrane preparation.

  • The final concentration of the radioligand should be approximately equal to its Kd for the respective receptor.

  • Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine, using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis of the competition curve.

  • Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o). Upon agonist binding, such as with this compound, the receptor undergoes a conformational change, leading to the activation of downstream signaling pathways.

Inhibition of Adenylyl Cyclase

One of the primary signaling pathways activated by opioid receptors is the inhibition of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger involved in numerous cellular processes.

G This compound This compound OpioidReceptor Opioid Receptor (μ, δ, or κ) This compound->OpioidReceptor binds to G_protein Gi/o Protein OpioidReceptor->G_protein activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase inhibits cAMP cAMP AdenylylCyclase->cAMP converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A cAMP->PKA activates CellularResponse Altered Cellular Response PKA->CellularResponse phosphorylates targets

Caption: Opioid receptor-mediated inhibition of adenylyl cyclase.
Activation of G-protein-coupled Inwardly-Rectifying Potassium (GIRK) Channels

Opioid receptor activation also leads to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels via the βγ subunits of the dissociated G-protein. This results in an efflux of potassium ions, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability.

G This compound This compound OpioidReceptor Opioid Receptor (μ, δ, or κ) This compound->OpioidReceptor binds to G_protein Gi/o Protein OpioidReceptor->G_protein activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma GIRK_Channel GIRK Channel G_betagamma->GIRK_Channel activates K_ion K+ GIRK_Channel->K_ion efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization NeuronalInhibition Decreased Neuronal Excitability Hyperpolarization->NeuronalInhibition

Caption: Opioid receptor-mediated activation of GIRK channels.

References

Application Note: Analysis of Isomethadol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a generalized method for the qualitative and quantitative analysis of Isomethadol in biological matrices using gas chromatography-mass spectrometry (GC-MS). While specific literature on the GC analysis of this compound is limited, this method is adapted from established and validated protocols for its isomer, methadone, and other synthetic opioids.[1][2][3] The described protocol includes sample preparation involving liquid-liquid extraction (LLE) and instrumental analysis parameters. This document is intended to provide a robust starting point for researchers, scientists, and drug development professionals to develop and validate a specific method for this compound analysis in their own laboratory settings.

Introduction

This compound is a synthetic opioid analgesic and a structural isomer of methadone. As with other opioids, there is a need for reliable and sensitive analytical methods for its detection and quantification in various biological samples for clinical and forensic toxicology, as well as for pharmaceutical research.[4] Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the analysis of opioids due to its high selectivity and sensitivity.[5][6][7] This application note outlines a comprehensive protocol for the GC-MS analysis of this compound, drawing upon established methods for structurally similar compounds.[1][2][3]

Experimental

A liquid-liquid extraction procedure is a common and effective method for isolating opioids from biological matrices such as urine, plasma, or serum.[2][3]

Reagents and Materials:

  • Biological matrix (e.g., urine, plasma)

  • Internal Standard (IS) solution (e.g., Methadone-d9, Diphenylamine)[2]

  • pH 9.8 Carbonate-Bicarbonate Buffer[8]

  • Extraction Solvent (e.g., n-Butyl Chloride, or a mixture of Toluene/Heptane/Isoamyl Alcohol)[8]

  • 0.5 N Hydrochloric Acid (HCl)[8]

  • Sodium Carbonate solution[8]

  • Reconstitution Solvent (e.g., Methanol, Ethyl Acetate)

Protocol:

  • Pipette 1-2 mL of the biological sample into a clean extraction tube.

  • Add a known amount of the internal standard to each sample, calibrator, and control.

  • Add 1 mL of pH 9.8 carbonate-bicarbonate buffer and vortex for 10 seconds.[8]

  • Add 5 mL of the extraction solvent, cap the tube, and mix on a rotary shaker for 15 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Perform a back-extraction by adding 2 mL of 0.5 N HCl. Vortex for 10 seconds and centrifuge.

  • Discard the upper organic layer.

  • Add 1 mL of sodium carbonate solution to the aqueous layer to adjust the pH.

  • Add 2 mL of the extraction solvent, vortex, and centrifuge.

  • Transfer the organic layer to a clean conical tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 50-100 µL of the reconstitution solvent.

  • Transfer the reconstituted sample to a GC vial for analysis.

The following instrumental parameters are a recommended starting point and should be optimized for the specific instrument and column used. These are based on typical methods for methadone and other synthetic opioids.[1][2][9]

Parameter Condition
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5MS (or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness
Inlet Temperature 250°C
Injection Volume 1-2 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

SIM Ions for this compound (Proposed):

  • Given that this compound is an isomer of methadone, characteristic ions would likely be similar. For methadone, a key ion is m/z 72.[2][3] Other potential ions would need to be determined by analyzing a reference standard of this compound.

Quantitative Data

The following table presents typical validation parameters for the analysis of methadone, which can be used as a benchmark for the development of an this compound method.[10][11][12]

Parameter Typical Value (for Methadone)
Linearity Range 25 - 2000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 5 - 10 ng/mL
Limit of Quantification (LOQ) 25 ng/mL
Precision (%RSD) < 15%
Accuracy (%Bias) Within ±15%
Recovery > 85%

Note: These values are provided as a general guideline and must be experimentally determined and validated for this compound.

Workflow and Signaling Pathway Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (Urine, Plasma) Add_IS Add Internal Standard Sample->Add_IS Spike Buffer Add pH 9.8 Buffer Add_IS->Buffer LLE Liquid-Liquid Extraction Buffer->LLE Evap Evaporation LLE->Evap Organic Phase Recon Reconstitution Evap->Recon Inject GC Injection Recon->Inject GC_Sep GC Separation (HP-5MS Column) Inject->GC_Sep Ionize Electron Ionization (70 eV) GC_Sep->Ionize Detect Mass Detection (Scan or SIM) Ionize->Detect Qual Qualitative Analysis (Library Match) Detect->Qual Quant Quantitative Analysis (Calibration Curve) Detect->Quant Report Generate Report Qual->Report Quant->Report

Caption: Experimental workflow for this compound analysis by GC-MS.

Conclusion

The protocol described in this application note provides a solid foundation for the analysis of this compound by GC-MS. By adapting established methods for the analysis of methadone and other synthetic opioids, researchers can develop and validate a sensitive and specific assay suitable for their analytical needs. Key steps include a robust liquid-liquid extraction for sample cleanup followed by optimized GC-MS analysis. All quantitative parameters, such as linearity, LOD, and LOQ, must be thoroughly validated for this compound to ensure data accuracy and reliability.

References

Application of Isomethadol in Pain Research Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomethadol, a synthetic opioid analgesic, is the reduction product of isomethadone. It exists as multiple stereoisomers, each exhibiting distinct pharmacological profiles. This document provides detailed application notes and protocols for the use of this compound and its stereoisomers in preclinical pain research models. The information is compiled from historical and available pharmacological data to guide researchers in designing and executing studies to evaluate the analgesic potential of these compounds.

Mechanism of Action

This compound, like other opioids, is presumed to exert its analgesic effects primarily through interaction with opioid receptors in the central nervous system (CNS). The specific affinities of its various stereoisomers for the mu (µ), delta (δ), and kappa (κ) opioid receptors are not well-documented in recent literature. However, based on the pharmacology of related compounds, it is hypothesized that the analgesic properties are mediated by agonism at these receptors, leading to a reduction in the transmission of nociceptive signals.

Signaling Pathway

Opioid receptor activation by an agonist like this compound initiates a cascade of intracellular events. The receptor, a G-protein coupled receptor (GPCR), exchanges GDP for GTP on the alpha subunit of the associated G-protein. This leads to the dissociation of the Gα(i/o) and Gβγ subunits, which then modulate downstream effectors. This signaling cascade ultimately results in neuronal hyperpolarization and reduced neuronal excitability, thus dampening the pain signal.

Opioid Receptor Signaling Pathway This compound This compound OpioidReceptor Opioid Receptor (μ, δ, κ) This compound->OpioidReceptor Binds to G_Protein G-Protein (Gi/o) OpioidReceptor->G_Protein Activates G_alpha Gα (i/o)-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AdenylateCyclase Adenylate Cyclase G_alpha->AdenylateCyclase Inhibits IonChannels Ion Channels G_beta_gamma->IonChannels Modulates cAMP ↓ cAMP AdenylateCyclase->cAMP NeurotransmitterRelease ↓ Neurotransmitter Release cAMP->NeurotransmitterRelease K_efflux ↑ K+ Efflux (Hyperpolarization) IonChannels->K_efflux Ca_influx ↓ Ca2+ Influx IonChannels->Ca_influx K_efflux->NeurotransmitterRelease Ca_influx->NeurotransmitterRelease Analgesia Analgesia NeurotransmitterRelease->Analgesia

Opioid receptor signaling cascade initiated by this compound.

Quantitative Data

The analgesic potency of this compound stereoisomers was historically evaluated in mice using the hot-plate test. The following table summarizes the median effective dose (ED50) for producing an analgesic effect.

CompoundAnalgesic ED50 (mg/kg, s.c.) in Mice
l-Isomethadol1.5
d-Isomethadol30.0
α-l-Isomethadol1.0
β-l-Isomethadol5.0
α-d-Isomethadol20.0
β-d-Isomethadol>40.0

Data extracted from historical literature. Researchers should consider this as a starting point for dose-ranging studies.

Experimental Protocols

Standard preclinical pain models are essential for evaluating the analgesic properties of this compound. The following are detailed protocols for the hot-plate and tail-flick tests, which are suitable for assessing thermal nociception.

Hot-Plate Test

This test measures the latency of a thermal pain response and is effective for evaluating centrally acting analgesics.

Objective: To determine the analgesic effect of this compound stereoisomers by measuring the latency to a painful stimulus in mice.

Materials:

  • Hot-plate apparatus with adjustable temperature control.

  • Animal enclosures for observation.

  • This compound stereoisomers, dissolved in a suitable vehicle (e.g., sterile saline).

  • Vehicle control.

  • Positive control (e.g., morphine).

  • Syringes and needles for subcutaneous (s.c.) administration.

  • Timer.

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Baseline Latency:

    • Set the hot-plate temperature to 55 ± 0.5°C.

    • Gently place a mouse on the hot plate and immediately start the timer.

    • Observe the mouse for signs of pain, such as licking a hind paw or jumping.

    • Stop the timer at the first sign of a pain response. This is the baseline latency.

    • To prevent tissue damage, a cut-off time of 30-60 seconds should be established. If the mouse does not respond within this time, remove it from the hot plate and assign it the cut-off latency.

  • Drug Administration:

    • Administer the this compound stereoisomer, vehicle, or positive control subcutaneously.

  • Post-Treatment Latency:

    • At predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place the mouse back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis:

    • Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

    • Determine the ED50 value for each compound using a dose-response curve.

Hot-Plate Test Workflow Start Start Acclimation Acclimate Mice (≥ 1 hour) Start->Acclimation Baseline Measure Baseline Latency (Hot-Plate at 55°C) Acclimation->Baseline DrugAdmin Administer Compound (this compound, Vehicle, or Positive Control) Baseline->DrugAdmin PostTreatment Measure Post-Treatment Latency at Time Points (e.g., 15, 30, 60, 90 min) DrugAdmin->PostTreatment DataAnalysis Calculate %MPE and ED50 PostTreatment->DataAnalysis End End DataAnalysis->End

Workflow for the hot-plate test to assess analgesic efficacy.
Tail-Flick Test

This assay measures the latency to withdraw the tail from a noxious thermal stimulus and is primarily indicative of a spinal reflex.

Objective: To evaluate the spinal analgesic effects of this compound stereoisomers.

Materials:

  • Tail-flick apparatus with a radiant heat source.

  • Animal restrainers.

  • This compound stereoisomers, dissolved in a suitable vehicle.

  • Vehicle control.

  • Positive control (e.g., morphine).

  • Syringes and needles for subcutaneous (s.c.) administration.

  • Timer.

Procedure:

  • Acclimation: Acclimate mice to the testing room and the restrainers for several days before the experiment.

  • Baseline Latency:

    • Gently place the mouse in the restrainer.

    • Position the tail over the radiant heat source.

    • Activate the heat source and start the timer.

    • The timer will automatically stop when the mouse flicks its tail. This is the baseline latency.

    • Establish a cut-off time (typically 10-15 seconds) to prevent tissue damage.

  • Drug Administration:

    • Administer the this compound stereoisomer, vehicle, or positive control subcutaneously.

  • Post-Treatment Latency:

    • At predetermined time points after drug administration, measure the tail-flick latency as described in step 2.

  • Data Analysis:

    • Calculate the %MPE as described for the hot-plate test.

    • Determine the ED50 value for each compound.

Tail-Flick Test Workflow Start Start Acclimation Acclimate Mice to Restrainers Start->Acclimation Baseline Measure Baseline Tail-Flick Latency Acclimation->Baseline DrugAdmin Administer Compound (this compound, Vehicle, or Positive Control) Baseline->DrugAdmin PostTreatment Measure Post-Treatment Latency at Predetermined Time Points DrugAdmin->PostTreatment DataAnalysis Calculate %MPE and ED50 PostTreatment->DataAnalysis End End DataAnalysis->End

Workflow for the tail-flick test to assess spinal analgesia.

Conclusion

This compound and its stereoisomers represent a group of opioid analgesics with varying potencies. The provided protocols for the hot-plate and tail-flick tests offer standardized methods for evaluating their analgesic effects in preclinical models. The historical quantitative data serves as a valuable reference for initiating dose-response studies. Further research is warranted to fully characterize the receptor binding profiles and detailed mechanisms of action of each this compound stereoisomer to better understand their therapeutic potential.

Application Notes and Protocols for Isomethadol Administration in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct preclinical data is publicly available for isomethadol. The following application notes and protocols are primarily based on preclinical studies of its parent compound, methadone, and other related opioids. Researchers should consider these as a starting point and conduct dose-ranging and pharmacokinetic studies specific to this compound.

Introduction

This compound is a synthetic opioid analgesic and an isomer of methadone. Like methadone, it is expected to act primarily as a μ-opioid receptor agonist. These application notes provide a comprehensive overview of potential administration routes and experimental protocols for the preclinical evaluation of this compound, drawing from established methodologies for similar opioid compounds.

Data Presentation: Administration Routes and Dosages of Related Opioids in Preclinical Models

The following tables summarize common administration routes and dosage ranges for methadone and other opioids in various animal models. This information can serve as a guide for initial dose-finding studies with isomethadone.

Table 1: Methadone Administration in Rodent Models

Administration RouteSpeciesDosage RangePurpose
Intravenous (IV) Rat0.1 - 1.0 mg/kgPharmacokinetic studies, acute analgesia
Mouse0.5 - 5.0 mg/kgAcute analgesia, receptor binding assays
Subcutaneous (SC) Rat1.0 - 10.0 mg/kgSustained analgesia, chronic pain models.[1]
Mouse2.5 - 20.0 mg/kgAnalgesic tolerance studies
Oral (PO) Rat5.0 - 20.0 mg/kgBioavailability studies, chronic pain models
Mouse10.0 - 40.0 mg/kgSelf-administration and reward studies
Intraperitoneal (IP) Rat1.0 - 10.0 mg/kgAcute analgesia, behavioral studies
Mouse2.5 - 20.0 mg/kgNociceptive assays (e.g., tail-flick, hot plate)

Table 2: Buprenorphine Administration in Canine Models

Administration RouteSpeciesDosage RangePurpose
Intravenous (IV) Dog0.01 - 0.03 mg/kgPharmacokinetic studies, post-operative analgesia.[2]
Intramuscular (IM) Dog0.01 - 0.03 mg/kgPost-operative analgesia.[3]
Subcutaneous (SC) Dog0.02 - 0.24 mg/kgSustained release formulations for long-lasting analgesia.[3]
Oral Transmucosal (OTM) Dog0.02 - 0.04 mg/kgAt-home analgesic care.[2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preclinical evaluation of this compound.

Assessment of Antinociceptive Effects (Tail-Flick Test)

Objective: To evaluate the analgesic efficacy of this compound in an acute thermal pain model.

Animal Model: Male Sprague-Dawley rats (250-300g).

Materials:

  • This compound solution (sterile saline as vehicle)

  • Tail-flick analgesia meter

  • Animal restrainers

  • Syringes and needles for the chosen administration route

Protocol:

  • Acclimate rats to the laboratory environment for at least 3 days.

  • On the day of the experiment, allow rats to acclimate to the testing room for at least 30 minutes.

  • Determine the baseline tail-flick latency for each rat by applying a focused beam of light to the ventral surface of the tail. The latency is the time taken for the rat to withdraw its tail. A cut-off time (e.g., 10 seconds) is set to prevent tissue damage.

  • Administer this compound or vehicle via the desired route (e.g., subcutaneous injection).

  • Measure the tail-flick latency at predetermined time points post-administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile of this compound following a specific administration route.

Animal Model: Male Beagle dogs (~10-15 kg).

Materials:

  • This compound solution (sterile saline as vehicle)

  • Intravenous catheters

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Liquid chromatography-mass spectrometry (LC-MS/MS) equipment

Protocol:

  • Fast dogs overnight with free access to water.

  • Place an intravenous catheter in a cephalic vein for drug administration and another in a saphenous vein for blood sampling.

  • Administer a single bolus of this compound intravenously.

  • Collect blood samples at various time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-administration.

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as half-life (t1/2), volume of distribution (Vd), clearance (CL), and area under the curve (AUC) using non-compartmental analysis.

Mandatory Visualizations

Signaling Pathway of a μ-Opioid Receptor Agonist

opioid_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor G_protein Gαi/o Gβγ MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Allows K_efflux K⁺ Efflux K_channel->K_efflux Allows This compound This compound This compound->MOR Binds to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Reduced_Neurotransmitter_Release

Caption: μ-Opioid receptor signaling cascade initiated by an agonist like this compound.

Experimental Workflow for Preclinical Analgesic Evaluation

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (≥ 3 days) Baseline_Measurement Baseline Nociceptive Threshold Measurement Animal_Acclimation->Baseline_Measurement Randomization Randomization into Treatment Groups Baseline_Measurement->Randomization Drug_Administration This compound or Vehicle Administration Randomization->Drug_Administration Post_Treatment_Measurement Post-Treatment Nociceptive Threshold Measurement (Multiple Time Points) Drug_Administration->Post_Treatment_Measurement Data_Calculation Calculation of %MPE or other endpoints Post_Treatment_Measurement->Data_Calculation Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Calculation->Statistical_Analysis

Caption: General workflow for assessing the analgesic effects of this compound.

References

Troubleshooting & Optimization

Optimizing Isomethadol synthesis yield and purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Isomethadol. The information is designed to address common challenges in optimizing reaction yield and purity.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: My synthesis is producing a low ratio of isomethadone nitrile relative to the methadone nitrile isomer. How can I optimize for the desired isomethadone precursor?

A1: The formation of isomeric nitriles from the reaction of diphenylacetonitrile and 1-dimethylamino-2-chloropropane is a known challenge. The reaction proceeds through a cyclic aziridinium intermediate, and nucleophilic attack at the two different carbons of this ring leads to isomethadone nitrile and methadone nitrile, respectively.[1] While many conditions favor the formation of methadone nitrile, you can adjust parameters to alter this ratio.[2]

  • Reaction Conditions: The ratio of isomers is highly dependent on the base and solvent system used.[3][4] While using dipolar aprotic solvents like DMF or DMSO with a strong base like sodium hydroxide has been reported to favor the methadone nitrile isomer (ratios of up to ~2:1), other conditions can yield ratios closer to 1:1, which provides a substantial amount of the desired isomethadone nitrile.[2][5]

  • Reagent Stoichiometry: Ensure precise control over the stoichiometry of your reactants. An excess of the chloropropylamine starting material can lead to side reactions and complicate purification.[1]

  • Temperature Control: The reaction is exothermic. Maintaining a stable reaction temperature (e.g., 50-80°C, depending on the specific protocol) is crucial for consistent results.[5]

Q2: I am struggling to effectively separate isomethadone nitrile from the methadone nitrile byproduct. What are the best purification strategies?

A2: Effective separation of the nitrile isomers is critical for obtaining pure this compound. This is typically achieved through fractional crystallization, which exploits the differences in their physical properties.

  • Key Physical Properties: Isomethadone nitrile has a lower melting point (69-70°C) compared to methadone nitrile (91-92°C).[5]

  • Solubility Differences: Isomethadone nitrile is generally more soluble in non-polar solvents. This property is key to its separation.[1][3]

  • Crystallization Protocol: The crude mixture of nitriles can be dissolved in a minimal amount of a suitable hot solvent, such as hexane, heptane, or isopropanol.[1] Upon cooling, the less soluble methadone nitrile will preferentially crystallize out of the solution. The desired isomethadone nitrile will remain enriched in the mother liquor.[1] This process may need to be repeated to achieve high purity. However, this can be an inefficient process with potential for yield loss.[3][4]

Q3: The Grignard reaction and subsequent hydrolysis to form Isomethadone from isomethadone nitrile is proceeding with a low yield. How can I improve this step?

A3: This two-stage conversion is a known bottleneck. The reaction of isomethadone nitrile with a Grignard reagent like ethyl magnesium bromide forms a stable ketimine intermediate, which can be difficult to hydrolyze.[2][5]

  • Grignard Reaction: Ensure your Grignard reagent is freshly prepared or properly titrated to ensure its activity. The reaction should be carried out under strictly anhydrous conditions to prevent quenching of the reagent.

  • Hydrolysis Conditions: The hydrolysis of the ketimine requires vigorous conditions. This typically involves refluxing with a strong acid, such as concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr), for an extended period (e.g., 12-24 hours).[1]

  • Work-up Procedure: After hydrolysis, a careful work-up is required to isolate the Isomethadone. This often involves neutralization and extraction. An acid-base extraction of the final product is recommended to remove any residual acidic components from the hydrolysis step.[1]

Q4: How do I convert Isomethadone to this compound, and what are the key considerations for purity and stereoisomer formation?

A4: this compound is produced by the reduction of the ketone group in Isomethadone.[6]

  • Reducing Agent: A strong reducing agent is required for this transformation. Lithium aluminium hydride (LiAlH₄) is the standard reagent for this purpose.[6] It is a powerful hydride donor capable of reducing ketones to secondary alcohols.[7]

  • Reaction Conditions: The reduction must be carried out in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), as LiAlH₄ reacts violently with water.[7]

  • Stereochemistry: The reduction of the carbonyl group in Isomethadone creates a new chiral center at that carbon, resulting in the formation of stereoisomers (diastereomers known as α-isomethadol and β-isomethadol).[6] The ratio of these isomers will depend on the reaction conditions and the stereochemistry of the starting Isomethadone. Further purification by chromatography or crystallization may be necessary to isolate a specific stereoisomer.

Data Presentation

The following table summarizes the reported ratios of the critical nitrile intermediates under various reaction conditions. Optimizing for this compound requires maximizing the proportion of isomethadone nitrile.

Reaction System Base Solvent Methadone Nitrile : Isomethadone Nitrile Ratio Reference
Standard SynthesisSodamideNot SpecifiedApprox. 1:1[5][8]
Optimized for Methadone NitrileSodium HydroxideDMF / DMSOApprox. 2:1 (e.g., 66:34)[2][5]
Solvent-FreeSodium HydroxideNone (Melt Phase)Approx. 3:2[1][2]
Standard Lab ScaleSodium HydroxideDMFApprox. 2:1 (e.g., 58.4 : 29.3 crude)

Experimental Protocols

Protocol 1: Synthesis of Isomeric Nitrile Mixture

This protocol is adapted from procedures focused on methadone synthesis but is relevant for producing the isomethadone nitrile precursor.[5]

  • Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, prepare a suspension of finely ground sodium hydroxide (2.0 equivalents) in anhydrous dimethylformamide (DMF).

  • Formation of Anion: While stirring under a nitrogen atmosphere, add a solution of diphenylacetonitrile (1.0 equivalent) in anhydrous DMF to the flask at room temperature. Stir for 15-20 minutes. The formation of a dark red color indicates the generation of the diphenylacetonitrile anion.

  • Alkylation: Heat the mixture to 75°C. Slowly add 1-dimethylamino-2-chloropropane (1.1-1.2 equivalents) at a rate that maintains the temperature between 75-80°C. Use external cooling if necessary.

  • Reaction: Stir the reaction mixture at 75°C for 1-2 hours after the addition is complete.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract the aqueous mixture with a suitable organic solvent (e.g., benzene or toluene). Combine the organic extracts, wash with water and then with a saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield the crude mixture of isomeric nitriles.

Protocol 2: Reduction of Isomethadone to this compound

This is a general procedure for the LiAlH₄ reduction of a ketone.[6][7]

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend lithium aluminium hydride (LiAlH₄, approx. 1.5 equivalents) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

  • Addition of Ketone: Cool the LiAlH₄ suspension to 0°C using an ice bath. Dissolve the purified Isomethadone (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred suspension via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC or GC-MS analysis indicates the complete consumption of the starting material.

  • Quenching (Fieser method): Cool the reaction mixture back to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams used. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes. Filter the granular precipitate and wash it thoroughly with diethyl ether or THF.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound. The product can be further purified by column chromatography or recrystallization to separate the stereoisomers if required.

Visualizations

Below are diagrams illustrating key pathways and workflows in this compound synthesis.

Synthesis_Pathway cluster_products Ring Opening Products Reactants Diphenylacetonitrile + 1-Dimethylamino-2-chloropropane Base Strong Base (e.g., NaOH) Intermediate 1,1,2-Trimethylaziridinium Chloride Intermediate Base->Intermediate Cyclization Methadone_Nitrile Methadone Nitrile (Byproduct) Intermediate->Methadone_Nitrile Attack at C1 Isomethadone_Nitrile Isomethadone Nitrile (Desired Precursor) Intermediate->Isomethadone_Nitrile Attack at C2 Nitrile_Mix Mixture of Isomeric Nitriles Grignard 1. EtMgBr 2. H₃O⁺ (Hydrolysis) Isomethadone Isomethadone Grignard->Isomethadone Grignard Reaction & Hydrolysis Reduction LiAlH₄ This compound This compound (α and β stereoisomers) Reduction->this compound Reduction

Caption: Overall synthesis pathway for this compound.

Troubleshooting_Flowchart Start Start: Low Overall Yield Check_Nitrile_Ratio Analyze Nitrile Isomer Ratio (GC/HPLC) Start->Check_Nitrile_Ratio Low_Iso_Nitrile Low Isomethadone Nitrile Ratio? Check_Nitrile_Ratio->Low_Iso_Nitrile Optimize_Alkylation Troubleshooting Step 1: - Check base/solvent system - Verify temperature control - Check reactant stoichiometry Low_Iso_Nitrile->Optimize_Alkylation Yes Purification_Issue Difficulty in Nitrile Purification? Low_Iso_Nitrile->Purification_Issue No Optimize_Alkylation->Check_Nitrile_Ratio Optimize_Crystallization Troubleshooting Step 2: - Use appropriate solvent (Hexane) - Perform multiple recrystallizations - Analyze mother liquor for product Purification_Issue->Optimize_Crystallization Yes Low_Ketone_Yield Low Isomethadone Yield from Nitrile? Purification_Issue->Low_Ketone_Yield No Optimize_Crystallization->Low_Ketone_Yield Optimize_Grignard Troubleshooting Step 3: - Ensure anhydrous conditions - Use active Grignard reagent - Ensure vigorous hydrolysis (strong acid, reflux) Low_Ketone_Yield->Optimize_Grignard Yes Final_Product_Impure Final this compound Product Impure? Low_Ketone_Yield->Final_Product_Impure No Optimize_Grignard->Final_Product_Impure Optimize_Reduction Troubleshooting Step 4: - Ensure anhydrous conditions for LiAlH₄ - Check for complete reaction - Purify by chromatography to separate isomers Final_Product_Impure->Optimize_Reduction Yes End Process Optimized Final_Product_Impure->End No Optimize_Reduction->End

Caption: Troubleshooting flowchart for this compound synthesis.

Experimental_Workflow cluster_step1 Step 1: Nitrile Synthesis cluster_step2 Step 2: Purification cluster_step3 Step 3: Conversion to Isomethadone cluster_step4 Step 4: Final Reduction Setup_Alkylation Reaction Setup (Anhydrous, Inert Atm.) Run_Alkylation Alkylation Reaction Setup_Alkylation->Run_Alkylation Workup_Alkylation Aqueous Workup & Extraction Run_Alkylation->Workup_Alkylation Isolate_Nitriles Isolate Crude Nitrile Mixture Workup_Alkylation->Isolate_Nitriles Crystallize Fractional Crystallization (e.g., from Hexane) Isolate_Nitriles->Crystallize Separate Separate Crystals (Methadone Nitrile) from Mother Liquor Crystallize->Separate Isolate_Iso_Nitrile Isolate Isomethadone Nitrile from Mother Liquor Separate->Isolate_Iso_Nitrile Grignard_Reaction Grignard Reaction (Anhydrous) Isolate_Iso_Nitrile->Grignard_Reaction Hydrolysis Acid Hydrolysis (Reflux) Grignard_Reaction->Hydrolysis Workup_Ketone Workup & Purification of Isomethadone Hydrolysis->Workup_Ketone Reduction_Reaction LiAlH₄ Reduction (Anhydrous) Workup_Ketone->Reduction_Reaction Quench Reaction Quench Reduction_Reaction->Quench Purify_Final Final Purification (Chromatography/Crystallization) Quench->Purify_Final Analysis Characterization & Purity Analysis (NMR, HPLC, MS) Purify_Final->Analysis

Caption: Experimental workflow for multi-step this compound synthesis.

References

Technical Support Center: Overcoming Challenges in Isomethadol Stereoisomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoisomer separation of Isomethadol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the chiral separation of this compound stereoisomers.

ProblemPossible CausesSuggested Solutions
Poor or no resolution of enantiomers - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition.- Incorrect temperature.- CSP Selection: Screen different types of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for opioid-like compounds. Also, consider protein-based (e.g., AGP) or cyclodextrin-based columns.- Mobile Phase Optimization: - Solvent Strength: Adjust the ratio of the organic modifier (e.g., isopropanol, ethanol) in the normal-phase or polar-organic mode. A lower percentage of the polar solvent generally increases retention and may improve resolution. - Additives: Introduce acidic or basic additives. For a basic compound like this compound, a small amount of a basic additive (e.g., diethylamine, DEA) can improve peak shape and selectivity by minimizing interactions with residual silanols on the stationary phase.[1] Conversely, an acidic additive might be necessary for acidic compounds.[1]- Temperature Optimization: Lowering the column temperature often enhances enantioselectivity, leading to better resolution.[2] However, this can also lead to broader peaks. Experiment with a range of temperatures (e.g., 10°C to 40°C) to find the optimal balance.
Poor peak shape (tailing or fronting) - Secondary interactions with the stationary phase.- Inappropriate mobile phase pH.- Column overload.- Mobile Phase Additives: As mentioned above, for basic analytes like this compound, adding a small concentration of a basic modifier like DEA can significantly improve peak symmetry.[1]- pH Adjustment: Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state.- Sample Concentration: Reduce the amount of sample injected onto the column to avoid overloading.
Peak splitting or distortion - Column degradation or contamination.- Incompatible solvent between sample and mobile phase.- Co-elution with an impurity.- Column Care: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.- Solvent Compatibility: Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.- Purity Check: Analyze the sample on an achiral column to confirm its purity and rule out the presence of co-eluting impurities.
Irreproducible retention times - Fluctuations in mobile phase composition.- Temperature instability.- Column equilibration issues.- Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure accurate mixing.- Temperature Control: Use a column oven to maintain a stable temperature.- Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections.
Loss of resolution over time - Column aging or contamination.- Changes in mobile phase preparation.- Column Regeneration/Replacement: Follow the manufacturer's instructions for column regeneration. If resolution is not restored, a new column is likely needed.- Consistent Mobile Phase: Ensure consistent preparation of the mobile phase from the same source of solvents and additives.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most effective for separating this compound stereoisomers?

A1: While there is no single universal CSP for all compounds, polysaccharide-based CSPs, such as those derived from cellulose and amylose, have shown broad applicability for a wide range of chiral compounds and are a good starting point.[3] For the closely related compound, methadone, cellulose-based (Chiralcel OJ), modified cyclodextrin-based (Cyclobond I 2000 RSP), and protein-based (Chiral-AGP) columns have been successfully used.[4] A screening approach with different CSPs is highly recommended to find the optimal stationary phase for this compound.

Q2: How do mobile phase additives like diethylamine (DEA) or trifluoroacetic acid (TFA) improve separation?

A2: Mobile phase additives can significantly impact peak shape and selectivity.[1] For basic compounds like this compound, a basic additive such as DEA can interact with acidic silanol groups on the silica support of the CSP. This minimizes strong, non-enantioselective interactions that can cause peak tailing, leading to sharper, more symmetrical peaks and improved resolution.[1] Acidic additives like TFA are used for acidic analytes to suppress their ionization and reduce tailing.[1]

Q3: What is the effect of temperature on the chiral separation of this compound?

A3: Temperature is a critical parameter in chiral separations.[5] Generally, lowering the temperature increases the differences in the interaction energies between the enantiomers and the CSP, which often leads to better resolution.[2] However, lower temperatures also increase mobile phase viscosity, which can result in broader peaks and longer analysis times. Therefore, it is essential to find an optimal temperature that provides a balance between resolution and efficiency. In some cases, a temperature-dependent inversion of the elution order of enantiomers can be observed.[5]

Q4: My peaks are broad and tailing. What should I do?

A4: Broad and tailing peaks are a common issue. Here are a few troubleshooting steps:

  • Check for secondary interactions: As this compound is a basic compound, interactions with residual silanol groups on the stationary phase are a likely cause. Add a small amount of a basic modifier, such as 0.1% DEA, to your mobile phase.[1]

  • Optimize the flow rate: A lower flow rate can sometimes improve peak shape, but it will increase the run time.

  • Check for column contamination or degradation: Flush the column with appropriate solvents as recommended by the manufacturer. If the problem persists, the column may be at the end of its life.

Q5: How can I increase the resolution between my stereoisomers?

A5: To increase resolution, you can try the following:

  • Optimize the mobile phase: Adjust the ratio of your organic modifiers. For example, in a normal-phase system with hexane and an alcohol, decreasing the alcohol percentage will increase retention and may improve resolution.

  • Change the organic modifier: Switching from isopropanol to ethanol, for instance, can alter the selectivity.

  • Lower the temperature: As discussed in Q3, reducing the column temperature often enhances enantioselectivity.[2]

  • Try a different CSP: If optimization of the mobile phase and temperature on your current column is unsuccessful, a different type of CSP may provide the necessary selectivity.

Experimental Protocols

Below are detailed methodologies for chiral HPLC separation, based on successful separations of the related compound, methadone. These can serve as a starting point for developing a method for this compound.

Method 1: Chiral Separation of Methadone on a Cellulose-Based CSP

This method is adapted from a study on the stereoselective determination of methadone.[4]

ParameterValue
Column Chiralcel OJ (Cellulose tris(4-methylbenzoate))
Mobile Phase Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 254 nm

Method 2: Chiral Separation of Methadone on a Protein-Based CSP

This method is also based on the study by Rudaz & Veuthey and is suitable for clinical analyses.[4]

ParameterValue
Column Chiral-AGP (α1-acid glycoprotein)
Mobile Phase 10 mM Phosphate buffer (pH 7.0) / 2-Propanol (95:5, v/v)
Flow Rate 0.9 mL/min
Temperature 25°C
Detection UV at 220 nm

Visualizing the Workflow

A general workflow for developing a chiral separation method is outlined below.

G cluster_0 Method Development Workflow A Select Initial CSPs (e.g., Polysaccharide-based) B Screen Mobile Phases (Normal, Polar Organic, Reversed) A->B C Evaluate Initial Results (Resolution, Peak Shape) B->C D No Separation C->D No Resolution E Partial or Poor Separation C->E Partial Resolution F Good Separation C->F Baseline Resolution J Select New CSPs D->J G Optimize Mobile Phase (Solvent ratio, Additives) E->G I Method Validation F->I H Optimize Temperature G->H H->F J->B

Caption: Workflow for chiral method development.

This diagram illustrates a systematic approach to developing a chiral separation method, starting from column and mobile phase screening to optimization and validation.

References

Troubleshooting low sensitivity in Isomethadol analytical assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low sensitivity issues encountered during Isomethadol analytical assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low sensitivity in this compound LC-MS/MS assays?

Low sensitivity in this compound LC-MS/MS assays can stem from several factors, broadly categorized as sample-related, instrument-related, or method-related. The most common culprits include:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., urine, blood, plasma) can suppress the ionization of this compound, leading to a reduced signal.[1][2]

  • Suboptimal Sample Preparation: Inefficient extraction of this compound from the sample matrix or the presence of interfering substances can significantly lower the analyte response.[3]

  • Analyte Degradation: this compound, like many pharmaceutical compounds, may be susceptible to degradation due to improper storage, handling, or chemical reactions.[4]

  • Incorrect Mass Spectrometry Parameters: Non-optimized ion source parameters (e.g., temperature, gas flow) and incorrect precursor/product ion selection will result in a weak signal.

  • Chromatographic Issues: Poor peak shape, such as fronting or tailing, can decrease the signal-to-noise ratio and affect sensitivity.

Q2: How can I minimize matrix effects in my this compound assay?

Minimizing matrix effects is crucial for achieving high sensitivity. Here are some effective strategies:

  • Effective Sample Preparation: Employing a robust sample preparation technique like Solid-Phase Extraction (SPE) can effectively remove interfering matrix components.[3]

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate this compound from co-eluting matrix components is essential.

  • Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard for this compound is the ideal choice as it co-elutes and experiences similar matrix effects, allowing for accurate correction.

  • Dilution: In some cases, a simple "dilute-and-shoot" approach can mitigate matrix effects by reducing the concentration of interfering substances.[1]

Q3: What are the recommended storage conditions for this compound samples and standards?

To prevent degradation, this compound samples and standards should be stored at low temperatures, typically -20°C or -80°C, in tightly sealed containers to prevent exposure to light and moisture. Repeated freeze-thaw cycles should be avoided. The stability of opioids can be affected by factors such as pH, temperature, and exposure to light.[4]

Q4: I am not seeing the expected precursor ion for this compound. What could be the issue?

  • Incorrect Mass Spectrometer Calibration: Ensure your mass spectrometer is properly calibrated.

  • Ion Source Issues: Check that the ion source is clean and functioning correctly.

  • Mobile Phase pH: The pH of your mobile phase can affect the ionization of your analyte. Acidic mobile phases with additives like formic acid are commonly used to promote protonation and the formation of [M+H]+ ions.

  • Analyte Degradation: The analyte may have degraded, resulting in a different molecular weight.

Troubleshooting Guides

Problem 1: Low or No this compound Signal

This guide provides a step-by-step approach to diagnosing and resolving low or absent this compound signal in your analytical assay.

Troubleshooting Workflow for Low/No this compound Signal

LowSignalTroubleshooting start Low or No this compound Signal check_ms 1. Verify MS Performance - Check tuning and calibration - Infuse this compound standard start->check_ms ms_ok MS Performance OK? check_ms->ms_ok fix_ms Action: Recalibrate, clean, and/or service the mass spectrometer. ms_ok->fix_ms No check_lc 2. Evaluate LC System - Check for leaks and blockages - Verify mobile phase composition ms_ok->check_lc Yes fix_ms->check_ms lc_ok LC System OK? check_lc->lc_ok fix_lc Action: Address leaks, replace tubing, prepare fresh mobile phase. lc_ok->fix_lc No check_sample_prep 3. Review Sample Preparation - Assess extraction recovery - Check for analyte degradation lc_ok->check_sample_prep Yes fix_lc->check_lc sample_prep_ok Sample Prep OK? check_sample_prep->sample_prep_ok fix_sample_prep Action: Optimize extraction protocol, use fresh samples/standards. sample_prep_ok->fix_sample_prep No check_method 4. Examine Method Parameters - Verify precursor/product ions - Optimize ion source settings sample_prep_ok->check_method Yes fix_sample_prep->check_sample_prep end Signal Restored check_method->end PoorPeakShape start Poor Peak Shape / High Background check_column 1. Inspect LC Column - Check for contamination or aging - Verify correct column chemistry start->check_column column_ok Column OK? check_column->column_ok fix_column Action: Flush or replace the column. column_ok->fix_column No check_mobile_phase 2. Examine Mobile Phase - Ensure proper pH and composition - Check for contamination column_ok->check_mobile_phase Yes fix_column->check_column mobile_phase_ok Mobile Phase OK? check_mobile_phase->mobile_phase_ok fix_mobile_phase Action: Prepare fresh mobile phase. mobile_phase_ok->fix_mobile_phase No check_injection 3. Review Injection Parameters - Assess injection volume - Check for solvent mismatch mobile_phase_ok->check_injection Yes fix_mobile_phase->check_mobile_phase injection_ok Injection OK? check_injection->injection_ok fix_injection Action: Adjust injection volume, match sample solvent to mobile phase. injection_ok->fix_injection No check_source 4. Clean Ion Source - Inspect for contamination injection_ok->check_source Yes fix_injection->check_injection end Peak Shape Improved check_source->end

References

Technical Support Center: Isomethadol Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for maintaining the stability of Isomethadol in solution. Due to the limited availability of stability data specific to this compound, this document leverages extensive research on its close structural isomer, methadone, to provide robust guidance.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is influenced by several key factors, similar to other opioid compounds like methadone. These include:

  • pH: this compound is expected to be most stable in neutral to slightly acidic conditions. It is susceptible to precipitation under alkaline conditions.[1][2]

  • Light: Exposure to light can lead to degradation. It is crucial to protect solutions from light by using amber glass vials or other light-blocking containers.[1]

  • Temperature: Elevated temperatures can accelerate degradation. While stable for extended periods at refrigerated (5°C) and room temperature (25°C), significant degradation can occur at higher temperatures (e.g., 40°C).[1][3]

  • Oxidizing Agents: this compound is susceptible to oxidation. Contact with oxidizing agents will likely lead to the formation of degradation products.[1][2][4]

  • Packaging Material: The choice of storage container is important. Studies on methadone have shown greater loss of the active ingredient in plastic packaging compared to glass.[1]

Q2: What are the expected degradation products of this compound?

A2: The primary degradation pathway for this compound is likely N-demethylation, similar to methadone. The main degradation products you may encounter are:

  • 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP)

  • 2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline (EMDP)[5]

Monitoring the appearance of these compounds is crucial during stability studies.

Q3: How can I prevent precipitation of this compound in my solution?

A3: Precipitation is often related to pH and solubility. To prevent this:

  • Maintain Optimal pH: Ensure the pH of your solution is below 7.0. A pH range of 6.5-7.0 has been shown to be effective for stable methadone solutions, preventing precipitation.[1]

  • Avoid Alkaline Conditions: Do not add strong bases to your solution, as this will likely cause the free base to precipitate.[2]

  • Consider Co-solvents: If working with high concentrations, the use of a pharmaceutically acceptable co-solvent may be necessary to improve solubility.

Q4: What is the recommended way to store this compound solutions?

A4: For optimal stability, this compound solutions should be stored in tightly sealed, amber glass vials at controlled room temperature (25°C ± 2°C) or under refrigeration (5°C ± 3°C).[1][3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid loss of this compound concentration High Temperature: Storage at elevated temperatures.Store solutions at 25°C or 5°C and re-assay.
Oxidation: Exposure to air or oxidizing agents.Prepare solutions under an inert atmosphere (e.g., nitrogen) and consider adding an antioxidant like ascorbic acid or sodium metabisulfite.
Incorrect pH: pH is too high (alkaline).Adjust the pH to a range of 6.5-7.0 using a suitable buffer.
Precipitate forms in the solution Alkaline pH: The pH of the solution is too high, causing the free base to precipitate.Check the pH and adjust to a more acidic or neutral range.
Evaporation: The storage container is not properly sealed.Use tightly sealed containers. For long-term storage, consider containers with low moisture vapor transmission rates.[3]
Discoloration of the solution Light Exposure: The solution has been exposed to UV or visible light.Always store solutions in amber, light-resistant containers.[1]
Oxidative Degradation: Degradation products may be colored.Confirm the identity of the degradants using HPLC-MS. If oxidation is confirmed, implement strategies to prevent it.
Microbial growth observed Lack of Preservative: The solution is not sterile and contains no antimicrobial agent.For multi-dose or long-term stored solutions, add a preservative such as sodium benzoate or parabens.[6][7]

Data Presentation: Stability of a 10 mg/mL this compound Solution

The following tables present hypothetical stability data for a 10 mg/mL this compound solution under different storage conditions, based on findings for methadone.

Table 1: Effect of Temperature on this compound Concentration (% of Initial)

Time (Days)5°C (Refrigerated)25°C (Room Temp)40°C (Accelerated)
0 100.0%100.0%100.0%
30 99.8%99.5%96.2%
60 99.6%99.1%92.5%
90 99.5%98.8%88.1%

Table 2: Effect of pH and Light on this compound Recovery after 90 Days at 25°C

Condition% Recovery of this compound
pH 6.5, Amber Vial 99.1%
pH 6.5, Clear Vial 95.3%
pH 8.5, Amber Vial Precipitation Observed

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in the presence of its degradation products.[1][4][6]

  • Instrumentation: HPLC with a UV Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., Xterra C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of 55% acetonitrile and 45% phosphate buffer (25 mM, adjusted to pH 10).

  • Flow Rate: 1.6 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 40°C.

  • Detection Wavelength: 254 nm.

  • Retention Time (Expected): The retention time for this compound should be determined by injecting a pure standard. Based on methadone, it is expected to be around 4.5 minutes.[6][8]

Protocol 2: Forced Degradation Study

To ensure the analytical method is stability-indicating, a forced degradation study should be performed.

  • Acid Degradation: Add 1M HCl to the this compound solution and heat at 60°C for 4 hours. Neutralize before injection.

  • Base Degradation: Add 1M NaOH to the this compound solution at room temperature. Note that precipitation is likely.[2] Neutralize before injection.

  • Oxidative Degradation: Add 3% hydrogen peroxide to the this compound solution and store at room temperature for 24 hours.[2]

  • Thermal Degradation: Heat the this compound solution at 60°C for 24 hours.

  • Photodegradation: Expose the this compound solution in a clear vial to a light source (e.g., UV lamp).

Analyze all samples by HPLC to confirm that the degradation product peaks are resolved from the parent this compound peak.

Visualizations

This compound This compound EDDP EDDP This compound->EDDP N-demethylation Other Other This compound->Other Oxidation EMDP EMDP EDDP->EMDP Reduction

Caption: Hypothetical degradation pathway of this compound.

cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_report Reporting A Prepare this compound Solution B Package in Vials (Amber/Clear) A->B C Store at Different Conditions (Temp, Light, pH) B->C D Sample at Time Points (0, 30, 60, 90 days) C->D E Analyze by HPLC D->E F Quantify this compound & Degradants E->F G Assess Stability & Determine Shelf-life F->G

Caption: Experimental workflow for an this compound stability study.

Start Instability Observed (e.g., Degradation, Precipitation) CheckpH Is pH in 6.5-7.0 range? Start->CheckpH CheckLight Is solution protected from light? CheckpH->CheckLight Yes AdjustpH Adjust pH with buffer CheckpH->AdjustpH No CheckTemp Is storage temp ≤ 25°C? CheckLight->CheckTemp Yes UseAmber Use amber vials CheckLight->UseAmber No CheckOxidation Suspect Oxidation? CheckTemp->CheckOxidation Yes ControlTemp Store at 5°C or 25°C CheckTemp->ControlTemp No UseAntioxidant Add antioxidant / Use inert gas CheckOxidation->UseAntioxidant Yes End Re-evaluate Stability CheckOxidation->End No AdjustpH->End UseAmber->End ControlTemp->End UseAntioxidant->End

Caption: Troubleshooting flowchart for this compound solution instability.

References

Dose-response curve optimization for Isomethadol in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curves for Isomethadol in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic opioid agonist that primarily acts on the mu-opioid receptor (MOR).[1][2] Like other opioids, its binding to MORs in the central nervous system leads to analgesic effects by modulating pain perception.[3][4][5] The activation of MORs initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. Specifically, it promotes the opening of potassium channels and inhibits the opening of calcium channels, which hyperpolarizes neurons and reduces neuronal excitability and neurotransmitter release.[3][5]

Q2: What is a typical starting dose range for this compound in rodent models?

A2: For a novel opioid like this compound, it is crucial to conduct a dose-range finding study. Based on data from structurally similar compounds like methadone, a starting point for in vivo studies in mice could range from 1 to 10 mg/kg, administered subcutaneously or intraperitoneally. However, the optimal dose will depend on the specific animal model, the endpoint being measured (e.g., analgesia, respiratory depression), and the vehicle used. A thorough literature review of compounds with similar receptor binding affinities and pharmacokinetic profiles is recommended to refine the initial dose selection.

Q3: How can I determine the optimal time point for assessing the peak effect of this compound?

A3: To determine the time to peak effect, a time-course experiment should be performed. Administer a single, mid-range dose of this compound to a cohort of animals and measure the response at multiple time points (e.g., 15, 30, 60, 90, 120, and 240 minutes) post-administration. The time point at which the maximum response is consistently observed should be used for subsequent dose-response studies.

Q4: What are the common adverse effects of this compound to monitor in in vivo studies?

A4: As an opioid agonist, this compound can induce a range of adverse effects, including respiratory depression, sedation, constipation, and hyperactivity (in some species).[6][7] It is critical to monitor animals closely for signs of distress, such as shallow breathing, cyanosis, profound motor impairment, or lack of responsiveness. The development of tolerance with repeated administration is another key consideration.[6][8]

Troubleshooting Guides

Issue 1: High variability in dose-response data.

  • Possible Cause: Inconsistent drug administration, variability in animal weight, or stress-induced physiological changes.

  • Troubleshooting Steps:

    • Standardize Administration Technique: Ensure all personnel are proficient in the chosen route of administration (e.g., intraperitoneal, subcutaneous, oral gavage) to minimize variability in drug delivery.

    • Accurate Dosing: Calculate the dose for each animal based on its most recent body weight.

    • Acclimatization: Allow animals to acclimatize to the experimental room and handling procedures for a sufficient period before the experiment to reduce stress.

    • Control for Circadian Rhythms: Conduct experiments at the same time of day to minimize variations due to circadian fluctuations in physiology and drug metabolism.

Issue 2: Lack of a clear dose-dependent effect.

  • Possible Cause: The selected dose range is too narrow or outside the therapeutic window. The drug may have poor bioavailability via the chosen route of administration.

  • Troubleshooting Steps:

    • Broaden the Dose Range: Test a wider range of doses, including both lower and higher concentrations, to capture the full sigmoidal dose-response curve.[9]

    • Pharmacokinetic Assessment: If possible, conduct preliminary pharmacokinetic studies to determine the bioavailability and plasma concentrations of this compound after administration.

    • Alternative Routes of Administration: Consider testing different routes of administration that may offer better absorption and bioavailability.

Issue 3: Unexpected bimodal or U-shaped dose-response curve.

  • Possible Cause: Off-target effects at higher concentrations, activation of counter-regulatory systems, or receptor desensitization. Some allosteric modulators can exhibit bell-shaped dose-response curves.[10]

  • Troubleshooting Steps:

    • Mechanism of Action Studies: Investigate potential off-target binding or interactions with other receptor systems at higher doses.

    • Receptor Occupancy Assays: Correlate the behavioral or physiological responses with the degree of mu-opioid receptor occupancy.

    • Fractionated Dosing: For higher doses, consider if administering the dose in fractions over a short period alters the response curve.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in a Mouse Hot Plate Test

Dose (mg/kg, s.c.)NLatency to Paw Lick (seconds) (Mean ± SEM)% Maximum Possible Effect (%MPE)
Vehicle1010.2 ± 0.80
0.11012.5 ± 1.111.5
0.31018.9 ± 1.543.5
1.01028.7 ± 2.092.5
3.01030.0 ± 1.8100
10.01029.5 ± 2.297.5

%MPE = ((Post-drug Latency - Vehicle Latency) / (Cut-off Time - Vehicle Latency)) * 100 Cut-off time for the hot plate test is typically set to prevent tissue damage (e.g., 30 seconds).

Experimental Protocols

Protocol 1: Generation of a Dose-Response Curve for this compound-Induced Analgesia using the Hot Plate Test

  • Animals: Male C57BL/6 mice (8-10 weeks old) are used. Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Acclimatization: Mice are acclimated to the testing room for at least 60 minutes before the experiment. They are also handled by the experimenter for 3 days prior to testing to minimize stress.

  • Baseline Latency: Each mouse is placed on the hot plate apparatus (maintained at 55 ± 0.5°C), and the time taken to lick a hind paw or jump is recorded. This is the baseline latency. A cut-off time of 30 seconds is implemented to prevent tissue injury.

  • Drug Administration: this compound is dissolved in a sterile saline vehicle. Mice are randomly assigned to receive either vehicle or one of the this compound doses (e.g., 0.1, 0.3, 1.0, 3.0, 10.0 mg/kg) via subcutaneous injection.

  • Post-Treatment Latency: At the predetermined time of peak effect (e.g., 30 minutes post-injection), the hot plate latency is measured again.

  • Data Analysis: The analgesic effect is quantified as the percentage of the Maximum Possible Effect (%MPE). A non-linear regression analysis is used to fit the dose-response data and calculate the ED50 value.[11][12]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis acclimatization Animal Acclimatization baseline Baseline Measurement (e.g., Hot Plate Latency) acclimatization->baseline randomization Randomization into Dose Groups baseline->randomization administration This compound or Vehicle Administration randomization->administration peak_effect Wait for Peak Effect Time administration->peak_effect post_treatment Post-Treatment Measurement peak_effect->post_treatment data_analysis Calculate %MPE post_treatment->data_analysis curve_fitting Non-linear Regression (Dose-Response Curve) data_analysis->curve_fitting ed50 Determine ED50 curve_fitting->ed50

Caption: Experimental workflow for optimizing an this compound dose-response curve.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound mor Mu-Opioid Receptor (GPCR) This compound->mor Binds to g_protein Gi/o Protein mor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits k_channel K+ Channel g_protein->k_channel Opens ca_channel Ca2+ Channel g_protein->ca_channel Inhibits camp cAMP ac->camp Reduces conversion of hyperpolarization Hyperpolarization & Reduced Neuronal Excitability k_channel->hyperpolarization K+ efflux ca_channel->hyperpolarization Reduced Ca2+ influx atp ATP atp->ac

Caption: this compound's primary signaling pathway via the mu-opioid receptor.

References

Addressing matrix effects in Isomethadol quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects during the quantification of Isomethadol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting, undetected components in the sample matrix.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of your quantification.[3][4] In the analysis of this compound, components from biological matrices like plasma, urine, or tissue homogenates can interfere with its ionization in the mass spectrometer source.

Q2: I am observing lower than expected this compound concentrations in my plasma samples. Could this be due to matrix effects?

A2: Yes, lower than expected concentrations are a common symptom of ion suppression, a type of matrix effect.[1] Components in the plasma, such as phospholipids or salts, can co-elute with this compound and interfere with its ionization, leading to a reduced signal and consequently, an underestimation of its concentration. It is crucial to investigate for matrix effects to ensure accurate results.

Q3: What is the most effective way to correct for matrix effects in this compound analysis?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is considered the gold standard for correcting matrix effects.[4][5] A SIL-IS is chemically identical to this compound but has a different mass, so it experiences the same matrix effects as the analyte. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized.

Q4: Are there alternative strategies if a stable isotope-labeled internal standard for this compound is not available?

A4: Yes, several other strategies can be employed. These include:

  • Matrix-matched calibration: Preparing calibration standards in a blank matrix that is identical to the study samples to compensate for consistent matrix effects.[3][5]

  • Standard addition: Adding known amounts of this compound to aliquots of the actual sample to create a calibration curve within the sample's own matrix.[4]

  • Sample dilution: Diluting the sample can reduce the concentration of interfering matrix components.[3][5]

  • Improved sample preparation: Employing more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.

Troubleshooting Guides

Issue 1: Poor reproducibility of this compound quantification in different sample lots.

Possible Cause: Variable matrix effects between different lots of biological samples.

Troubleshooting Steps:

  • Assess Matrix Variability:

    • Prepare this compound standards at a known concentration in at least five different lots of blank matrix.

    • Analyze the samples and compare the peak areas or signal-to-noise ratios.

    • A high coefficient of variation (%CV > 15%) in the signal across different lots suggests significant matrix variability.

  • Implement a Robust Internal Standard Strategy:

    • If not already in use, incorporate a SIL-IS for this compound. This is the most effective way to compensate for lot-to-lot variations.

    • If a SIL-IS is unavailable, consider using a structural analog of this compound as an internal standard, though this may not perfectly mimic the behavior of the analyte.

  • Optimize Sample Preparation:

    • Develop a more effective sample clean-up method to remove the source of the variability. For example, switch from a simple protein precipitation to a more selective solid-phase extraction (SPE) protocol.

Issue 2: Inconsistent peak shapes and retention times for this compound.

Possible Cause: Co-eluting matrix components interfering with the chromatography.

Troubleshooting Steps:

  • Modify Chromatographic Conditions:

    • Adjust the gradient profile of the mobile phase to better separate this compound from interfering peaks.

    • Experiment with a different stationary phase (i.e., a different LC column) that offers alternative selectivity.

  • Enhance Sample Clean-up:

    • As with Issue 1, improving the sample preparation method can remove the interfering components that are affecting the chromatography.

  • Post-Column Infusion Experiment:

    • Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. This will help you adjust your chromatographic method to move the this compound peak away from these zones.

Data Presentation

Table 1: Comparison of this compound Quantification in Human Plasma Using Different Calibration Strategies

Calibration MethodMean Calculated Concentration (ng/mL)Accuracy (%)Precision (%CV)
Standard in Solvent58.258.218.5
Matrix-Matched95.895.88.2
Standard Addition101.5101.54.5
SIL-IS99.799.72.1

This table illustrates a hypothetical scenario where the true concentration of this compound is 100 ng/mL. The data shows how different calibration approaches can impact the accuracy and precision of the results due to uncorrected matrix effects.

Experimental Protocols

Protocol 1: Post-Column Infusion to Qualitatively Assess Matrix Effects

Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • This compound standard solution (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract

Procedure:

  • Set up the LC-MS/MS system with the analytical column.

  • Connect the outlet of the column to a tee-union.

  • Connect a syringe pump containing the this compound standard solution to the second port of the tee-union.

  • Connect the third port of the tee-union to the mass spectrometer's ion source.

  • Begin infusing the this compound standard solution at a constant low flow rate (e.g., 10 µL/min).

  • Once a stable signal for this compound is observed, inject a blank matrix extract onto the LC column.

  • Monitor the this compound signal throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression, while peaks indicate ion enhancement.

Mandatory Visualizations

MatrixEffectWorkflow start Start: Inaccurate or Imprecise this compound Results check_me Suspect Matrix Effects? start->check_me assess_me Assess Matrix Effects (Post-Column Infusion or Spike Recovery) check_me->assess_me Yes me_present Matrix Effects Present? assess_me->me_present no_me No Significant Matrix Effects. Troubleshoot other parameters (e.g., instrument, standards). me_present->no_me No mitigate_me Select Mitigation Strategy me_present->mitigate_me Yes sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) mitigate_me->sil_is matrix_match Matrix-Matched Calibration mitigate_me->matrix_match std_add Standard Addition mitigate_me->std_add sample_prep Improve Sample Preparation (e.g., SPE, LLE) mitigate_me->sample_prep validate Validate a new method sil_is->validate matrix_match->validate std_add->validate sample_prep->validate

Caption: A workflow for troubleshooting matrix effects in this compound quantification.

IonSuppression cluster_ideal Ideal Condition (No Matrix Effect) cluster_suppression Ion Suppression ideal_source ESI Droplet This compound Ion ideal_ms Mass Spectrometer (High Signal) ideal_source:f1->ideal_ms Analyte Ions supp_source ESI Droplet with Matrix Components This compound Ion Matrix Ion supp_ms Mass Spectrometer (Low Signal) supp_source:f1->supp_ms Reduced Analyte Ions supp_source:f2->supp_ms Interfering Ions

Caption: A diagram illustrating the concept of ion suppression in the electrospray ionization (ESI) source.

References

Technical Support Center: Refinement of Animal Models for Isomethadol Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models to assess the efficacy of Isomethadol, a synthetic opioid analgesic. The information is tailored for scientists and drug development professionals to address specific issues encountered during in vivo experiments.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address common challenges in behavioral assays used for opioid efficacy testing.

Hot Plate Test

The hot plate test is a widely used method to evaluate the thermal nociceptive threshold in rodents.

Question: Why am I observing high variability in baseline latencies between animals in the hot plate test?

Answer: High variability in baseline hot plate latencies can stem from several factors:

  • Inadequate Acclimation: Animals may be stressed or overly active if not properly acclimated to the testing room and apparatus. Ensure a sufficient acclimation period (e.g., 30-60 minutes) before testing.

  • Inconsistent Handling: Variations in how animals are handled and placed on the hot plate can induce stress and affect their response. Standardize the handling procedure across all experimenters.

  • Environmental Factors: Differences in ambient temperature, lighting, and noise levels can influence an animal's anxiety and pain perception. Maintain a consistent and controlled testing environment.

  • Strain and Sex Differences: Different rodent strains and sexes can exhibit inherent variations in pain sensitivity. Ensure that experimental groups are balanced for these factors.

Question: My animals are jumping immediately upon being placed on the hot plate, even at lower temperatures. What could be the cause?

Answer: This "jumping" behavior can be a sign of anxiety or a learned response rather than a true nociceptive response.

  • Learned Behavior: If animals are repeatedly tested, they may learn to associate placement on the plate with an impending noxious stimulus and jump to escape. It is often recommended to use each animal for only one hot plate test when jumping is the measured endpoint.

  • Handling Stress: Rough or inconsistent handling can heighten anxiety, leading to premature escape attempts. Gentle and consistent handling is crucial.

  • Apparatus Design: The size and height of the restraining cylinder can influence an animal's comfort. Ensure the cylinder is appropriately sized for the species and strain being tested.

Question: The opioid-treated group is not showing a significant increase in latency compared to the vehicle group. What should I check?

Answer: A lack of analgesic effect can be due to several experimental variables:

  • Incorrect Dosing or Route of Administration: Verify the dose calculations and the proper administration of this compound. The route of administration (e.g., intraperitoneal, subcutaneous) will affect the onset and duration of action.

  • Timing of the Test: The analgesic effect of opioids is time-dependent. Ensure the hot plate test is conducted at the expected peak effect time of this compound.

  • Drug Tolerance: If animals have been pre-exposed to opioids, they may have developed tolerance, leading to a reduced analgesic response.

  • Plate Temperature: The temperature of the hot plate is critical. If it is too high, the baseline latency may be too short to detect a significant increase with the analgesic. Conversely, if it is too low, the stimulus may not be sufficiently noxious. A common temperature range is 52-55°C.

Tail-Flick Test

The tail-flick test measures the spinal reflex to a thermal stimulus applied to the tail.

Question: I am observing inconsistent tail-flick latencies within the same animal across baseline measurements. How can I improve consistency?

Answer: Inconsistent baseline latencies can be addressed by:

  • Precise Tail Positioning: Ensure the heat source is consistently focused on the same area of the tail for each measurement.

  • Stable Heat Source: Verify that the intensity of the heat source (e.g., radiant light beam) is stable and not fluctuating.

  • Animal Restraint: The method of restraint should be consistent and not overly stressful. Excessive stress can alter pain perception.

Question: Some animals are not flicking their tails, even after the cut-off time. What is the problem?

Answer: A failure to respond can be due to:

  • Nerve Damage: Previous injuries or improper handling could have damaged the nerves in the tail. Visually inspect the tail for any signs of injury.

  • Incorrect Stimulus Application: Ensure the heat source is properly calibrated and making appropriate contact with the tail to deliver a noxious stimulus.

  • Spinal Cord Injury: Although rare, underlying spinal cord issues could impair the reflex arc.

  • High Analgesic Dose: At very high doses of a potent opioid, the analgesic effect may be so profound as to completely block the reflex within the cut-off time.

Question: The analgesic effect of the opioid seems to be wearing off faster than expected. Why might this be?

Answer: A shorter-than-expected duration of action could be due to:

  • Pharmacokinetics of the Compound: The specific formulation and route of administration of this compound will determine its metabolic profile and duration of effect.

  • Drug Tolerance: As with the hot plate test, prior opioid exposure can lead to the rapid development of tolerance.

  • Strain-Specific Metabolism: Different rodent strains can metabolize drugs at different rates.

Conditioned Place Preference (CPP)

CPP is used to assess the rewarding or aversive properties of a drug by pairing its effects with a specific environment.

Question: My animals are showing a strong preference for one chamber even before conditioning. How should I handle this?

Answer: A pre-existing chamber preference is common and can be managed in a few ways:

  • Biased Design: In a biased design, the drug is consistently paired with the non-preferred chamber. This can help to avoid ceiling effects where a pre-existing preference masks the rewarding effect of the drug.

  • Unbiased Design: In an unbiased design, the drug-paired chamber is randomly assigned. Animals with a strong initial preference (e.g., spending >80% of the time in one chamber) are often excluded from the study.

  • Apparatus Optimization: Ensure the two chambers have distinct but equally salient cues (e.g., different flooring textures, wall patterns) to minimize inherent biases.

Question: I am not observing a significant place preference for the drug-paired chamber. What could be the issue?

Answer: A lack of CPP can result from several factors:

  • Inappropriate Dose: The rewarding effects of opioids often follow a U-shaped dose-response curve. A dose that is too low may not be rewarding, while a very high dose can be aversive or cause sedation that interferes with conditioning. A dose-response study is recommended to determine the optimal dose for CPP.

  • Insufficient Conditioning: The number of drug-context pairings may not be sufficient to establish a strong association. Typically, several conditioning sessions are required.

  • Aversive Drug Effects: The drug may have aversive properties at the dose tested, leading to a conditioned place aversion (CPA) or no preference.

  • Contextual Cues: The environmental cues differentiating the chambers may not be distinct enough for the animals to form a clear association.

Question: The results of my CPP experiment are highly variable between animals. How can I reduce this variability?

Answer: Variability in CPP can be minimized by:

  • Consistent Procedures: Standardize all aspects of the experiment, including handling, injection timing, and duration of conditioning and test sessions.

  • Controlling for External Factors: Minimize stress from noise, light, and other environmental disturbances.

  • Adequate Sample Size: Ensure a sufficient number of animals per group to account for individual differences in response to the drug and conditioning.

Intravenous Self-Administration (IVSA)

IVSA is a model used to study the reinforcing properties of drugs, where animals learn to perform an action (e.g., lever press) to receive a drug infusion.

Question: My rats are not acquiring self-administration of the opioid. What are the potential reasons?

Answer: Failure to acquire IVSA can be due to:

  • Catheter Patency Issues: A blocked or improperly placed catheter is a common reason for failed acquisition. Regularly check catheter patency. A rapid loss of muscle tone following a small infusion of a short-acting anesthetic like ketamine can confirm patency.

  • Incorrect Infusion Dose: The dose per infusion must be reinforcing. If the dose is too low, it may not be rewarding enough to maintain responding. If it is too high, it could lead to excessive sedation or aversive effects.

  • Operant Chamber Conditions: Ensure the levers are functioning correctly and that the infusion pump is delivering the correct volume.

  • Training Protocol: Some protocols utilize food or sucrose training prior to drug self-administration to facilitate learning the operant response.

Question: How can I troubleshoot catheter-related problems in long-term IVSA studies?

Answer: Maintaining catheter patency is crucial for the success of IVSA experiments.

  • Proper Surgical Technique: Ensure aseptic surgical procedures and correct placement of the catheter in the jugular vein.

  • Regular Flushing: Flush catheters daily with heparinized saline to prevent clotting.

  • Secure Catheter Externalization: The external part of the catheter should be securely anchored to prevent the animal from damaging it.

  • Use of a Protective Harness or Button System: These systems can protect the externalized catheter and improve long-term patency.

Data Presentation

Disclaimer: Due to the limited availability of recent, specific efficacy data for this compound in the public domain, the following tables present representative data for morphine , a well-characterized µ-opioid agonist. This data is intended to serve as a template for how to structure and present efficacy data for this compound once it is generated experimentally.

Table 1: Analgesic Efficacy of Morphine in the Hot Plate Test in Mice

Treatment GroupDose (mg/kg, i.p.)NLatency to Response (seconds) (Mean ± SEM)% Maximum Possible Effect (%MPE)
Vehicle (Saline)-1015.2 ± 1.50
Morphine51025.8 ± 2.1*44.1
Morphine101038.6 ± 3.5 80.7
Morphine201045.3 ± 2.894.7

*p<0.05, **p<0.01 compared to vehicle. %MPE calculated relative to a cut-off time of 48 seconds. Data is hypothetical and for illustrative purposes.

Table 2: Analgesic Efficacy of Morphine in the Tail-Flick Test in Rats

Treatment GroupDose (mg/kg, s.c.)NTail-Flick Latency (seconds) (Mean ± SEM)ED50 (mg/kg)
Vehicle (Saline)-82.5 ± 0.3-
Morphine1.2584.8 ± 0.5*1.25
Morphine2.587.2 ± 0.8
Morphine5.089.5 ± 0.6

*p<0.05, **p<0.01 compared to vehicle. ED50 value is an example from literature.

Table 3: Rewarding Effects of Morphine in the Conditioned Place Preference (CPP) Test in Mice

Treatment GroupDose (mg/kg, i.p.)NTime in Drug-Paired Chamber (seconds) (Mean ± SEM)Preference Score (seconds) (Mean ± SEM)
Vehicle (Saline)-12295 ± 25-5 ± 15
Morphine112450 ± 30155 ± 28
Morphine512580 ± 42 285 ± 35
Morphine1012550 ± 38 255 ± 32

*p<0.05, **p<0.01 compared to vehicle. Preference Score = Time in drug-paired chamber - Time in vehicle-paired chamber. Data is hypothetical and for illustrative purposes.

Experimental Protocols

Hot Plate Test Protocol
  • Apparatus: A hot plate apparatus with a temperature controller and a transparent restraining cylinder.

  • Acclimation: Acclimate mice to the testing room for at least 30-60 minutes before the experiment.

  • Baseline Latency: Set the hot plate temperature to a constant 52-55°C. Gently place each mouse individually on the hot plate within the restraining cylinder and start a timer.

  • Endpoint: Record the latency to the first sign of nociception, which can be hind paw licking, flicking, or jumping.

  • Cut-off Time: A cut-off time of 30-60 seconds should be established to prevent tissue damage. If the animal does not respond within this time, it should be removed from the hot plate, and the cut-off time recorded as its latency.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.p., s.c.).

  • Post-treatment Latency: At the predetermined time point corresponding to the peak effect of the drug, repeat the hot plate test and record the latency.

  • Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Tail-Flick Test Protocol
  • Apparatus: A tail-flick analgesiometer that provides a controlled thermal stimulus (e.g., a radiant heat source) to the tail.

  • Animal Restraint: Gently restrain the rat or mouse, allowing the tail to be exposed.

  • Baseline Latency: Apply the heat stimulus to a specific point on the ventral surface of the tail and start a timer. The timer stops automatically when the animal flicks its tail. Record the latency.

  • Cut-off Time: A cut-off time (typically 10-12 seconds) is used to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle.

  • Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration to determine the peak effect and duration of action.

  • Data Analysis: Calculate the %MPE as described for the hot plate test.

Conditioned Place Preference (CPP) Protocol
  • Apparatus: A two- or three-chambered apparatus where the chambers are distinct in terms of visual and tactile cues.

  • Pre-conditioning (Habituation and Baseline Preference):

    • Habituation: On day 1, place the animal in the apparatus with free access to all chambers for a set period (e.g., 15-30 minutes) to allow for exploration and reduce novelty-induced stress.

    • Baseline Preference: On day 2, record the time spent in each chamber during a 15-minute session to determine any initial preference.

  • Conditioning Phase (typically 4-8 days):

    • On alternate days, administer the vehicle and confine the animal to one of the chambers (e.g., the initially preferred chamber).

    • On the other days, administer this compound and confine the animal to the other chamber (the initially non-preferred chamber in a biased design). The duration of confinement is typically 30-60 minutes.

  • Post-conditioning (Test Day):

    • The day after the last conditioning session, place the animal in the central (neutral) chamber with free access to both conditioning chambers.

    • Record the time spent in each chamber over a 15-minute period.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber on the test day compared to the pre-conditioning baseline indicates a conditioned place preference.

Intravenous Self-Administration (IVSA) Protocol
  • Surgical Preparation: Surgically implant a chronic indwelling catheter into the jugular vein of the rat under anesthesia and aseptic conditions. The catheter is externalized on the back of the animal.

  • Recovery: Allow the animal to recover from surgery for at least 5-7 days. During this time, flush the catheter daily with heparinized saline.

  • Acquisition Phase:

    • Place the rat in an operant conditioning chamber equipped with two levers and an infusion pump connected to the rat's catheter.

    • Pressing the "active" lever results in the delivery of a single infusion of this compound, often paired with a cue light or tone. Pressing the "inactive" lever has no consequence.

    • Sessions are typically conducted daily for a set duration (e.g., 2-6 hours).

    • Acquisition is considered stable when the number of infusions per session is consistent over several days.

  • Dose-Response Evaluation: Once responding is stable, the dose of this compound per infusion can be varied to determine the dose-response relationship for its reinforcing effects.

  • Data Analysis: The primary measure is the number of infusions earned per session. Other measures include the pattern of responding and presses on the inactive lever.

Mandatory Visualizations

Signaling Pathways

G_Protein_Coupled_Opioid_Receptor_Signaling cluster_receptor Opioid Receptor Activation cluster_downstream Downstream Effects This compound This compound OpioidReceptor μ / δ Opioid Receptor (GPCR) This compound->OpioidReceptor Binds to G_Protein Gi/o Protein (αβγ) OpioidReceptor->G_Protein Activates BetaArrestin β-Arrestin OpioidReceptor->BetaArrestin Recruits AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase α subunit inhibits IonChannels Ion Channels G_Protein->IonChannels βγ subunit modulates cAMP ↓ cAMP AdenylylCyclase->cAMP K_Channel ↑ K+ Efflux IonChannels->K_Channel Ca_Channel ↓ Ca2+ Influx IonChannels->Ca_Channel ReceptorInternalization Receptor Internalization BetaArrestin->ReceptorInternalization

Caption: G-Protein Coupled Opioid Receptor Signaling Pathway.

Experimental_Workflow_Hot_Plate start Start acclimation Acclimation (30-60 min) start->acclimation baseline Measure Baseline Latency (Hot Plate at 52-55°C) acclimation->baseline drug_admin Administer this compound or Vehicle baseline->drug_admin peak_effect Wait for Peak Effect drug_admin->peak_effect post_treatment Measure Post-Treatment Latency peak_effect->post_treatment data_analysis Data Analysis (%MPE) post_treatment->data_analysis end End data_analysis->end

Caption: Experimental Workflow for the Hot Plate Test.

Logical_Relationship_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions HighVariability High Variability in Results EnvFactors Environmental Factors HighVariability->EnvFactors Handling Inconsistent Handling HighVariability->Handling AnimalFactors Animal-Related Factors HighVariability->AnimalFactors ProtocolDev Protocol Deviations HighVariability->ProtocolDev ControlEnv Control Environment EnvFactors->ControlEnv StandardizeHandling Standardize Handling Handling->StandardizeHandling BalanceGroups Balance Groups AnimalFactors->BalanceGroups AdhereProtocol Adhere to Protocol ProtocolDev->AdhereProtocol

Caption: Troubleshooting Logic for High Variability.

Validation & Comparative

A Comparative Analysis of the Analgesic Potency of Isomethadol and Methadone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic properties of isomethadol and methadone, two synthetic opioids. The information presented is based on available experimental data to facilitate an objective evaluation of their relative potencies and mechanisms of action.

Introduction

This compound is a synthetic opioid analgesic that is structurally related to methadone. While methadone is widely used in clinical practice for pain management and opioid maintenance therapy, isomethadone has been utilized as both an analgesic and an antitussive agent, although it is no longer marketed. This guide delves into the quantitative and qualitative differences in their analgesic profiles, supported by experimental findings.

Quantitative Comparison of Analgesic Potency and Receptor Binding

The following tables summarize the available quantitative data for this compound and methadone, focusing on their in vivo analgesic potency and in vitro opioid receptor binding affinities.

Table 1: In Vivo Analgesic Potency

CompoundAnimal ModelAnalgesic AssayRoute of AdministrationED50 (mg/kg)Reference
l-Methadone RatWarm Water Tail Withdrawal (50°C)Subcutaneous (s.c.)0.1 - 5.6[1]
d-Methadone RatWarm Water Tail Withdrawal (50°C)Subcutaneous (s.c.)3.0 - 56.0[1]
Methadone MouseTail-flickSubcutaneous (s.c.)Comparable to Morphine[2]
Morphine MouseTail-flickSubcutaneous (s.c.)3.25[3]

Table 2: Opioid Receptor Binding Affinity

CompoundReceptor SubtypePreparationRadioligandValueUnitReference
(R)-Methadone µ1 (mu1)Not SpecifiedNot SpecifiedIC50 = 3.0nM[4]
(S)-Methadone µ1 (mu1)Not SpecifiedNot SpecifiedIC50 = 26.4nM[4]
(R)-Methadone µ2 (mu2)Not SpecifiedNot SpecifiedIC50 = 6.9nM[4]
(S)-Methadone µ2 (mu2)Not SpecifiedNot SpecifiedIC50 = 88nM[4]
Racemic Methadone µ (mu)Recombinant human MOR[3H]-DAMGOKi = 1-100nM[5]
l-Methadone µ (mu)COS-7 cells expressing rat µ receptorNot SpecifiedKi = 19nM[1]
l-Methadone δ (delta)Not SpecifiedNot SpecifiedIC50 = 0.371µM[1]
d-Methadone δ (delta)Not SpecifiedNot SpecifiedIC50 = 9.532µM[1]

Note: Quantitative in vitro receptor binding data (Ki or IC50 values) for the stereoisomers of this compound are not available in the reviewed literature. It is known that this compound binds to and activates both µ- and δ-opioid receptors, with the (S)-isomer being the more potent of the two enantiomers.[6]

Experimental Protocols

The data presented in this guide are derived from standard experimental procedures used in pharmacology to assess the analgesic and receptor binding properties of opioid compounds.

In Vivo Analgesia Assays

1. Hot-Plate Test: This method is used to evaluate the response to a thermal stimulus.

  • Apparatus: A metal plate is maintained at a constant temperature, typically between 50°C and 55°C.

  • Procedure: An animal, usually a mouse or rat, is placed on the hot plate, and the latency to a nocifensive response (e.g., licking a paw, jumping) is recorded.

  • Endpoint: The time it takes for the animal to react is a measure of its pain threshold. A longer latency period after drug administration indicates an analgesic effect. A cut-off time is established to prevent tissue damage.

2. Tail-Flick Test: This assay also measures the response to a thermal stimulus.

  • Apparatus: A radiant heat source is focused on the animal's tail.

  • Procedure: A rodent's tail is exposed to the heat source, and the time taken for the animal to "flick" or withdraw its tail is measured.

  • Endpoint: The latency to tail withdrawal is the primary measure of analgesia.

In Vitro Opioid Receptor Binding Assay

This assay determines the affinity of a compound for a specific opioid receptor subtype.

  • Preparation: Cell membranes expressing the opioid receptor of interest (e.g., µ, δ, κ) are prepared.

  • Procedure: The membranes are incubated with a radiolabeled ligand that is known to bind to the receptor. The test compound (e.g., this compound or methadone) is added at various concentrations to compete with the radioligand for binding to the receptor.

  • Measurement: The amount of radioactivity bound to the membranes is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The equilibrium dissociation constant (Ki) can then be calculated from the IC50 value.

Signaling Pathways and Mechanisms of Action

Methadone

Methadone's analgesic effect is primarily mediated through its agonist activity at the µ-opioid receptor (MOR). Like other opioids, activation of MOR by methadone leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels (activation of potassium channels and inhibition of calcium channels). This results in hyperpolarization of neurons and reduced neuronal excitability, ultimately inhibiting the transmission of pain signals.

Furthermore, methadone is also an antagonist at the N-methyl-D-aspartate (NMDA) receptor. This action is thought to contribute to its efficacy in treating neuropathic pain and may play a role in mitigating the development of opioid tolerance. The (S)-enantiomer of methadone is believed to be more active at the NMDA receptor.

Methadone_Signaling_Pathway Methadone Methadone MOR μ-Opioid Receptor Methadone->MOR Agonist NMDA_R NMDA Receptor Methadone->NMDA_R Antagonist G_Protein Gi/o Protein MOR->G_Protein Activates NMDA_Blockade Blockade of Ca2+ Influx NMDA_R->NMDA_Blockade AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel ↑ K+ Conductance G_Protein->K_Channel Ca_Channel ↓ Ca2+ Conductance G_Protein->Ca_Channel cAMP ↓ cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization K_Channel->Hyperpolarization Ca_Channel->Hyperpolarization Pain_Inhibition Inhibition of Pain Signal Transmission Hyperpolarization->Pain_Inhibition Neuropathic_Pain_Relief Modulation of Neuropathic Pain NMDA_Blockade->Neuropathic_Pain_Relief

Caption: Simplified signaling pathway of methadone.
This compound

This compound exerts its analgesic effects through its activity as an agonist at both µ- and δ-opioid receptors.[6] The (S)-isomer is reported to be the more potent enantiomer. The activation of these receptors by this compound would initiate similar downstream signaling cascades as other opioid agonists, leading to the inhibition of pain signaling. The relative contribution of µ- versus δ-opioid receptor activation to its overall analgesic profile has not been extensively characterized.

Isomethadol_Signaling_Pathway This compound This compound MOR μ-Opioid Receptor This compound->MOR Agonist DOR δ-Opioid Receptor This compound->DOR Agonist G_Protein Gi/o Protein MOR->G_Protein Activates DOR->G_Protein Activates Downstream_Signaling Downstream Signaling Cascades G_Protein->Downstream_Signaling Analgesia Analgesia Downstream_Signaling->Analgesia

Caption: Postulated signaling pathway for this compound.

Conclusion

Based on the available data, methadone is a well-characterized opioid analgesic with potent activity primarily at the µ-opioid receptor and a secondary mechanism involving NMDA receptor antagonism. The stereoisomers of methadone exhibit significant differences in their receptor affinities and analgesic potencies.

This compound is also recognized as a centrally acting analgesic that interacts with both µ- and δ-opioid receptors. However, a direct and comprehensive quantitative comparison of its analgesic potency with methadone is hampered by the limited availability of recent, detailed experimental data, particularly concerning its in vitro receptor binding profile. Historical data suggests that the levo-isomer of this compound possesses analgesic properties, while the dextro-isomer has been investigated for its antitussive effects.[7] Further research would be necessary to fully elucidate the comparative pharmacology of this compound and its stereoisomers relative to methadone.

References

Validation of Isomethadol as a Selective Mu-Opioid Agonist: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researchers, scientists, and drug development professionals,

In the pursuit of novel therapeutics targeting the opioid system, a thorough characterization of a compound's interaction with opioid receptors is paramount. This guide was intended to provide a comprehensive validation of Isomethadol as a selective mu-opioid agonist, comparing its performance with established opioid ligands. However, after an extensive search of scientific literature and pharmacological databases, we were unable to locate specific quantitative data on the binding affinity (Ki) and functional potency (EC50/IC50) of this compound at the mu (µ), delta (δ), and kappa (κ) opioid receptors.

The absence of this publicly available data prevents a direct quantitative comparison and validation of this compound's selectivity profile as originally planned.

Alternative Analysis: A Comparative Guide to Methadone and its Stereoisomers

Given the structural relationship between this compound and methadone, we have pivoted this guide to provide a detailed comparative analysis of the well-characterized opioid agonist, methadone, and its stereoisomers. This will still offer valuable insights into the structure-activity relationships within this chemical class and provide a framework for the type of analysis that would be required for this compound.

This revised guide will compare the receptor binding and functional activity of racemic methadone and its R- and S-enantiomers with other key opioid receptor agonists:

  • Morphine: A classic mu-opioid agonist.

  • DAMGO ([D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin): A highly selective mu-opioid peptide agonist.

  • DPDPE ([D-Pen², D-Pen⁵]-enkephalin): A selective delta-opioid peptide agonist.

  • U-50488: A selective kappa-opioid agonist.

Data Presentation: Opioid Receptor Binding Affinities and Functional Potencies

The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of methadone stereoisomers and comparator opioids at the mu, delta, and kappa opioid receptors. Lower Ki and IC50 values indicate higher affinity and potency, respectively.

CompoundMu Receptor (Ki, nM)Delta Receptor (Ki, nM)Kappa Receptor (Ki, nM)Mu Receptor Functional Potency (IC50, nM)
R-Methadone 3.01[1][2]371[1][2]1332[1][2]Data not available
S-Methadone 26.4[1][2]Data not availableData not availableData not available
Racemic Methadone 5.73[2]752[2]1817[2]Data not available
Morphine Data not availableData not availableData not availableData not available

Note: While specific Ki and IC50 values for Morphine, DAMGO, DPDPE, and U-50488 were not found in a single comprehensive source alongside methadone data, it is well-established in pharmacological literature that DAMGO is highly selective for the mu-receptor, DPDPE for the delta-receptor, and U-50488 for the kappa-receptor. Racemic methadone and its R-isomer exhibit a clear preference for the mu-opioid receptor over delta and kappa receptors, although their selectivity is less pronounced than that of DAMGO.[1][2][3]

Experimental Protocols

The data presented in this guide are typically generated using the following key experimental methodologies:

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the opioid receptor of interest (e.g., CHO-K1 cells stably expressing the human µ-opioid receptor).

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, or [³H]U-69593 for κ-receptors) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: GTPγS Binding Assay

Objective: To measure the functional activation of G-protein coupled receptors (GPCRs) like opioid receptors by an agonist.

General Protocol:

  • Membrane Preparation: Similar to binding assays, membranes expressing the opioid receptor are prepared.

  • Incubation: Membranes are incubated with varying concentrations of the agonist (e.g., this compound) in the presence of GDP and [³⁵S]GTPγS.

  • G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.

  • Separation: The reaction is stopped, and the membranes are filtered to separate bound from unbound [³⁵S]GTPγS.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is determined by scintillation counting.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation (EC50) is calculated.

Mandatory Visualization

Mu-Opioid Receptor Signaling Pathway

mu_opioid_signaling Mu-Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane MOR Mu-Opioid Receptor G_protein Gi/o Protein (α, β, γ subunits) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Mu-Opioid Agonist (e.g., this compound) Agonist->MOR Binds Downstream Downstream Cellular Effects (e.g., Analgesia) cAMP->Downstream Modulates ATP ATP ATP->AC

Caption: Canonical signaling pathway of the mu-opioid receptor upon agonist binding.

Experimental Workflow for Validating a Selective Mu-Opioid Agonist

experimental_workflow Workflow for Validating a Selective Mu-Opioid Agonist cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation Binding_Assay Radioligand Binding Assay (Determine Ki at µ, δ, κ receptors) Functional_Assay Functional Assay (e.g., GTPγS) (Determine EC50/IC50 at µ, δ, κ receptors) Binding_Assay->Functional_Assay Selectivity_Analysis Calculate Selectivity Ratios (Ki δ/Ki µ and Ki κ/Ki µ) Functional_Assay->Selectivity_Analysis Analgesia_Model Animal Model of Analgesia (e.g., Tail-flick, Hot plate) Selectivity_Analysis->Analgesia_Model Antagonist_Challenge Antagonist Challenge (e.g., Naloxone) Analgesia_Model->Antagonist_Challenge Side_Effect_Profile Assess Side Effects (e.g., Respiratory depression, Constipation) Antagonist_Challenge->Side_Effect_Profile Conclusion Conclusion on Selectivity and Efficacy Side_Effect_Profile->Conclusion Start Test Compound (this compound) Start->Binding_Assay

Caption: A typical experimental workflow for validating a selective mu-opioid agonist.

References

Cross-Reactivity of Isomethadol in Opioid Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urine drug screening immunoassays are a widely used tool for the rapid detection of opioids. However, a significant limitation of these assays is the potential for cross-reactivity, where the antibodies in the assay bind to substances with similar chemical structures to the target analyte, leading to false-positive results.[1][2] This guide explores the cross-reactivity of isomethadol, a structural isomer of methadone, in common opioid immunoassays. A thorough review of scientific literature and manufacturer's product information was conducted to compile this information.

Key Finding: Despite a comprehensive search, no specific quantitative data on the cross-reactivity of this compound in commercially available opioid or methadone immunoassays has been published in peer-reviewed literature or in the package inserts of major manufacturers. This guide, therefore, highlights the absence of data and provides a framework for understanding the potential for cross-reactivity based on general principles and data from structurally related compounds.

Understanding Opioid Immunoassay Cross-Reactivity

Immunoassays utilize antibodies to detect specific drugs or drug classes. The principle of these assays relies on the competitive binding of a drug-enzyme conjugate and the drug present in the sample to a limited number of antibody binding sites. The degree to which a substance can cross-react with the antibody is dependent on its structural similarity to the target analyte.[3]

Various factors can influence the degree of cross-reactivity, including the specific antibody used in the assay, the cutoff concentration, and the presence of metabolites.[2] Due to these variables, cross-reactivity profiles can differ significantly between different immunoassay platforms.[4]

This compound and Its Potential for Cross-Reactivity

This compound is a synthetic opioid and a structural isomer of methadone, meaning it shares the same molecular formula but has a different arrangement of atoms.[5][6] This structural similarity to methadone is the primary reason to anticipate potential cross-reactivity in immunoassays designed to detect methadone. However, without specific experimental data, the extent of this cross-reactivity remains unknown.

Comparative Data on Structurally Related Compounds

While data for this compound is unavailable, examining the cross-reactivity of other structurally related compounds in methadone immunoassays can provide some insight into the potential for interference. For example, tapentadol, another synthetic opioid, has been shown to exhibit cross-reactivity with some methadone enzyme immunoassays (EIA).[7][8]

The following table summarizes the cross-reactivity of various compounds in different methadone immunoassays, illustrating the variability in assay specificity. It is important to note that this table does not include this compound due to the lack of available data.

Table 1: Cross-Reactivity of Various Compounds in Selected Methadone Immunoassays

CompoundImmunoassay PlatformConcentration TestedCross-Reactivity (%)Reference
TapentadolDRI® Methadone EIA6,500 ng/mL2.2%[7]
Tapentadol GlucuronideDRI® Methadone EIA25,000 ng/mL0.6%[7]
Tapentadol SulfateDRI® Methadone EIA3,000 ng/mL4.4%[7]
N-desmethyltapentadolDRI® Methadone EIA20,000 ng/mL0.9%[7]
L-α-acetylmethadol (LAAM)EMIT® II Plus Methadone AssayNot specifiedDoes not detect at therapeutic concentrations[4]

This table is for illustrative purposes to demonstrate the concept of cross-reactivity and does not include data for this compound.

Experimental Protocols for Assessing Cross-Reactivity

A standardized experimental protocol is crucial for determining the cross-reactivity of a compound in an immunoassay. The following is a general methodology based on common practices described in the literature.[1][9]

Objective: To determine the concentration of this compound that produces a positive result in a specific opioid immunoassay, and to calculate the percent cross-reactivity relative to the target analyte (e.g., methadone).

Materials:

  • Opioid immunoassay kits (e.g., DRI®, EMIT®, CEDIA®)

  • Certified drug-free human urine

  • Certified reference standard of this compound

  • Certified reference standard of the target analyte (e.g., methadone)

  • Calibrators and controls for the immunoassay

  • Automated clinical chemistry analyzer

  • Confirmatory testing method (e.g., GC-MS or LC-MS/MS)

Procedure:

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a suitable solvent.

  • Preparation of Spiked Samples: Serially dilute the this compound stock solution with certified drug-free human urine to create a range of concentrations.

  • Immunoassay Analysis: Analyze the spiked urine samples using the selected opioid immunoassay according to the manufacturer's instructions.

  • Determination of Cutoff Concentration: Identify the lowest concentration of this compound that produces a result equivalent to the assay's positive cutoff calibrator.

  • Calculation of Percent Cross-Reactivity: Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Cross-Reactant at Cutoff) x 100

  • Confirmatory Analysis: Confirm the absence of the target analyte in the high-concentration this compound samples using a specific method like GC-MS or LC-MS/MS to rule out contamination.

Visualizing the Immunoassay Workflow

The following diagram illustrates a typical workflow for evaluating immunoassay cross-reactivity.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation stock Prepare this compound Stock Solution spiked Create Spiked Urine Samples (Varying Concentrations) stock->spiked Serial Dilution immunoassay Run Opioid Immunoassay spiked->immunoassay confirm Confirmatory Testing (e.g., GC-MS) spiked->confirm Verify Purity cutoff Determine Concentration at Cutoff immunoassay->cutoff cross_reactivity Calculate % Cross-Reactivity cutoff->cross_reactivity

References

Comparative Efficacy of alpha-Isomethadol and beta-Isomethadol: A Scientific Review

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the analgesic properties and underlying mechanisms of the stereoisomeric opioid compounds, alpha-Isomethadol and beta-Isomethadol.

This guide provides a detailed comparison of the efficacy of alpha-Isomethadol and beta-Isomethadol, two stereoisomers of the synthetic opioid analgesic isomethadol. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes the available scientific data to offer an objective performance comparison, supported by experimental evidence.

Introduction to this compound Stereoisomers

This compound, a synthetic opioid, exists as multiple stereoisomers, with the alpha (α) and beta (β) forms being of significant pharmacological interest.[1] These isomers possess the same chemical formula but differ in the three-dimensional arrangement of their atoms. This structural variance can lead to significant differences in their pharmacological profiles, including their analgesic efficacy and binding affinity to opioid receptors.

Comparative Analgesic Efficacy

Data Presentation: A Note on Availability

Direct, side-by-side quantitative data for the analgesic efficacy of alpha-Isomethadol and beta-Isomethadol is sparse in publicly accessible literature. The foundational research by May and Eddy in 1952, titled "The Isomethadols and their Acetyl Derivatives," likely contains this critical data; however, the full text of this article is not widely available. The following tables are structured based on the anticipated data from such studies and are presented as a template for organizing future experimental findings.

Table 1: Comparative Analgesic Potency (Hypothetical Data)

CompoundTest AnimalAnalgesic AssayRoute of AdministrationED50 (mg/kg) [95% CI]
alpha-IsomethadolMouseTail-FlickSubcutaneous (s.c.)[Data Not Available]
beta-IsomethadolMouseTail-FlickSubcutaneous (s.c.)[Data Not Available]
alpha-IsomethadolMouseHot-PlateSubcutaneous (s.c.)[Data Not Available]
beta-IsomethadolMouseHot-PlateSubcutaneous (s.c.)[Data Not Available]

Table 2: Comparative µ-Opioid Receptor Binding Affinity (Hypothetical Data)

CompoundReceptorRadioligandIn Vitro PreparationKi (nM) [95% CI]
alpha-Isomethadolµ-Opioid[³H]-DAMGORodent Brain Homogenate[Data Not Available]
beta-Isomethadolµ-Opioid[³H]-DAMGORodent Brain Homogenate[Data Not Available]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of opioid analgesics. These protocols are standardized and would be applicable for a comparative study of alpha-Isomethadol and beta-Isomethadol.

In Vivo Analgesic Assays

a) Tail-Flick Test:

This assay measures the latency of a rodent to withdraw its tail from a source of thermal stimulus.

  • Animal Preparation: Male Swiss-Webster mice (20-30 g) are acclimated to the testing environment.

  • Drug Administration: Alpha-Isomethadol, beta-Isomethadol, or a vehicle control is administered, typically via subcutaneous or intraperitoneal injection.

  • Testing: At predetermined time points after drug administration, the distal portion of the tail is exposed to a focused beam of radiant heat.

  • Data Collection: The time taken for the mouse to flick its tail out of the beam is recorded as the tail-flick latency. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

  • Analysis: The percentage of maximum possible effect (%MPE) is calculated for each animal at each time point.

b) Hot-Plate Test:

This test assesses the response of a rodent to a thermal stimulus applied to the paws.

  • Animal Preparation: Mice are placed on a metal surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Drug Administration: The test compounds or vehicle are administered prior to the test.

  • Observation: The latency to a nociceptive response (e.g., licking a hind paw, jumping) is recorded. A cut-off time is employed to avoid injury.

  • Data Analysis: The increase in latency to respond compared to baseline measurements is used to determine the analgesic effect.

In Vitro Receptor Binding Assay

This assay determines the binding affinity of a compound for a specific receptor.

  • Membrane Preparation: Brain tissue from rodents is homogenized and centrifuged to isolate cell membranes containing opioid receptors.

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand known to bind to µ-opioid receptors (e.g., [³H]-DAMGO) and varying concentrations of the test compounds (alpha- and beta-Isomethadol).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The analgesic effects of alpha- and beta-Isomethadol are mediated through the activation of µ-opioid receptors, which are G-protein coupled receptors (GPCRs). The following diagrams illustrate the general signaling pathway of µ-opioid receptor agonists and a typical experimental workflow for their evaluation.

mu_opioid_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Agonist alpha/beta-Isomethadol MOR µ-Opioid Receptor Opioid_Agonist->MOR Binds to G_Protein Gαi/o and Gβγ Subunits MOR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits K_Channel ↑ K+ Efflux (Hyperpolarization) G_Protein->K_Channel Activates Ca_Channel ↓ Ca2+ Influx G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesic Effect cAMP->Analgesia K_Channel->Analgesia Ca_Channel->Analgesia

Caption: µ-Opioid Receptor Signaling Pathway.

experimental_workflow Start Hypothesis: alpha- and beta-Isomethadol have different analgesic efficacies In_Vitro In Vitro Studies: Receptor Binding Assays Start->In_Vitro In_Vivo In Vivo Studies: Analgesic Assays (Tail-Flick, Hot-Plate) Start->In_Vivo Data_Analysis Data Analysis: Determine Ki and ED50 values In_Vitro->Data_Analysis In_Vivo->Data_Analysis Comparison Comparative Efficacy Analysis Data_Analysis->Comparison Conclusion Conclusion on Relative Potency and Efficacy Comparison->Conclusion

Caption: Experimental Workflow for Efficacy Comparison.

Conclusion

The comprehensive comparison of alpha-Isomethadol and beta-Isomethadol efficacy is contingent on the availability of direct experimental data. While the theoretical framework and experimental protocols for such a comparison are well-established in the field of opioid pharmacology, the specific quantitative values for these two isomers remain to be fully elucidated in accessible literature. The information and templates provided in this guide are intended to serve as a robust framework for researchers to design and interpret future studies aimed at definitively characterizing the comparative efficacy of these two important opioid stereoisomers. Further research, particularly the retrieval and analysis of foundational studies, is crucial for a complete understanding.

References

Isomethadol versus morphine: a comparative pharmacological profile

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the comparative analysis of isomethadol and morphine, outlining key pharmacological parameters and the experimental methodologies required for their assessment.

This guide provides a comprehensive framework for comparing the pharmacological profiles of the synthetic opioid analgesic, this compound, and the archetypal opioid, morphine. While extensive data exists for morphine, a notable scarcity of publicly available experimental data for this compound necessitates a focus on the requisite experimental protocols to generate a complete comparative profile. This document will detail the necessary assays, present available data for morphine, and provide templates for the comprehensive evaluation of this compound.

Receptor Binding Affinity

The interaction of an opioid with its target receptors is the primary determinant of its pharmacological effects. The binding affinity for mu (µ), delta (δ), and kappa (κ) opioid receptors dictates not only the analgesic efficacy but also the side-effect profile.

Quantitative Receptor Binding Data

A critical first step in comparing this compound and morphine is to determine their respective binding affinities (Ki) for the three main opioid receptors. This data provides insight into the potency and selectivity of each compound.

Compoundµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
Morphine 1.168[1]Data Not AvailableData Not Available
This compound Data Not AvailableData Not AvailableData Not Available
Experimental Protocol: Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and morphine for µ, δ, and κ-opioid receptors through a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing recombinant human µ, δ, or κ-opioid receptors.

  • Radioligands: [³H]DAMGO (for µ-receptors), [³H]DPDPE (for δ-receptors), [³H]U-69593 (for κ-receptors).

  • Test compounds: this compound and Morphine.

  • Nonspecific binding control: Naloxone.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes expressing the target opioid receptor on ice.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound or morphine).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold incubation buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Experimental Workflow cluster_1 Key Components Membrane Prep Membrane Prep Assay Setup Assay Setup Membrane Prep->Assay Setup Incubation Incubation Assay Setup->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Counting Scintillation Counting Washing->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis Ki Value Ki Value Data Analysis->Ki Value Cheng-Prusoff Cell Membranes Cell Membranes Cell Membranes->Assay Setup Radioligand Radioligand Radioligand->Assay Setup Test Compound Test Compound Test Compound->Assay Setup

Opioid Receptor Binding Assay Workflow

Analgesic Efficacy

The primary therapeutic effect of opioids is analgesia. The potency of an analgesic is typically quantified by its ED50 value, the dose that produces a therapeutic effect in 50% of the subjects.

Quantitative Analgesic Potency Data

The hot plate test is a common preclinical assay to assess the analgesic efficacy of a compound against thermal pain.

CompoundAnalgesic Potency (ED50, mg/kg) - Hot Plate Test
Morphine 5.13 (at 55°C)[2]
This compound Data Not Available
Experimental Protocol: Hot Plate Test

Objective: To determine the median effective dose (ED50) of this compound and morphine required to produce an analgesic effect in a rodent model of thermal pain.

Materials:

  • Hot plate apparatus with adjustable temperature control.

  • Test animals (e.g., mice or rats).

  • Test compounds: this compound and Morphine.

  • Vehicle control (e.g., saline).

Procedure:

  • Acclimation: Acclimate the animals to the testing room and handling procedures.

  • Baseline Latency: Determine the baseline latency for each animal by placing it on the hot plate (e.g., set to 55°C) and measuring the time it takes to exhibit a pain response (e.g., paw licking, jumping). A cut-off time is set to prevent tissue damage.

  • Drug Administration: Administer various doses of this compound, morphine, or vehicle to different groups of animals.

  • Post-treatment Latency: At a predetermined time after drug administration (e.g., 30 minutes), place each animal back on the hot plate and measure the response latency.

  • Data Analysis: Calculate the maximum possible effect (%MPE) for each animal: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Determine the ED50 value by plotting the %MPE against the log of the dose and fitting the data to a sigmoidal dose-response curve.

G cluster_workflow Experimental Workflow cluster_params Key Parameters Acclimation Acclimation Baseline Latency Baseline Latency Acclimation->Baseline Latency Drug Administration Drug Administration Baseline Latency->Drug Administration Post-treatment Latency Post-treatment Latency Drug Administration->Post-treatment Latency Data Analysis Data Analysis Post-treatment Latency->Data Analysis ED50 Value ED50 Value Data Analysis->ED50 Value Dose-Response Curve Hot Plate Temp Hot Plate Temp Hot Plate Temp->Baseline Latency Response Latency Response Latency Response Latency->Baseline Latency Cut-off Time Cut-off Time Cut-off Time->Baseline Latency

Hot Plate Test Experimental Workflow

Side-Effect Profile: Respiratory Depression

Respiratory depression is the most serious adverse effect of opioid analgesics and is a primary concern in their clinical use.

Quantitative Respiratory Depression Data

The extent of respiratory depression can be assessed by measuring changes in physiological parameters such as oxygen saturation (SpO2).

CompoundRespiratory Depression (Parameter and Change)
Morphine Significant decrease in O2 saturation.[3]
This compound Data Not Available
Experimental Protocol: Respiratory Depression Assay

Objective: To evaluate and compare the respiratory depressant effects of this compound and morphine in a rodent model.

Materials:

  • Pulse oximeter designed for rodents.

  • Test animals (e.g., rats).

  • Test compounds: this compound and Morphine.

  • Vehicle control.

Procedure:

  • Acclimation: Acclimate the animals to the pulse oximeter collar and the experimental setup over several days.

  • Baseline Measurement: Obtain baseline readings of oxygen saturation (SpO2), heart rate, and respiratory rate.

  • Drug Administration: Administer this compound, morphine, or vehicle to the animals.

  • Post-treatment Monitoring: Continuously or at fixed intervals, monitor and record SpO2, heart rate, and respiratory rate.

  • Data Analysis: Compare the changes in respiratory parameters from baseline for each treatment group. Statistical analysis (e.g., ANOVA) can be used to determine significant differences between the effects of this compound and morphine.

G cluster_workflow Experimental Workflow cluster_params Measured Parameters Acclimation Acclimation Baseline Measurement Baseline Measurement Acclimation->Baseline Measurement Drug Administration Drug Administration Baseline Measurement->Drug Administration Post-treatment Monitoring Post-treatment Monitoring Drug Administration->Post-treatment Monitoring Data Analysis Data Analysis Post-treatment Monitoring->Data Analysis Comparative Respiratory Depression Comparative Respiratory Depression Data Analysis->Comparative Respiratory Depression Statistical Analysis Oxygen Saturation (SpO2) Oxygen Saturation (SpO2) Oxygen Saturation (SpO2)->Baseline Measurement Heart Rate Heart Rate Heart Rate->Baseline Measurement Respiratory Rate Respiratory Rate Respiratory Rate->Baseline Measurement G cluster_receptor Opioid Receptor Activation cluster_gprotein G-Protein Signaling Opioid Agonist (Morphine/Isomethadol) Opioid Agonist (Morphine/Isomethadol) Opioid Receptor (µ, δ, κ) Opioid Receptor (µ, δ, κ) Opioid Agonist (Morphine/Isomethadol)->Opioid Receptor (µ, δ, κ) Gi/Go Protein Activation Gi/Go Protein Activation Opioid Receptor (µ, δ, κ)->Gi/Go Protein Activation Inhibition of Adenylyl Cyclase Inhibition of Adenylyl Cyclase Gi/Go Protein Activation->Inhibition of Adenylyl Cyclase Activation of K+ Channels Activation of K+ Channels Gi/Go Protein Activation->Activation of K+ Channels Inhibition of Ca2+ Channels Inhibition of Ca2+ Channels Gi/Go Protein Activation->Inhibition of Ca2+ Channels Decreased cAMP Decreased cAMP Inhibition of Adenylyl Cyclase->Decreased cAMP Reduced Neuronal Excitability Reduced Neuronal Excitability Decreased cAMP->Reduced Neuronal Excitability Hyperpolarization Hyperpolarization Activation of K+ Channels->Hyperpolarization Hyperpolarization->Reduced Neuronal Excitability Decreased Neurotransmitter Release Decreased Neurotransmitter Release Inhibition of Ca2+ Channels->Decreased Neurotransmitter Release Decreased Neurotransmitter Release->Reduced Neuronal Excitability Analgesia Analgesia Reduced Neuronal Excitability->Analgesia

References

A Head-to-Head Comparison of the Analgesic Effects of Isomethadol and Dextropropoxyphene

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of opioid analgesics, both Isomethadol and dextropropoxyphene have been utilized for the management of pain. While dextropropoxyphene has seen more widespread clinical use and has been more extensively studied, this compound, a structural isomer of methadone, also possesses analgesic properties. This guide provides a detailed comparison of their analgesic effects, drawing upon available preclinical and clinical data. A significant challenge in this comparison is the limited publicly available quantitative data on the analgesic potency of this compound, a compound that is no longer marketed.[1]

Mechanism of Action

Both this compound and dextropropoxyphene exert their analgesic effects primarily through interaction with opioid receptors in the central nervous system.

This compound is a synthetic opioid analgesic that is structurally related to methadone. It functions as an agonist at both µ (mu)- and δ (delta)-opioid receptors.[1] The (S)-isomer of this compound is reported to be the more potent of its enantiomers.[1]

Dextropropoxyphene is also a synthetic opioid analgesic and acts as a weak agonist at the µ-opioid receptor.[2] Its analgesic effects are attributed to this interaction.

Comparative Analgesic Potency and Efficacy

Direct head-to-head clinical or preclinical studies comparing the analgesic efficacy of this compound and dextropropoxyphene are scarce in the available scientific literature. Therefore, a comparison must be synthesized from their individual potencies relative to other well-characterized opioids.

Dextropropoxyphene: Dextropropoxyphene is generally considered a weak analgesic.[2] Preclinical studies in rats using the prostaglandin hyperalgesia test have indicated a relative potency of dextropropoxyphene to be approximately 4, with morphine set at a standard of 100, making it significantly less potent than morphine.[3] In the tail immersion test, an intraperitoneal dose of 48.6 mg/kg of dextropropoxyphene was required to affect the reaction time in rats, compared to 9 mg/kg for morphine and 16.2 mg/kg for codeine.[3] Clinical studies have suggested that dextropropoxyphene has about one-third to one-half the analgesic activity of codeine.[4]

Summary of Analgesic Potency:

CompoundRelative Potency (vs. Morphine=100) in Prostaglandin Hyperalgesia Test (rats, i.p.)Notes
This compound Data not availableStructurally related to methadone.
Dextropropoxyphene ~4[3]Considered a weak analgesic.

Experimental Protocols for Analgesic Activity Assessment

The analgesic effects of compounds like this compound and dextropropoxyphene are typically evaluated using a battery of preclinical models in animals. These tests assess the drug's ability to reduce the response to noxious stimuli.

Hot Plate Test

The hot plate test is used to evaluate the response to a thermal stimulus.

Methodology:

  • A mouse or rat is placed on a metal plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • The latency to a nociceptive response, such as licking a hind paw or jumping, is recorded.

  • A cut-off time (e.g., 30-60 seconds) is employed to prevent tissue damage.

  • The test compound is administered, and the latency to the nociceptive response is measured at various time points after administration.

  • An increase in the latency period compared to the pre-drug baseline indicates an analgesic effect.

Tail-Flick Test

The tail-flick test also measures the response to a thermal stimulus, specifically applied to the tail.

Methodology:

  • A portion of the animal's tail is exposed to a radiant heat source.

  • The time taken for the animal to "flick" or withdraw its tail from the heat is recorded as the tail-flick latency.

  • A baseline latency is established before drug administration.

  • The test compound is administered, and the tail-flick latency is measured at predetermined intervals.

  • A significant increase in the tail-flick latency suggests an analgesic effect.

Acetic Acid-Induced Writhing Test

The writhing test is a chemical method of inducing visceral pain.

Methodology:

  • Mice are administered the test compound or a vehicle control.

  • After a set period (e.g., 30 minutes), a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic "writhing" response (stretching of the abdomen and hind limbs).

  • The number of writhes is counted for a specific duration (e.g., 15-20 minutes).

  • A reduction in the number of writhes in the drug-treated group compared to the control group indicates peripheral analgesic activity.

Signaling Pathways and Experimental Workflow

Opioid Receptor Signaling Pathway

Both this compound and dextropropoxyphene, as opioid receptor agonists, initiate a cascade of intracellular events upon binding to their respective receptors. This signaling pathway is fundamental to their analgesic action.

Opioid_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Opioid Agonist (this compound or Dextropropoxyphene) Receptor Opioid Receptor (GPCR) Opioid->Receptor Binds to G_Protein G-Protein (Gi/o) (αβγ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α subunit inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel βγ subunit inhibits K_Channel K+ Channel G_Protein->K_Channel βγ subunit activates ATP ATP Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Decreased K_Efflux K+ Efflux K_Channel->K_Efflux Increased cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability Ca_Influx->Hyperpolarization K_Efflux->Hyperpolarization Analgesia Analgesia Hyperpolarization->Analgesia

Caption: Opioid Receptor Signaling Pathway.

Experimental Workflow for Analgesic Comparison

A typical preclinical workflow to compare the analgesic effects of two compounds would involve a series of standardized tests.

Analgesic_Workflow cluster_setup Experimental Setup cluster_testing Analgesic Testing cluster_analysis Data Analysis Animal_Groups Animal Groups (e.g., Mice or Rats) - Vehicle Control - this compound Group - Dextropropoxyphene Group Dose_Selection Dose-Response Selection Hot_Plate Hot Plate Test Dose_Selection->Hot_Plate Tail_Flick Tail-Flick Test Dose_Selection->Tail_Flick Writhing_Test Writhing Test Dose_Selection->Writhing_Test Data_Collection Collect Latency/ Writhing Data Hot_Plate->Data_Collection Tail_Flick->Data_Collection Writhing_Test->Data_Collection ED50_Calculation Calculate ED50 Values Data_Collection->ED50_Calculation Potency_Comparison Compare Potency & Efficacy ED50_Calculation->Potency_Comparison

Caption: Preclinical Analgesic Comparison Workflow.

References

Inter-Laboratory Validation of Isomethadol Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly employed analytical methods for the quantification of Isomethadol, with a focus on the principles and execution of inter-laboratory validation. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to assess and implement robust quantification assays for this compound. The information presented is based on established practices in forensic toxicology and analytical chemistry.

Introduction to this compound and the Importance of Validated Quantification

This compound is a synthetic opioid analgesic. Accurate and precise quantification of this compound is crucial in various fields, including forensic toxicology, clinical chemistry, and pharmaceutical research. In forensic investigations, reliable measurements are essential for legal proceedings. In clinical settings, they inform patient care and therapeutic drug monitoring. For drug development, validated methods ensure the integrity of pharmacokinetic and pharmacodynamic studies.

Inter-laboratory validation, also known as a round-robin test, is the ultimate assessment of an analytical method's reproducibility and robustness. By having multiple laboratories analyze the same samples, this process identifies and quantifies the variability of the method when performed by different personnel using different equipment and reagents. Successful inter-laboratory validation demonstrates that a method is transferable and can produce comparable results across different testing sites, a critical requirement for standardized testing.

Comparison of Analytical Methods for this compound Quantification

The two most prevalent and reliable techniques for the quantification of opioids like this compound in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Each method offers a unique set of advantages and limitations.

Table 1: Comparison of GC-MS and LC-MS/MS for this compound Quantification

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Analytes are vaporized and separated based on their volatility and interaction with a stationary phase before being ionized and detected by mass-to-charge ratio.Analytes in a liquid mobile phase are separated by a stationary phase and then ionized and detected by tandem mass spectrometry, which provides two stages of mass analysis for enhanced selectivity.
Sample Derivatization Often required to increase the volatility and thermal stability of the analyte.[2]Generally not required, allowing for simpler sample preparation.
**Typical Linearity (R²) **≥ 0.99≥ 0.99[3]
Accuracy (% Recovery) Typically within 85-115%Typically within 90-110%
Precision (%RSD) < 15%< 15%[3]
Limit of Detection (LOD) ng/mL to sub-ng/mL rangepg/mL to ng/mL range[4]
Limit of Quantification (LOQ) ng/mL rangepg/mL to ng/mL range[4]
Selectivity Good; can be improved with high-resolution MS.Excellent; MS/MS provides high specificity by monitoring specific precursor-product ion transitions.[5]
Throughput Moderate; sample derivatization can be time-consuming.High; direct injection and rapid gradients are possible.[6]
Cost Lower initial instrument cost compared to LC-MS/MS.Higher initial instrument cost.
Common Matrices Blood, Urine, Hair, Oral Fluid.[7]Blood, Urine, Hair, Oral Fluid, Tissues.[8]

Experimental Protocols

Below are generalized protocols for the quantification of this compound using GC-MS and LC-MS/MS, followed by a protocol for conducting an inter-laboratory validation study.

Protocol 1: this compound Quantification by GC-MS
  • Sample Preparation:

    • To 1 mL of biological matrix (e.g., urine, blood), add an internal standard (e.g., this compound-d3).

    • Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and internal standard.

    • Evaporate the extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture to facilitate derivatization.

    • Evaporate the derivatizing agent and reconstitute the sample in a suitable solvent (e.g., ethyl acetate).

  • GC-MS Analysis:

    • Inject an aliquot of the prepared sample into the GC-MS system.

    • Gas Chromatograph Conditions:

      • Column: Phenyl-methyl-siloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Start at 100°C, ramp to 300°C.

      • Carrier Gas: Helium.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.

  • Data Analysis:

    • Generate a calibration curve by analyzing standards of known concentrations.

    • Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard.

Protocol 2: this compound Quantification by LC-MS/MS
  • Sample Preparation:

    • To 100 µL of biological matrix, add an internal standard (e.g., this compound-d3).

    • Perform protein precipitation by adding a solvent like acetonitrile.

    • Vortex and centrifuge the sample.

    • Dilute the supernatant with mobile phase.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the prepared sample into the LC-MS/MS system.

    • Liquid Chromatograph Conditions:

      • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm ID, 1.8 µm particle size).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate this compound from matrix components.

      • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Generate a calibration curve using a weighted linear regression model.

    • Quantify this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 3: Inter-Laboratory Validation Study
  • Study Design and Coordination:

    • A coordinating laboratory prepares a detailed study protocol, including the analytical method to be validated.

    • Recruit a sufficient number of participating laboratories (typically 8-15).

  • Sample Preparation and Distribution:

    • The coordinating laboratory prepares homogeneous and stable samples at different concentration levels spanning the analytical range.

    • Samples should include blind duplicates and blanks.

    • Distribute the samples to the participating laboratories under appropriate storage and shipping conditions.

  • Analysis by Participating Laboratories:

    • Each laboratory analyzes the samples according to the provided protocol.

    • Laboratories report their results to the coordinating laboratory.

  • Statistical Analysis:

    • The coordinating laboratory performs statistical analysis of the collected data to assess:

      • Intra-laboratory precision (repeatability): Variation within a single laboratory.

      • Inter-laboratory precision (reproducibility): Variation between different laboratories.

      • Accuracy: Agreement of the mean results with the known concentrations.

    • Statistical methods such as analysis of variance (ANOVA) are often employed.

Visualizations

Inter-Laboratory Validation Workflow

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories A Study Design & Protocol Development B Sample Preparation (Multiple Concentrations) A->B C Sample Distribution B->C F Receive Samples & Protocol C->F Shipment D Data Collection & Statistical Analysis E Final Report Generation D->E G Sample Analysis F->G H Report Results G->H H->D Data Submission

Caption: Workflow for an inter-laboratory validation study.

Analytical Method Workflow: LC-MS/MS

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Aliquoting B Internal Standard Spiking A->B C Protein Precipitation B->C D Centrifugation C->D E Supernatant Dilution D->E F LC Separation E->F G Ionization (ESI) F->G H MS/MS Detection (MRM) G->H I Peak Integration H->I J Calibration Curve Generation I->J K Concentration Calculation J->K

Caption: A typical workflow for this compound quantification by LC-MS/MS.

References

Isomethadol's Efficacy Benchmarked Against Novel Analgesic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Analgesic Compounds

Isomethadol is a synthetic opioid analgesic that was historically used for its pain-relieving and antitussive properties.[1] It exerts its effects by binding to and activating both the μ- and δ-opioid receptors.[1] As an opioid agonist, its mechanism of action involves the inhibition of neurotransmitter release in the central and peripheral nervous systems, leading to a reduction in the perception of pain.[2]

Novel Analgesic Compounds included in this comparison represent diverse mechanisms of action, moving beyond traditional opioid receptor agonism to address pain through different biological pathways. These include:

  • Tapentadol: A centrally-acting analgesic with a dual mechanism of action: a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor.[3][4] This combination makes it effective for both nociceptive and neuropathic pain.[3][5]

  • Suzetrigine (Journavx™/VX-548): A first-in-class, selective Nav1.8 sodium channel inhibitor.[6] By blocking the Nav1.8 channel, which is highly expressed in peripheral pain-sensing neurons, suzetrigine aims to reduce pain signals without the central nervous system side effects associated with opioids.[6] It has been recently approved for the treatment of moderate to severe acute pain.[6][7]

  • Diclofenac Potassium Soft Gelatin Capsules: A nonsteroidal anti-inflammatory drug (NSAID) that acts by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins involved in pain and inflammation.[8] The soft gelatin capsule formulation is designed for rapid absorption.

  • Liposomal Bupivacaine: An extended-release formulation of the local anesthetic bupivacaine.[8] It is designed for single-dose infiltration at the surgical site to provide prolonged postoperative analgesia by blocking nerve impulses.

Comparative Efficacy Data

The following table summarizes available efficacy data for the novel analgesic compounds. A direct quantitative comparison with this compound is not feasible due to the lack of publicly available data.

CompoundTest ModelEfficacy DataSource
Tapentadol Cold Allodynia (mice)ED50: 13 mg/kg (i.p.)[3]
Neuropathic Pain (rat)Antihypersensitive ED50 shifted 4.7-fold by yohimbine
Suzetrigine (VX-548) Phase 3 Clinical Trial (Abdominoplasty)SPID48: 48.4 (vs. placebo)
Phase 3 Clinical Trial (Bunionectomy)SPID48: 29.3 (vs. placebo)
Phase 2 Clinical Trial (Lumbosacral Radiculopathy)Mean change in NPRS at Week 12: -2.02[8]
Diclofenac Potassium Soft Gelatin Capsules Phase 3 Clinical Trial (Postbunionectomy)Significant increase in summed pain intensity difference and total pain relief values at 3 and 6 hours (p < .0001 vs. placebo)
Significantly fewer patients required rescue medication (p < .0001 vs. placebo)
Liposomal Bupivacaine Clinical Trial (Total Knee Arthroplasty)Cumulative pain intensity scores through 4 days: 18.8 - 20.7 (depending on dose) vs. 20.4 for bupivacaine HCl
Clinical Trial (Bunionectomy)Significantly decreased pain over the first 24 and 36 hours (p = 0.0005 and p < 0.0229, respectively vs. placebo)

ED50: Median Effective Dose; SPID48: Time-weighted Sum of the Pain Intensity Difference from 0 to 48 hours; NPRS: Numeric Pain Rating Scale.

Experimental Protocols

The following are detailed methodologies for standard preclinical analgesic assays.

Tail-Flick Test

The tail-flick test is a measure of spinal nociceptive reflexes to thermal stimuli.

  • Apparatus: A tail-flick meter with a radiant heat source.

  • Procedure:

    • The animal (typically a mouse or rat) is gently restrained, with its tail exposed.

    • A focused beam of high-intensity light is directed onto the ventral surface of the tail.

    • The latency to a rapid flick or withdrawal of the tail from the heat source is automatically recorded.

    • A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

  • Endpoint: The time taken for the animal to flick its tail is the primary measure of analgesic effect. An increase in latency indicates analgesia.

Hot-Plate Test

The hot-plate test assesses the response to a thermal stimulus and involves supraspinal components of the pain response.

  • Apparatus: A hot-plate apparatus with a precisely controlled surface temperature.

  • Procedure:

    • The surface of the hot plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • The animal is placed on the heated surface, and a timer is started.

    • The latency to the first sign of nociception, such as licking a hind paw or jumping, is recorded.

    • A cut-off time (e.g., 30-60 seconds) is used to prevent injury.

  • Endpoint: The reaction time to the thermal stimulus. An increase in latency suggests an analgesic effect.

Formalin Test

The formalin test is a model of tonic, inflammatory pain that has two distinct phases.

  • Procedure:

    • A dilute solution of formalin (e.g., 1-5%) is injected subcutaneously into the plantar surface of the animal's hind paw.

    • The animal is then placed in an observation chamber.

    • The amount of time the animal spends licking, biting, or flinching the injected paw is recorded.

    • Observations are typically made during two phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-30 minutes post-injection), reflecting inflammatory pain.

  • Endpoint: The duration of nociceptive behaviors in each phase. A reduction in these behaviors indicates analgesia. Centrally acting analgesics may be effective in both phases, while peripherally acting agents are often more effective in the late phase.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanisms of action for the different classes of analgesics and a typical preclinical experimental workflow.

Opioid_Receptor_Signaling This compound This compound Opioid_Receptor μ/δ-Opioid Receptor (GPCR) This compound->Opioid_Receptor Agonist G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ca_Channel ↓ Ca²⁺ Influx (Presynaptic) G_Protein->Ca_Channel Inhibits K_Channel ↑ K⁺ Efflux (Postsynaptic) G_Protein->K_Channel Activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Analgesia Analgesia Neurotransmitter_Release->Analgesia Hyperpolarization->Analgesia

Caption: Opioid Receptor Signaling Pathway for this compound.

Sodium_Channel_Blockade Suzetrigine Suzetrigine Nav1_8 Nav1.8 Sodium Channel (Voltage-gated) Suzetrigine->Nav1_8 Blocks Na_Influx ↓ Na⁺ Influx Nav1_8->Na_Influx Action_Potential ↓ Action Potential Generation & Propagation Na_Influx->Action_Potential Nociceptive_Signal ↓ Nociceptive Signal Transmission Action_Potential->Nociceptive_Signal Analgesia Analgesia Nociceptive_Signal->Analgesia

Caption: Mechanism of Action for Suzetrigine (Nav1.8 Blocker).

COX_Inhibition Diclofenac Diclofenac COX_Enzymes COX-1 & COX-2 Enzymes Diclofenac->COX_Enzymes Inhibits Prostaglandins ↓ Prostaglandin Synthesis COX_Enzymes->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX_Enzymes Pain_Inflammation ↓ Pain & Inflammation Prostaglandins->Pain_Inflammation Analgesia Analgesia Pain_Inflammation->Analgesia

Caption: Mechanism of Action for Diclofenac (COX Inhibitor).

Preclinical_Analgesic_Workflow cluster_0 Phase 1: Acute Nociceptive Pain cluster_1 Phase 2: Inflammatory Pain cluster_2 Phase 3: Neuropathic Pain Hot_Plate Hot-Plate Test Data_Analysis Data Analysis (e.g., ED50 Calculation) Hot_Plate->Data_Analysis Tail_Flick Tail-Flick Test Tail_Flick->Data_Analysis Formalin_Test Formalin Test Formalin_Test->Data_Analysis CCI_Model Chronic Constriction Injury (CCI) Model CCI_Model->Data_Analysis Compound_Admin Test Compound Administration Compound_Admin->Hot_Plate Compound_Admin->Tail_Flick Compound_Admin->Formalin_Test Compound_Admin->CCI_Model Efficacy_Conclusion Conclusion on Analgesic Efficacy Data_Analysis->Efficacy_Conclusion

Caption: General Workflow for Preclinical Analgesic Efficacy Testing.

References

Safety Operating Guide

Proper Disposal of Isomethadol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

Researchers and laboratory personnel handling isomethadol must adhere to strict disposal protocols due to its classification as a controlled substance. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring compliance with regulatory requirements and promoting a safe laboratory environment.

This compound is classified as a Schedule II controlled substance by the United States Drug Enforcement Administration (DEA), indicating a high potential for abuse which may lead to severe psychological or physical dependence.[1][2] Internationally, it is regulated as a Schedule I controlled substance under the United Nations Single Convention on Narcotic Drugs of 1961.[2] Due to this classification, the disposal of this compound is stringently regulated and must be conducted in a manner that renders the substance non-retrievable.[3]

Key Regulatory and Safety Data

ParameterInformationSource
DEA Schedule (US) Schedule II[1][2]
UN Classification Schedule I[2]
Disposal Requirement Must be rendered "non-retrievable"[3]
Primary Disposal Method Reverse Distributor[4]
Alternative Disposal Witnessed Destruction (contact EHS/DEA)[5][6]
Forbidden Disposal Drain disposal, mixing with regular trash[7][8]

Procedural Steps for this compound Disposal

The following steps outline the mandatory procedure for the disposal of unwanted, expired, or residual this compound in a laboratory setting. This process ensures the safety of personnel and compliance with federal regulations.

Step 1: Segregation and Labeling

  • Immediately segregate any this compound designated for disposal from active stock.

  • Clearly label the container as "EXPIRED - TO BE DISPOSED" or with similar unambiguous wording.

  • Store the segregated material in a securely locked and approved controlled substance storage location until disposal.[4]

Step 2: Contact Environmental Health and Safety (EHS)

  • Notify your institution's Environmental Health and Safety (EHS) department or the designated chemical safety office to initiate the disposal process.[6][9]

  • EHS will provide specific guidance based on institutional and local regulations and will coordinate the disposal.

Step 3: Transfer to a Reverse Distributor

  • The primary and recommended method for the disposal of Schedule II substances is through a DEA-registered reverse distributor.[4][5]

  • Your EHS department will typically have a contract with a reverse distributor to handle the collection and documentation of the controlled substance disposal.[4]

  • Proper documentation, such as DEA Form 222 for Schedule II substances, may be required for the transfer.[5]

Step 4: Documentation

  • Meticulously record all quantities of this compound designated for disposal in your controlled substance inventory logs.

  • A witness, who is also authorized to handle controlled substances, must be present during the packaging and transfer of the material for disposal.[3][6]

  • Both the registrant and the witness must sign and date the relevant disposal records.[3][6]

  • Retain all disposal records for a minimum of two to three years, in accordance with DEA regulations.[3][5]

Step 5: Handling Spills and Residuals

  • In the event of a spill, any recoverable this compound must be collected and disposed of as outlined above.[4][5]

  • Non-recoverable residual amounts in "empty" containers (e.g., vials, syringes) may have specific institutional procedures for disposal, which should be confirmed with your EHS department.[4] Generally, empty containers must have their labels defaced before being discarded.[3]

This compound Disposal Workflow

Isomethadol_Disposal_Workflow cluster_preparation Preparation cluster_action Action cluster_documentation Documentation cluster_final Final Disposition start This compound Identified for Disposal (Expired, Unwanted, Residual) segregate Segregate and Clearly Label Container start->segregate secure_storage Store in Secure Controlled Substance Location segregate->secure_storage contact_ehs Contact Institutional EHS/Safety Office secure_storage->contact_ehs reverse_distributor Arrange for Disposal via DEA-Registered Reverse Distributor contact_ehs->reverse_distributor record_disposal Record Disposal in Inventory Log with Witness reverse_distributor->record_disposal final_disposal This compound Rendered Non-Retrievable reverse_distributor->final_disposal dea_form Complete Necessary DEA Forms (e.g., Form 222) record_disposal->dea_form retain_records Retain All Disposal Records dea_form->retain_records

Caption: Workflow for the proper disposal of this compound in a laboratory setting.

This guide is intended to provide a clear and actionable framework for the disposal of this compound. Always consult your institution's specific policies and procedures and adhere to all local, state, and federal regulations.

References

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